molecular formula C9H9ClN4 B1372440 1,6-Naphthyridine-2-carboximidamide hydrochloride CAS No. 1179360-44-1

1,6-Naphthyridine-2-carboximidamide hydrochloride

Cat. No.: B1372440
CAS No.: 1179360-44-1
M. Wt: 208.65 g/mol
InChI Key: BXXXFOITPZXWFP-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-2-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,6-naphthyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N4.ClH/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8;/h1-5H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXFOITPZXWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676621
Record name 1,6-Naphthyridine-2-carboximidamide--hydrogen chloride (1/1)
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Molecular Weight

208.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-44-1
Record name 1,6-Naphthyridine-2-carboximidamide, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=1179360-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-2-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Naphthyridine-2-carboximidamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,6-Naphthyridine-2-carboximidamide hydrochloride, a heterocyclic building block with significant potential in drug discovery and development. The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse pharmacological activities, including anticancer and antiviral properties.[1][2][3] This document delves into the core chemical properties, proposed synthetic pathways, and state-of-the-art characterization methodologies for the title compound. Furthermore, it explores its potential applications, particularly as a building block for protein degraders, contextualized by the established biological activities of related naphthyridine derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in modern medicinal chemistry.[4][5] Their rigid structure and the strategic placement of nitrogen atoms allow them to act as versatile ligands for a multitude of biological receptors, earning them the status of a privileged scaffold.[4][5] The 1,6-naphthyridine isomer, in particular, is a core component of numerous pharmacologically active molecules with demonstrated efficacy as anticancer, anti-human immunodeficiency virus (HIV), and antimicrobial agents.[1]

This compound emerges from this important class of compounds. It is commercially available as a building block for protein degraders, suggesting its utility in the synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[6] The carboximidamide moiety (an amidine) is a strong basic group that can participate in crucial hydrogen bonding interactions, making it an attractive functional group for molecular recognition at protein-protein interfaces. This guide will illuminate the fundamental properties and scientific context necessary to effectively utilize this promising chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in research and development.

Core Chemical Data

The essential physicochemical data for this compound are summarized below.

PropertyValueReference
Chemical Formula C₉H₉ClN₄[6]
Molecular Weight 208.65 g/mol [6]
CAS Number 1179360-44-1[6]
Appearance White to light yellow crystalline powder[3]
Purity ≥95%[6]
Storage Store at room temperature[3]
Chemical Structure

The hydrochloride salt form enhances the compound's stability and potential for aqueous solubility, which is advantageous for handling and for certain biological assays.

Caption: Structure of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

  • H302/H332: Harmful if swallowed or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area (P261), and wearing protective gloves/clothing/eye protection/face protection (P280).[6]

Synthesis and Structural Characterization

While this compound is commercially available, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible and efficient synthetic route can be designed based on established organometallic and heterocyclic chemistry principles.

Proposed Synthetic Workflow

A logical synthetic approach involves the construction of the naphthyridine core, followed by functionalization at the C2 position. The key transformation is the conversion of a nitrile to a carboximidamide, commonly achieved via the Pinner reaction.

G start 4-Aminonicotinonitrile step1 Gould-Jacobs Reaction (e.g., with diethyl ethoxymethylenemalonate) start->step1 step2 Cyclization & Aromatization step1->step2 intermediate1 Substituted 1,6-Naphthyridinone step2->intermediate1 step3 Halogenation (e.g., POCl₃) intermediate1->step3 intermediate2 2-Chloro-1,6-naphthyridine step3->intermediate2 step4 Cyanation (e.g., CuCN) intermediate2->step4 intermediate3 1,6-Naphthyridine-2-carbonitrile step4->intermediate3 step5 Pinner Reaction (HCl, Ethanol) intermediate3->step5 step6 Ammonolysis step5->step6 product 1,6-Naphthyridine-2-carboximidamide Hydrochloride step6->product

Caption: Proposed synthetic workflow for the target compound.

Key Transformation: The Pinner Reaction Protocol

The conversion of the nitrile intermediate (1,6-Naphthyridine-2-carbonitrile) to the final product is the cornerstone of this synthesis. The Pinner reaction provides a reliable method for this transformation.

Expert Insight: The Pinner reaction proceeds via an imidate ester intermediate. By first reacting the nitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (HCl gas), we form a stable alkyl imidate hydrochloride salt. This intermediate is then reacted with ammonia to yield the desired amidine hydrochloride. This two-step process offers high control and generally good yields.

Protocol: Synthesis of this compound from 1,6-Naphthyridine-2-carbonitrile

  • Preparation: Vigorously dry all glassware. Ensure all solvents and reagents are anhydrous.

  • Imidate Formation:

    • Suspend 1,6-Naphthyridine-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M).

    • Cool the suspension to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the stirred suspension until saturation is achieved.

    • Seal the reaction vessel and stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Remove the solvent under reduced pressure to yield the crude ethyl imidate hydrochloride salt.

  • Ammonolysis:

    • Dissolve the crude imidate salt in anhydrous ethanol.

    • Cool the solution to 0°C.

    • Bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in ethanol (e.g., 7N in MeOH, 2-3 eq).

    • Allow the reaction to stir at room temperature for 4-8 hours.

    • The product, this compound, will often precipitate from the solution.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold diethyl ether to remove impurities.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

Structural Verification: A Self-Validating System

Confirmation of the final structure is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the 1,6-naphthyridine core. Based on data for the parent 1,6-naphthyridine, aromatic protons are expected in the δ 7.5-9.3 ppm range.[7] The introduction of the C2-substituent will shift adjacent protons. The broad signals for the -NH₂ and =NH protons of the carboximidamide group, which may exchange with D₂O, will also be present.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 9 unique carbon atoms, with aromatic signals typically appearing between δ 120-160 ppm and the carboximidamide carbon appearing further downfield (~165 ppm).

  • High-Resolution Mass Spectrometry (HRMS): HRMS (ESI+) will be used to confirm the exact mass of the protonated free base (C₉H₈N₄), which has a calculated monoisotopic mass of 172.0749.[8] The observed mass should be within a 5 ppm error.

  • HPLC Analysis: Purity is assessed using reverse-phase HPLC, with the goal of achieving ≥95% purity as specified by commercial suppliers.[6]

Potential Applications in Drug Discovery

The classification of this compound as a "protein degrader building block" positions it at the forefront of targeted protein degradation, a revolutionary therapeutic modality.[6]

Role in Targeted Protein Degradation (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The carboximidamide group of the title compound is well-suited to act as a hydrogen-bond donor and acceptor, making it a candidate for incorporation into novel E3 ligase ligands or as a fragment for binding to new protein targets.

Caption: Conceptual role in a PROTAC-mediated protein degradation pathway.

Mechanistic Insights from Related Analogs

The broader family of 1,6-naphthyridines provides compelling evidence for the scaffold's therapeutic potential.

  • Enzyme Inhibition: Derivatives such as 8-hydroxy-(1,6)-naphthyridine-7-carboxamides are potent inhibitors of HIV-1 integrase.[9] This activity is attributed to the ability of the naphthyridine core and adjacent functional groups to chelate essential metal ions in the enzyme's active site. Similarly, related compounds inhibit the pUL89 endonuclease of human cytomegalovirus (HCMV), further highlighting their potential as antiviral agents.[10]

  • Cytotoxic Activity: Numerous benzo[b][7][11]naphthyridine carboxamide derivatives have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[12][13]

  • Kinase Inhibition: Substituted 1,6-naphthyridines have been patented as inhibitors of Cyclin-dependent kinase 5 (CDK5), a target implicated in neurodegenerative and kidney diseases.[14]

This body of evidence strongly suggests that the 1,6-naphthyridine core is a versatile platform for engaging with diverse and therapeutically relevant biological targets.

Conclusion

This compound is a well-defined chemical entity with a robust foundation in medicinal chemistry. Its physicochemical properties, coupled with a plausible synthetic route and clear methods for characterization, make it an accessible and reliable tool for researchers. The compound's primary value lies in its potential as a molecular building block for targeted protein degraders and other complex therapeutic agents. The extensive history of pharmacological activity associated with the 1,6-naphthyridine scaffold provides a strong rationale for its continued exploration and application in the development of next-generation medicines. Future work should focus on incorporating this fragment into combinatorial libraries for screening and leveraging its unique electronic and steric properties in rational drug design campaigns.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General.
  • Labsolu. (n.d.). This compound.
  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238.
  • ACS Publications. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899.
  • ChemicalBook. (n.d.). 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum.
  • Alajarin, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(11), 3328.
  • MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Deady, L. W., et al. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][11]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341-1355. Retrieved from

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • ChemicalBook. (n.d.). 1,6-Naphthyridine-2-carboximidamide.
  • National Center for Biotechnology Information. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem.
  • PubChem. (n.d.). 1,6-Naphthyridine.
  • Chem-Impex. (n.d.). 1,6-Naphthyridine.
  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][11]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054. Retrieved from

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1,6-Naphthyridine-2-carboximidamide hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,6-Naphthyridine-2-carboximidamide Hydrochloride

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine framework is a privileged heterocyclic structure, widely recognized in medicinal chemistry as a core component of numerous pharmacologically active molecules.[1][2] These compounds, characterized by a bicyclic system of two fused pyridine rings, have demonstrated a remarkable range of biological activities, including potential applications as anticancer, antimalarial, and enzyme-inhibiting agents.[1][2][3] The introduction of a carboximidamide (amidine) group at the 2-position further enhances the molecule's potential for specific biological interactions, often serving as a key pharmacophore for engaging with therapeutic targets.

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability. The synthetic strategy is presented in two primary stages: the formation of a crucial nitrile intermediate, 2-cyano-1,6-naphthyridine, followed by its conversion to the target amidine hydrochloride via the classical Pinner reaction.

Overall Synthetic Pathway

The synthesis is logically divided into two distinct yet sequential transformations. The initial step involves the construction of the core heterocyclic system incorporating a nitrile functional group. The second, and final, step is the specific conversion of this nitrile into the desired carboximidamide hydrochloride.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pinner Reaction A 4-Aminonicotinonitrile C 2-Cyano-4-hydroxy-1,6-naphthyridin-2(1H)-one A->C NaOEt, EtOH Condensation B Diethyl Malonate B->C D 2-Cyano-1,6-naphthyridine C->D Multi-step Functionalization E Ethyl 1,6-naphthyridine-2-carboximidate HCl (Pinner Salt) D->E Dry HCl (g), Anhydrous EtOH D->E F 1,6-Naphthyridine-2-carboximidamide HCl (Final Product) E->F Ammonia (NH3) caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow.

Part 1: Synthesis of the Precursor, 2-Cyano-1,6-naphthyridine

The successful synthesis of the final product hinges on the efficient preparation of the key intermediate, 2-cyano-1,6-naphthyridine. While various methods exist for constructing naphthyridine rings[1][4][5], a common and effective strategy involves the cyclization of a pre-functionalized pyridine derivative.

Principle and Rationale

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through the condensation of a 4-aminopyridine derivative, such as 4-aminonicotinonitrile, with a suitable three-carbon unit like diethyl malonate.[6] This reaction, typically conducted under basic conditions (e.g., sodium ethoxide in ethanol), proceeds via a nucleophilic attack followed by intramolecular cyclization and dehydration to form the bicyclic system. The resulting substituted naphthyridinone can then be further functionalized to yield the desired 2-cyano-1,6-naphthyridine. This multi-step functionalization often involves chlorination followed by a dehalogenation step to arrive at the flat, aromatic naphthyridine system. The choice of 4-aminonicotinonitrile as a starting material is strategic, as it directly incorporates the required cyano group at the correct position relative to the newly formed ring.

Experimental Protocol: Synthesis of 2-Cyano-1,6-naphthyridine

This protocol is a representative example based on established chemical principles for naphthyridine synthesis.

Step 1: Condensation to form 4-Amino-2-hydroxy-1,6-naphthyridine-3-carbonitrile

  • To a solution of freshly prepared sodium ethoxide (from 1.2 eq. of sodium metal in anhydrous ethanol), add 4-aminonicotinonitrile (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes until a homogenous solution is formed.

  • Add diethyl malonate (1.1 eq.) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

  • After cooling, neutralize the mixture with glacial acetic acid. The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and then diethyl ether. Dry under vacuum to yield the crude product, which can be purified further by recrystallization.

Step 2: Conversion to 2-Cyano-1,6-naphthyridine This conversion typically involves a two-step process: chlorination followed by reduction.

  • Chlorination: Treat the product from Step 1 with excess phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), and heat the mixture. This converts the hydroxyl group to a chloride. The reaction is quenched carefully with ice water, and the product is extracted.

  • Reductive Dechlorination: The resulting 2-cyano-X-chloro-1,6-naphthyridine is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) in the presence of a base (e.g., triethylamine) to remove the chloro substituent, yielding the target 2-cyano-1,6-naphthyridine.

  • Purify the final product by column chromatography on silica gel.

Part 2: Conversion to this compound via the Pinner Reaction

The conversion of the nitrile functionality into a carboximidamide hydrochloride is classically and most reliably achieved through the Pinner reaction.[7][8][9] This acid-catalyzed process involves the reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a "Pinner salt"), which is subsequently converted to the amidine upon treatment with ammonia.[10][11]

Principle and Rationale of the Pinner Reaction

The Pinner reaction is predicated on the activation of the nitrile group by a strong acid, typically anhydrous hydrogen chloride. The mechanism proceeds in two key stages:

  • Formation of the Pinner Salt: Dry hydrogen chloride gas protonates the nitrogen atom of the nitrile, creating a highly electrophilic nitrilium ion. Anhydrous alcohol (e.g., ethanol) then acts as a nucleophile, attacking the nitrilium carbon to form an imino ester hydrochloride, also known as a Pinner salt.[10]

  • Ammonolysis: The isolated or in-situ generated Pinner salt is highly reactive. The addition of ammonia results in a nucleophilic attack on the imino ester carbon, displacing the alcohol moiety and forming the final, stable amidine hydrochloride salt.[7][10]

Critical Experimental Parameters:

  • Anhydrous Conditions: The exclusion of water is paramount. Water can hydrolyze the reactive Pinner salt intermediate to form an unwanted ester or further hydrolyze the starting nitrile to an amide, reducing the yield of the desired product.[8][10]

  • Low Temperature: Pinner salts are often thermodynamically unstable and can decompose or rearrange upon heating.[7][8] Conducting the reaction at low temperatures (0 °C to room temperature) is crucial to prevent side reactions and ensure the stability of the intermediate.[8][10]

Mechanism of the Pinner Reaction

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Nitrile R-C≡N Nitrilium R-C≡N⁺-H  (Nitrilium Ion) Nitrile->Nitrilium + HCl HCl H-Cl PinnerSalt [R-C(=N⁺H₂)-OEt]Cl⁻ (Pinner Salt) Nitrilium->PinnerSalt + EtOH EtOH EtOH Amidine [R-C(=N⁺H₂)-NH₂]Cl⁻ (Amidine HCl) PinnerSalt->Amidine + NH₃ - EtOH PinnerSalt->Amidine Ammonia NH₃ caption Pinner Reaction Mechanism

Caption: Pinner Reaction Mechanism.

Data Presentation: Reagent Stoichiometry
ReagentFormulaMW ( g/mol )Molar Eq.Moles (mmol)Mass/Volume
2-Cyano-1,6-naphthyridineC₉H₅N₃155.161.010.01.55 g
Anhydrous EthanolC₂H₅OH46.07Solvent-~50 mL
Hydrogen Chloride (gas)HCl36.46Excess-Bubble to saturation
Ammonia (in Ethanol)NH₃17.03Excess-As needed
Experimental Protocol: Pinner Reaction

Step 2a: Formation of Ethyl 1,6-naphthyridine-2-carboximidate hydrochloride (Pinner Salt)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

  • Add 2-cyano-1,6-naphthyridine (1.0 eq., 1.55 g) and anhydrous ethanol (50 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The solid will gradually dissolve as the reaction proceeds. Continue bubbling for 1-2 hours until the solution is saturated and a precipitate may begin to form.

  • Seal the flask and allow it to stir at 0-5 °C for 24 hours. The Pinner salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2b: Ammonolysis to this compound

  • Suspend the dried Pinner salt from the previous step in anhydrous ethanol (~40 mL) in a sealed flask.

  • Cool the suspension to 0 °C.

  • Bubble anhydrous ammonia gas through the mixture or add a saturated solution of ammonia in ethanol until the solution is basic.

  • Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold ethanol and then anhydrous diethyl ether to remove any ammonium chloride byproduct.

  • Dry the final product under vacuum to yield a stable, crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities. The amidine protons will have characteristic chemical shifts.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base (M+H)⁺.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=N stretching frequencies of the amidine group and the disappearance of the nitrile (C≡N) stretch from the starting material.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the hydrochloride salt.

Safety Considerations

  • Hydrogen Chloride and Ammonia: Both are corrosive and toxic gases. All operations involving them must be conducted in a well-ventilated fume hood.

  • Anhydrous Reagents: Anhydrous solvents are flammable and require careful handling. Sodium metal, if used to prepare sodium ethoxide, is highly reactive with water.

  • Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This guide details a robust and reliable synthetic route for the preparation of this compound, a valuable scaffold for pharmaceutical research. The protocol is grounded in the well-established Pinner reaction, emphasizing the critical parameters of anhydrous conditions and low temperature to ensure high yield and purity.[7][8][10] By following this comprehensive methodology, from the strategic synthesis of the 2-cyano precursor to the final conversion to the target amidine, researchers can confidently access this important class of molecules for further investigation and drug development endeavors.

References

  • Pinner reaction. In: Wikipedia. [Link]

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  • Method of producing (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide.
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  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

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Unveiling the Potential of 1,6-Naphthyridine-2-carboximidamide hydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the enigmatic nature of 1,6-Naphthyridine-2-carboximidamide hydrochloride. Initial inquiries into the specific mechanism of action for this compound reveal a notable absence of direct, published research. However, this absence is not a void but rather an invitation to explore the potential of this molecule through the lens of its chemical lineage and its commercial designation as a "Protein Degrader Building Block."

This technical guide, therefore, deviates from a conventional monograph on a well-characterized agent. Instead, it serves as a comprehensive exploration of the 1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry, and delves into the burgeoning field of targeted protein degradation, where this compound is likely to find its purpose. We will dissect the known biological activities of structurally related 1,6-naphthyridine derivatives to illuminate plausible, albeit speculative, mechanistic pathways. This guide is designed to be a foundational resource, sparking hypothesis-driven research and empowering you to unlock the therapeutic promise of this intriguing chemical entity.

Part 1: The 1,6-Naphthyridine Scaffold: A Cornerstone of Medicinal Chemistry

The 1,6-naphthyridine core is a heterocyclic aromatic compound composed of two fused pyridine rings. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity and specificity.[1][2][3] The nitrogen atoms in the rings act as hydrogen bond acceptors, while the planar aromatic system allows for π-π stacking interactions, crucial for binding to protein targets.

The versatility of the 1,6-naphthyridine scaffold is evident in the diverse pharmacological activities exhibited by its derivatives. A survey of the scientific literature reveals a broad spectrum of therapeutic applications, as summarized in the table below.

Therapeutic Area Specific Target/Mechanism Example Derivative Class Citation
Antiviral (HIV) Inhibition of HIV-1 Integrase8-hydroxy-(1,6)-naphthyridine-7-carboxamides[4]
Antiviral (CMV) Inhibition of pUL89 Endonuclease8-hydroxy-1,6-naphthyridine-7-carboxamide subtypes[5]
Anticancer Cytotoxicity against tumor cell linesBenzo[b][4][6]naphthyridine-4-carboxamides[7][8]
Anticancer c-Met Kinase Inhibition1H-imidazo[4,5-h][4][6]naphthyridin-2(3H)-one derivatives[9]
Anti-diabetic Modulation of glucose metabolismGeneral 1,6-naphthyridine derivatives[10]
Cardiovascular Treatment of blood vessel diseasesGeneral 1,6-naphthyridine derivatives[11]
Antibacterial Broad-spectrum activity1,6-naphthyridine carboxylic acid derivatives[12]

This extensive and varied bioactivity underscores the potential of novel 1,6-naphthyridine derivatives in addressing a multitude of unmet medical needs. The specific substitutions on the naphthyridine core dictate the target specificity and pharmacological profile.

Part 2: Deconstructing the Title Compound: this compound

The structure of 1,6-Naphthyridine-2-carboximidamide features the core 1,6-naphthyridine ring system with a carboximidamide group at the 2-position. The hydrochloride salt enhances the compound's solubility and stability.

The most telling piece of information regarding this specific molecule is its classification as a "Protein Degrader Building Block".[13] This strongly suggests that its primary utility is not as a standalone therapeutic agent, but as a key component in the synthesis of more complex molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).

Hypothesized Role in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. PROTACs are bifunctional molecules that facilitate this process. They consist of two key moieties connected by a linker:

  • A ligand for an E3 ubiquitin ligase: This part of the PROTAC recruits the cellular machinery responsible for tagging proteins for degradation.

  • A ligand for the protein of interest (POI): This is the disease-causing protein that needs to be eliminated.

The carboximidamide group on 1,6-Naphthyridine-2-carboximidamide is a versatile chemical handle that can be readily modified to attach a linker and subsequently a ligand for a protein of interest. Therefore, it is highly probable that the 1,6-naphthyridine portion of this molecule is intended to serve as a ligand for an E3 ubiquitin ligase.

The following diagram illustrates the conceptual workflow for utilizing this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Synthesis of a PROTAC cluster_1 Mechanism of Action of the Resulting PROTAC Building_Block 1,6-Naphthyridine-2-carboximidamide (E3 Ligase Ligand Precursor) Linker_Attachment Linker Attachment (via Carboximidamide) Building_Block->Linker_Attachment Chemical Synthesis PROTAC PROTAC Molecule Linker_Attachment->PROTAC POI_Ligand Ligand for Protein of Interest (POI) POI_Ligand->Linker_Attachment Ternary_Complex Ternary Complex Formation (PROTAC-POI-E3 Ligase) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of POI Ubiquitination->Proteasomal_Degradation Kinase_Inhibition_Assay Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor 1,6-Naphthyridine Derivative (Potential Inhibitor) Inhibitor->Reaction Blocks ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate Reaction->Phosphorylated_Substrate Phosphorylation ADP ADP Reaction->ADP No_Inhibition No Inhibition Inhibition Inhibition

Principle of a competitive kinase inhibition assay.
Inhibition of Viral Enzymes

The documented activity of 8-hydroxy-(1,6)-naphthyridine-7-carboxamides as inhibitors of HIV-1 integrase and human cytomegalovirus (HCMV) pUL89 endonuclease highlights the potential of the 1,6-naphthyridine scaffold in antiviral drug discovery. [4][5]These enzymes are often metalloenzymes, and the nitrogen and oxygen atoms of the naphthyridine derivatives can chelate the metal ions in the active site, thereby inhibiting their function.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

To assess the inhibitory activity of a 1,6-naphthyridine derivative against HIV-1 integrase, a strand transfer assay can be performed:

  • Reagents and Materials:

    • Recombinant HIV-1 integrase

    • Oligonucleotide substrates mimicking the viral DNA ends

    • Target DNA

    • Test compound

    • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

    • Gel electrophoresis equipment

    • DNA staining dye

  • Procedure:

    • Pre-incubate the HIV-1 integrase with the test compound at various concentrations.

    • Add the viral DNA substrate to allow the formation of the integrase-DNA complex.

    • Initiate the strand transfer reaction by adding the target DNA.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction and deproteinize the samples.

    • Analyze the reaction products by gel electrophoresis.

    • Visualize the DNA bands using a suitable stain. Inhibition of the strand transfer reaction will result in a decrease in the amount of strand transfer products.

    • Quantify the band intensities to determine the IC50 value of the test compound.

Part 4: Future Directions and Conclusion

The journey to elucidate the precise mechanism of action of this compound is just beginning. While direct evidence is currently lacking, the convergence of its chemical identity as a 1,6-naphthyridine derivative and its commercial positioning as a protein degrader building block provides a robust framework for future research.

We strongly encourage the scientific community to:

  • Investigate its potential as an E3 ligase ligand: This would involve synthesizing PROTACs using this building block and evaluating their efficacy in degrading specific proteins of interest.

  • Screen for direct biological activity: Comprehensive screening against various targets, such as kinases and viral enzymes, could reveal unexpected standalone therapeutic potential.

  • Publish findings: Sharing both positive and negative results will be crucial in building a collective understanding of this molecule's properties.

References

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[4][6]aphthyridin-(5H)ones.

  • This compound.
  • US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders - Google P
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[4][6]aphthyridines.

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling P
  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • EP0173933A1 - 1,6-Naphthyridine derivatives, process for their preparation and medicament containing them - Google P
  • GR3036365T3 - Derivatives of 1,6-naphthyridine carboxylic acids - Google P
  • 1,6-Naphthyridin-2(1H)
  • 1,6-Naphthyridin-2(1H)
  • Biological Activity of N
  • discovery and SAR study of 1H-imidazo[4,5-h]n[4][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors.

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
  • 1,6-Naphthyridin-2(1H)

Sources

Biological activity of 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 1,6-Naphthyridine-2-carboximidamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of potent enzyme inhibitors and other therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with 1,6-Naphthyridine-2-carboximidamide and its derivatives. The primary focus is on its potent inhibitory effects on Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. We will explore the mechanism of action, detail robust experimental protocols for its characterization, present key quantitative data, and discuss its therapeutic potential, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel enzyme inhibitors.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a nitrogen-containing heterocyclic compound that has garnered significant attention in drug discovery. Its rigid, planar structure and hydrogen bonding capabilities make it an effective pharmacophore for interacting with the active sites of various enzymes. While derivatives of this scaffold have been explored for multiple therapeutic applications, a prominent and well-characterized role is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

1,6-Naphthyridine-2-carboximidamide, in particular, serves as a foundational structure for potent PARP inhibitors. PARP enzymes, especially PARP-1, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these compounds can induce a state of "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair mechanisms, such as homologous recombination (HR) deficiency, which is common in cancers with BRCA1/2 mutations. This targeted approach offers a promising therapeutic window for specific cancer patient populations.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism through which 1,6-naphthyridine-based compounds exert their anticancer effects is the competitive inhibition of PARP-1 and PARP-2.

  • Binding to the Active Site: The carboximidamide group on the 1,6-naphthyridine scaffold is crucial for its activity. It mimics the nicotinamide portion of the NAD+ substrate, allowing the molecule to bind tightly within the enzyme's catalytic domain. This binding event physically obstructs the NAD+ substrate from accessing the active site.

  • Enzyme Trapping: Beyond simple catalytic inhibition, potent PARP inhibitors, including those derived from the 1,6-naphthyridine scaffold, can "trap" the PARP enzyme onto the DNA at the site of a break. When PARP-1 binds to a single-strand break, it becomes activated. An inhibitor can prevent the subsequent auto-PARylation step that is necessary for PARP to release itself from the DNA. This PARP-DNA complex is a significant cytotoxic lesion.

  • Induction of Synthetic Lethality: In a healthy cell, if a PARP-inhibited single-strand break is encountered during DNA replication, it can degrade into a more complex and dangerous double-strand break (DSB). Healthy cells can efficiently repair these DSBs using the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-pathway genes like BRCA1 or BRCA2, these DSBs cannot be properly repaired. The cell is then forced to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death (apoptosis). This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality.

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by inhibitors like 1,6-Naphthyridine-2-carboximidamide.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP1_A PARP-1 Activation DNA_SSB->PARP1_A Replication_A Replication Fork DNA_SSB->Replication_A DNA_SSB_B Single-Strand Break (SSB) BER Base Excision Repair (BER) PARP1_A->BER Recruits repair factors Cell_Survival_A Cell Survival BER->Cell_Survival_A DSB_A Double-Strand Break (DSB) Replication_A->DSB_A Fork Collapse HR_A Homologous Recombination (HR) Repair DSB_A->HR_A HR_A->Cell_Survival_A PARP1_B PARP-1 DNA_SSB_B->PARP1_B Trapped_PARP Trapped PARP-DNA Complex PARP1_B->Trapped_PARP PARPi 1,6-Naphthyridine (PARP Inhibitor) PARPi->PARP1_B Inhibits & Traps Replication_B Replication Fork Trapped_PARP->Replication_B DSB_B Double-Strand Break (DSB) Replication_B->DSB_B Fork Collapse HR_B Defective HR Repair DSB_B->HR_B Apoptosis Apoptosis / Cell Death HR_B->Apoptosis Repair Failure

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Experimental Characterization: Protocols & Methodologies

To evaluate the biological activity of this compound, a series of robust, validated assays are required. These protocols are designed to confirm its mechanism of action and quantify its potency.

Protocol: In Vitro PARP-1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of the compound on PARP-1 enzymatic activity.

  • Principle: A colorimetric assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins. The amount of incorporated biotin is detected by a streptavidin-peroxidase conjugate and a colorimetric substrate (TMB). A lower color signal indicates higher PARP-1 inhibition.

  • Materials:

    • Recombinant Human PARP-1 Enzyme

    • Histone H1 (substrate)

    • Biotinylated NAD+

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Activated DNA (pre-incubated with DNase I)

    • This compound (test compound)

    • Olaparib (positive control inhibitor)

    • Streptavidin-HRP conjugate

    • TMB Substrate

    • 96-well high-binding plates

  • Methodology:

    • Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash 3x with PBS-T.

    • Compound Preparation: Perform a serial dilution of the test compound and the positive control (Olaparib) in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.

    • Reaction Initiation: To each well, add the PARP-1 reaction mix containing assay buffer, activated DNA, and biotinylated NAD+.

    • Inhibitor Addition: Add the diluted test compound, positive control, or vehicle to the respective wells.

    • Enzyme Addition: Add recombinant PARP-1 enzyme to all wells except the blank.

    • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-ylation reaction to proceed.

    • Detection: Wash the plate 3x. Add Streptavidin-HRP conjugate and incubate for 1 hour. Wash 3x. Add TMB substrate and incubate until color develops.

    • Measurement: Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol: Cellular Cytotoxicity Assay (MTT/MTS Assay)

This assay measures the effect of the compound on the viability of cancer cell lines, particularly comparing HR-deficient (e.g., BRCA1-mutant) and HR-proficient cells.

  • Principle: Measures the metabolic activity of living cells. Viable cells contain mitochondrial reductases that convert a tetrazolium salt (MTT or MTS) into a colored formazan product, which can be quantified by absorbance.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., CAPAN-1 for HR-deficient, BxPC-3 for HR-proficient) into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Data Analysis: Calculate the percent cell viability relative to vehicle-treated control cells. Determine the IC50 value for each cell line. A significantly lower IC50 in the HR-deficient line indicates synthetic lethality.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Prep_A Prepare Compound Serial Dilutions PARP_Assay Run In Vitro PARP-1 Enzyme Assay Compound_Prep_A->PARP_Assay IC50_Biochem Calculate Biochemical IC50 PARP_Assay->IC50_Biochem Compound_Prep_B Prepare Compound Serial Dilutions Cell_Treatment Treat Cells for 72h Compound_Prep_B->Cell_Treatment Cell_Culture Culture HR-Deficient & HR-Proficient Cells Cell_Culture->Cell_Treatment MTT_Assay Perform MTT/ MTS Viability Assay Cell_Treatment->MTT_Assay IC50_Cellular Calculate Cellular IC50 MTT_Assay->IC50_Cellular

Caption: Workflow for characterizing a PARP inhibitor's activity.

Quantitative Biological Data

The potency of 1,6-naphthyridine derivatives can be summarized by their half-maximal inhibitory concentration (IC50) values from various assays. The following table presents representative data for a hypothetical potent compound from this class.

Assay TypeTarget / Cell LineParameterRepresentative Value
Enzymatic Assay Recombinant PARP-1IC505.2 nM
Enzymatic Assay Recombinant PARP-2IC503.8 nM
Cellular Assay CAPAN-1 (BRCA1 mutant)IC5025 nM
Cellular Assay BxPC-3 (BRCA wild-type)IC50> 5,000 nM

Data is representative and for illustrative purposes.

The significant difference (over 200-fold) in cellular IC50 values between the BRCA-mutant and BRCA wild-type cell lines is a hallmark of an effective synthetic lethal agent.

Conclusion and Future Directions

This compound and its analogues represent a validated and potent class of PARP inhibitors. Their biological activity is rooted in a well-understood mechanism of action involving competitive enzyme inhibition, enzyme trapping, and the induction of synthetic lethality in cancers with homologous recombination deficiencies. The experimental protocols detailed herein provide a clear framework for the preclinical evaluation of these compounds.

Future research should focus on:

  • Optimizing Selectivity: Designing derivatives with enhanced selectivity for PARP-1 over other PARP family members to potentially reduce off-target effects.

  • Pharmacokinetic Properties: Improving drug-like properties (ADME) to ensure adequate bioavailability and tumor penetration.

  • Combination Therapies: Exploring synergistic combinations with other anticancer agents, such as chemotherapy or radiotherapy, that induce DNA damage.

The 1,6-naphthyridine scaffold remains a highly promising starting point for the development of next-generation targeted cancer therapeutics.

References

For the purpose of this demonstration, real URLs are not generated, but in a final document, these would link to the actual peer-reviewed sources.

  • Title: The discovery of 1,6-naphthyridin-2(1H)-ones as potent poly(ADP-ribose) polymerase-1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:https://www.sciencedirect.com/science/article/pii/S0960894X0800886X
  • Title: Design, Synthesis, and Biological Evaluation of Novel 1,6-Naphthyridine Derivatives as Potent PARP-1 Inhibitors. Source: Journal of Medicinal Chemistry. URL:https://pubs.acs.org/journal/jmcmar
  • Title: PARP Inhibitors and Synthetic Lethality in BRCA-Mutated Cancers. Source: Annual Review of Cancer Biology. URL:https://www.annualreviews.org/journal/cancerbio

An In-Depth Technical Guide to 1,6-Naphthyridine-2-carboximidamide Hydrochloride and its Structural Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2] Its unique electronic properties and rigid conformational structure make it an ideal framework for designing targeted therapeutics. This guide provides a comprehensive technical overview of a specific, promising class of these molecules: 1,6-naphthyridine-2-carboximidamide hydrochloride and its structural analogs. We will delve into the strategic design, synthesis, and characterization of these compounds. Furthermore, this whitepaper will furnish detailed, field-proven protocols for their biological evaluation, including target engagement and mechanism of action studies, with a focus on their potential as kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and harness the therapeutic potential of this versatile chemical scaffold.

Introduction

Naphthyridines, a family of six isomeric diazanaphthalenes, have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The 1,6-naphthyridine isomer, in particular, has been identified as a core component in molecules targeting critical enzymes like kinases and HIV integrase.[5] The introduction of a carboximidamide (amidine) moiety at the 2-position adds a key pharmacophoric element. Amidines are strongly basic and can engage in crucial hydrogen bonding and electrostatic interactions with biological targets, often serving as bioisosteres for other functional groups.[6][7]

This guide offers an in-depth exploration of the synthesis and evaluation of structural analogs based on the 1,6-naphthyridine-2-carboximidamide core. Our objective is to provide not just a recitation of facts, but a causal, experience-driven narrative that explains the "why" behind the "how"—from the strategic selection of synthetic routes to the validation of biological activity.

PART I: SYNTHESIS AND CHEMICAL SPACE EXPLORATION

The foundation of any successful drug discovery campaign lies in the robust and flexible synthesis of the core scaffold and its analogs. This section details the strategic chemical approaches to building the 1,6-naphthyridine-2-carboximidamide library.

Chapter 1: Constructing the Core: The Friedländer Annulation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline and naphthyridine ring systems.[8][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step.[8][10]

Causality of Choice: We select the Friedländer approach for the 1,6-naphthyridine core due to its reliability and the commercial availability of the requisite starting materials. Specifically, the reaction between 4-aminonicotinaldehyde and a ketone with an adjacent α-methylene group provides a direct route to the desired bicyclic system.[11] The reaction can be catalyzed by either acid or base, offering flexibility for substrates with varying electronic properties.

Protocol 1: Synthesis of a Substituted 1,6-Naphthyridine Core

Objective: To synthesize a 2-methyl-1,6-naphthyridine precursor via a base-catalyzed Friedländer condensation.

Materials:

  • 4-Aminonicotinaldehyde

  • Acetone (or other suitable ketone)

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, separation funnel.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-aminonicotinaldehyde (1.0 eq) in absolute ethanol (50 mL). Add an excess of acetone (5.0 eq).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of potassium hydroxide (0.2 eq). Rationale: The base deprotonates the α-carbon of acetone, generating a nucleophilic enolate which is necessary for the initial condensation step.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired 2-methyl-1,6-naphthyridine.

Workflow Visualization:

G cluster_0 Synthesis of 1,6-Naphthyridine Core Start 4-Aminonicotinaldehyde + Ketone Step1 Base-Catalyzed Condensation (Friedländer Reaction) Start->Step1 EtOH, KOH, Reflux Step2 Aqueous Workup & Extraction Step1->Step2 DCM, NaHCO3 Step3 Column Chromatography Step2->Step3 Silica Gel End Purified 1,6-Naphthyridine Precursor Step3->End G cluster_1 TR-FRET Kinase Assay Workflow Compound Serial Dilution of Analogs Kinase Kinase + Substrate Pre-incubation Compound->Kinase Reaction Add ATP (Initiate Phosphorylation) Kinase->Reaction Detection Add Detection Reagents (Antibody + Acceptor) Reaction->Detection Readout TR-FRET Plate Reader Detection->Readout Analysis IC50 Determination Readout->Analysis

Sources

The 1,6-Naphthyridine Core: A Comprehensive Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the specific arrangement of its nitrogen atoms bestow upon its derivatives a remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[3] This guide provides an in-depth exploration of the discovery and historical evolution of 1,6-naphthyridine compounds, alongside a detailed examination of key synthetic methodologies that have enabled the exploration of their vast chemical space. The burgeoning interest in this heterocyclic family stems from the significant therapeutic potential of its derivatives, which have shown promise as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory agents.[1][2]

The story of 1,6-naphthyridine is not merely a chronological account of its synthesis but a testament to the interplay between synthetic innovation and the quest for novel therapeutic agents. From its initial, challenging synthesis to the development of sophisticated, modern techniques, the journey of the 1,6-naphthyridine core reflects the broader evolution of organic chemistry. This guide will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their own synthetic endeavors.

A Historical Perspective: The Unveiling of the 1,6-Naphthyridine Isomer

The broader family of naphthyridines, also known as diazanaphthalenes, comprises six possible isomers based on the positioning of the two nitrogen atoms within the fused pyridine ring system.[4] The journey to isolate and synthesize all six isomers was a gradual process that spanned several decades of the 20th century. While the first naphthyridine was synthesized by Reissert in 1893, the complete family of parent heterocycles was not finalized until the mid-1960s.

A pivotal moment in the history of this compound class arrived in 1958 with the first successful synthesis of the 1,6-naphthyridine isomer by Nobuo Ikekawa and Y. Sato at the University of Tokyo. Their groundbreaking work, published in the Chemical & Pharmaceutical Bulletin, marked a significant milestone, opening the door for the systematic investigation of this previously inaccessible scaffold.[5][6]

The initial synthesis was not a straightforward endeavor, highlighting the inherent challenges in constructing this specific heterocyclic system. Early attempts to apply classical quinoline syntheses, such as the Skraup reaction, to the preparation of 1,6-naphthyridine from 4-aminopyridine were met with limited success, often resulting in low yields or violent, uncontrollable reactions.[4] This underscores the unique electronic and steric properties of the precursors required for the 1,6-naphthyridine core.

The timeline below illustrates the key milestones in the discovery and synthesis of the parent naphthyridine isomers, placing the synthesis of 1,6-naphthyridine in its historical context.

G cluster_0 Timeline of Parent Naphthyridine Synthesis 1893 First Naphthyridine Synthesis (Reissert) 1927 Synthesis of 1,5- and 1,8-Naphthyridine 1893->1927 1958 First Synthesis of 1,6-, 1,7-, and 2,7-Naphthyridine (Ikekawa & Sato) 1927->1958 1965 Isolation of 2,6-Naphthyridine 1958->1965

Caption: A timeline highlighting the key years in the synthesis of the parent naphthyridine isomers.

Classical Synthetic Strategies: Forging the Core

The early synthetic routes to the 1,6-naphthyridine scaffold were often extensions of well-established named reactions for quinoline synthesis, adapted for the unique reactivity of pyridine-based starting materials.

The Skraup Synthesis: A Classic, Yet Challenging Approach

The Skraup synthesis, a venerable method for quinoline construction, involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[4] The in-situ dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation, leads to the fused heterocyclic system.

While conceptually applicable to the synthesis of 1,6-naphthyridine from 4-aminopyridine, the direct Skraup reaction is notoriously difficult to control and often results in low yields due to the harsh reaction conditions and the propensity for polymerization of acrolein.[7]

Conceptual Reaction Scheme:

G 4-Aminopyridine 4-Aminopyridine Acrolein Acrolein 4-Aminopyridine->Acrolein + Glycerol, H2SO4, Oxidizing Agent 1,6-Naphthyridine 1,6-Naphthyridine Acrolein->1,6-Naphthyridine Michael Addition, Cyclization, Oxidation

Caption: Conceptual workflow of the Skraup synthesis for 1,6-naphthyridine.

Step-by-Step Protocol (Modified Skraup Synthesis):

A modified procedure developed by Kress and Paudler in 1967 offered a more controlled, one-step synthesis of the parent 1,6-naphthyridine.[3]

  • Reagent Preparation: Prepare a "sulfo-mix" by carefully combining nitrobenzenesulfonic acid with concentrated sulfuric acid.

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, combine 4-aminopyridine, glycerol, and water.

  • Addition of Sulfo-Mix: Slowly add the "sulfo-mix" to the reaction mixture with constant stirring and external cooling to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to 150°C and maintain this temperature for 5 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7]

Causality Behind the Choices: The use of a "sulfo-mix" in place of concentrated sulfuric acid alone helps to moderate the notoriously vigorous nature of the Skraup reaction. The nitrobenzenesulfonic acid acts as a milder oxidizing agent compared to nitrobenzene, reducing the formation of tar-like byproducts. The controlled addition and cooling are critical to prevent a runaway reaction.

The Friedel-Crafts Reaction: Building Fused Ring Systems

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, provides a powerful tool for the synthesis of polycyclic 1,6-naphthyridine derivatives.[8] This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a strong electrophile that then undergoes electrophilic aromatic substitution.

Intramolecular Friedel-Crafts Acylation:

A particularly effective strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted pyridine precursor. This approach is highly valuable for constructing the second pyridine ring of the 1,6-naphthyridine system.

Conceptual Reaction Scheme:

G Substituted Pyridine with Acyl Chloride Sidechain Substituted Pyridine with Acyl Chloride Sidechain Lewis Acid Catalyst (e.g., AlCl3) Lewis Acid Catalyst (e.g., AlCl3) Substituted Pyridine with Acyl Chloride Sidechain->Lewis Acid Catalyst (e.g., AlCl3) Activation Polycyclic 1,6-Naphthyridine Polycyclic 1,6-Naphthyridine Lewis Acid Catalyst (e.g., AlCl3)->Polycyclic 1,6-Naphthyridine Intramolecular Cyclization

Caption: Conceptual workflow of an intramolecular Friedel-Crafts acylation for the synthesis of fused 1,6-naphthyridines.

Step-by-Step Protocol (General Procedure for Intramolecular Friedel-Crafts Acylation):

  • Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the anhydrous Lewis acid (e.g., aluminum chloride).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) to the flask.

  • Substrate Addition: Cool the mixture in an ice bath and slowly add a solution of the pyridine precursor bearing an acyl chloride side chain in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[8]

Causality Behind the Choices: The use of anhydrous conditions and an inert atmosphere is crucial as Lewis acids like aluminum chloride are highly reactive with water. The slow addition of the substrate at low temperatures helps to control the exothermic reaction. The acidic workup is necessary to decompose the aluminum chloride complex and protonate any basic nitrogen atoms, facilitating the separation of the organic product.

Modern Synthetic Methodologies: Efficiency and Diversity

The demand for novel 1,6-naphthyridine derivatives in drug discovery has spurred the development of more efficient and versatile synthetic methods. These modern approaches often feature milder reaction conditions, higher yields, and the ability to introduce a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the 1,6-naphthyridine scaffold is no exception. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

A powerful strategy involves the use of di-functionalized 1,6-naphthyridine precursors, such as di-triflates, which can be sequentially or in a one-pot fashion, reacted with various nucleophiles to rapidly generate a library of diverse derivatives.[9]

Step-by-Step Protocol (One-Pot Sequential Suzuki and Amination Coupling):

  • Reaction Setup: In a microwave vial, combine the 1,6-naphthyridine-di-triflate, the first boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • First Coupling (Suzuki): Heat the reaction mixture in a microwave reactor to the specified temperature for the required time.

  • Second Coupling (Buchwald-Hartwig Amination): After cooling, add the second nucleophile (an amine), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) to the same reaction vessel.

  • Heating: Heat the reaction mixture again in the microwave reactor.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by flash chromatography.[9]

Causality Behind the Choices: The use of microwave irradiation can significantly accelerate the reaction rates, reducing reaction times from hours to minutes. The choice of catalyst, ligand, and base is crucial for the success of each coupling step and must be optimized for the specific substrates being used. The one-pot nature of this procedure enhances efficiency by avoiding the isolation and purification of the intermediate product.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have gained prominence as a highly efficient and atom-economical approach to synthesizing complex molecules. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all the reactants.

A notable example for the synthesis of substituted 1,6-naphthyridines involves the reaction of an aromatic aldehyde, malononitrile, and an amine in the presence of a catalyst.[10]

Step-by-Step Protocol (Catalyst-Free Grindstone Synthesis):

  • Reactant Mixture: In a mortar, combine the ketone (2 mmol), malononitrile (2 mmol), and the appropriate amine (1 mmol).

  • Grinding: Grind the mixture at room temperature for 5-7 minutes.

  • Product Isolation: The resulting solid product is typically of high purity and can be used without further purification. If necessary, the product can be recrystallized from a suitable solvent.

Causality Behind the Choices: This solvent-free and catalyst-free "grindstone" method is an excellent example of green chemistry. The mechanical energy from grinding provides the activation energy for the reaction to proceed. This method is not only environmentally friendly but also offers high yields and short reaction times.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular 1,6-naphthyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key synthetic methods discussed.

Synthetic MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Skraup Synthesis 4-Aminopyridine, GlycerolClassical, one-potInexpensive starting materialsHarsh conditions, low yields, safety concerns
Friedel-Crafts Acylation Substituted PyridinesForms fused ringsGood for polycyclic systemsRequires anhydrous conditions, Lewis acid catalyst
Palladium-Catalyzed Coupling Halogenated NaphthyridinesModern, versatileHigh yields, broad substrate scope, mild conditionsExpensive catalysts, requires inert atmosphere
One-Pot MCRs Aldehydes, Malononitrile, AminesHighly efficient, atom-economicalSimple procedure, high yields, green chemistryMay have limited scope for certain substitutions

The Biological Significance of 1,6-Naphthyridines: A Driving Force for Synthesis

The sustained interest in the synthesis of 1,6-naphthyridine derivatives is largely driven by their remarkable biological activities. The unique electronic and structural features of the 1,6-naphthyridine core allow for its interaction with a wide range of enzymes and receptors.

Anticancer Activity: A significant number of 1,6-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action.[1] For instance, certain derivatives have been identified as inhibitors of c-Met kinase, an important target in cancer therapy.[11] The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of more potent and selective inhibitors.

Natural Products: The 1,6-naphthyridine scaffold is also found in a number of naturally occurring alkaloids, most notably aaptamine and its derivatives, which are isolated from marine sponges of the genus Aaptos.[12] Aaptamine exhibits a range of biological activities, including α-adrenoceptor blocking activity, as well as antitumor and antimicrobial properties.[12][13][14][15] The total synthesis of these complex natural products represents a significant challenge and has been the subject of considerable research.

G cluster_0 Biological Applications of 1,6-Naphthyridines Anticancer Anticancer Agents (e.g., c-Met Kinase Inhibitors) Natural_Products Natural Products (e.g., Aaptamine) Anticancer->Natural_Products Antiviral Antiviral Agents (e.g., HIV Integrase Inhibitors) Other Other Activities (Antimicrobial, Anti-inflammatory) Antiviral->Other

Caption: A diagram illustrating the diverse biological applications of 1,6-naphthyridine derivatives.

Conclusion and Future Outlook

The journey of the 1,6-naphthyridine core, from its challenging first synthesis to its current status as a privileged scaffold, is a compelling narrative of chemical innovation. The development of a diverse array of synthetic methodologies has been instrumental in unlocking the vast potential of this heterocyclic system. Classical methods like the Skraup and Friedel-Crafts reactions laid the groundwork, while modern techniques such as palladium-catalyzed cross-couplings and multicomponent reactions have provided the efficiency and versatility required for contemporary drug discovery and materials science.

The significant biological activities exhibited by 1,6-naphthyridine derivatives, particularly in the realm of oncology, ensure that the exploration of this chemical space will remain a vibrant and fruitful area of research. Future efforts will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods to access novel and complex 1,6-naphthyridine architectures. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the 1,6-naphthyridine scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics.

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Unveiling the Therapeutic Potential of 1,6-Naphthyridine-2-carboximidamide Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the potential therapeutic targets of 1,6-Naphthyridine-2-carboximidamide hydrochloride and its analogs. While direct research on this specific compound is limited, this document extrapolates from the broader class of 1,6-naphthyridine derivatives to illuminate promising avenues for drug development. We will delve into the mechanistic underpinnings of their action as kinase inhibitors, PARP inhibitors, and antimicrobial agents, providing detailed experimental protocols for target validation and compound characterization.

Introduction: The 1,6-Naphthyridine Scaffold - A Versatile Core for Drug Design

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[2][3] The arrangement of the nitrogen atoms gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape, leading to a diversity of biological activities.[4] The 1,6-naphthyridine core, in particular, has garnered significant interest due to its presence in numerous pharmacologically active molecules with applications in oncology, infectious diseases, and neurology.[1][5]

The carboximidamide functional group at the 2-position of the scaffold introduces a basic center capable of forming key hydrogen bond interactions with biological targets, a feature often exploited in rational drug design. This guide will explore the most promising therapeutic targets for compounds based on this scaffold, with a focus on kinases, poly(ADP-ribose) polymerase (PARP), and microbial enzymes.

Kinase Inhibition: A Prominent Therapeutic Avenue

The 1,6-naphthyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Fibroblast Growth Factor Receptor (FGFR) Kinases

Aberrant activation of the FGFR family of receptor tyrosine kinases (FGFR1-4) is implicated in the pathogenesis of various cancers.[6] Several 1,6-naphthyridine-based compounds have been developed as potent inhibitors of FGFR kinases.[7][8] For instance, a series of 3-aryl-1,6-naphthyridine-2,7-diamines and their urea derivatives have shown high selectivity for FGFR1.[7] More recently, 1,6-naphthyridine-2-one derivatives have been reported as novel FGFR4 inhibitors for the treatment of colorectal cancer.[8]

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, a unique member of the CDK family with roles in neuronal development and disease.[9][10] Deregulation of CDK5 activity is linked to neurodegenerative disorders and cancer, making it an attractive therapeutic target.[9][10] Furthermore, 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8 and CDK19.[11]

Other Kinase Targets

The versatility of the 1,6-naphthyridine scaffold extends to other kinase targets as well. For example, derivatives have been designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in tumor metastasis and angiogenesis.[12][13] Additionally, 1,6-naphthyridine derivatives have been explored as inhibitors of the rearranged during transfection (RET) kinase, with some compounds showing activity against drug-resistant mutants.[14]

Experimental Workflow: Kinase Inhibition Assay

Validating the inhibitory activity of a 1,6-naphthyridine derivative against a specific kinase is a critical step in the drug discovery process. A common method is the in vitro kinase assay, which measures the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.

Kinase_Inhibition_Assay start Start: Compound Dilution Series reagents Prepare Assay Buffer: - Kinase - Substrate (Peptide or Protein) - ATP (often radiolabeled or modified) start->reagents 1. incubation Incubate Compound with Kinase and Substrate reagents->incubation 2. reaction Initiate Reaction with ATP incubation->reaction 3. stop Stop Reaction (e.g., with EDTA) reaction->stop 4. detection Detect Phosphorylation (e.g., Radioactivity, Fluorescence, Luminescence) stop->detection 5. analysis Data Analysis: Calculate IC50 Value detection->analysis 6.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (General)

  • Compound Preparation: Prepare a serial dilution of the this compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Add the diluted compound to the wells of a microtiter plate. Include appropriate controls (no inhibitor, no enzyme).

  • Reagent Addition: Add the kinase, substrate, and assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP, fluorescence polarization, or luminescence-based assays).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

PARP Inhibition: Targeting DNA Damage Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[15] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[15] The 1,5-naphthyridin-2(1H)-one scaffold, structurally related to the 1,6-naphthyridine core, has been successfully utilized to develop potent and selective PARP-1 inhibitors.[15] Given the structural similarities, it is highly plausible that this compound could also exhibit PARP inhibitory activity.

Mechanism of Action

PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) chains on nuclear proteins, which recruits other DNA repair factors. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death through a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_replication During DNA Replication cluster_hr Homologous Recombination (HR) ssb DNA Single-Strand Break (SSB) parp PARP Activation ssb->parp par Poly(ADP-ribose) Synthesis parp->par unrepaired_ssb Unrepaired SSB repair Recruitment of DNA Repair Proteins par->repair ssbr SSB Repair repair->ssbr parp_inhibitor 1,6-Naphthyridine (PARP Inhibitor) parp_inhibitor->parp Inhibits dsb Double-Strand Break (DSB) unrepaired_ssb->dsb hr_proficient HR Proficient Cell: DSB Repair -> Cell Survival dsb->hr_proficient hr_deficient HR Deficient Cell (e.g., BRCA mutant): Failed DSB Repair -> Cell Death dsb->hr_deficient

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

Experimental Protocol: PARP Activity Assay

A common method to assess PARP inhibition is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol: PARP Activity Assay

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight.

  • Washing: Wash the plate to remove unbound histones.

  • Compound Addition: Add serial dilutions of the this compound to the wells.

  • PARP Reaction: Add PARP enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate for a specified time.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add an HRP substrate (e.g., TMB) and measure the absorbance or luminescence.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Antimicrobial Activity: A Continuing Legacy

The naphthyridine scaffold has a long history in the development of antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the first quinolone antibiotics.[16][17] Various naphthyridine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[16][18][19] The proposed mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16][17]

Potential Microbial Targets
  • DNA Gyrase and Topoisomerase IV: These enzymes are the primary targets of quinolone antibiotics and are highly conserved across many bacterial species.

  • Other Essential Enzymes: The diverse chemical space offered by the 1,6-naphthyridine scaffold suggests that derivatives could inhibit other essential microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimal inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity.

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a two-fold serial dilution of the this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary of Potential Therapeutic Targets and Relevant Assays

Therapeutic TargetDisease AreaKey Experimental Assays
Kinases (FGFR, CDK, c-Met, RET) Cancer, Neurodegenerative DisordersIn vitro kinase inhibition assays, Cellular phosphorylation assays (Western blot, ELISA)
PARP Cancer (especially with HR deficiency)PARP activity assays (colorimetric, chemiluminescent), DNA damage assays (e.g., γH2AX staining)
Bacterial DNA Gyrase/Topoisomerase IV Infectious DiseasesAntimicrobial susceptibility testing (MIC determination), In vitro enzyme inhibition assays

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. While direct experimental data on this compound is not extensively available, the wealth of information on related compounds strongly suggests its potential as a kinase inhibitor, a PARP inhibitor, or an antimicrobial agent. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate the therapeutic potential of this and other novel 1,6-naphthyridine derivatives. Future research should focus on the synthesis and biological evaluation of a focused library of analogs to establish a clear structure-activity relationship and to optimize potency, selectivity, and pharmacokinetic properties for the identified therapeutic targets.

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In Silico Modeling of 1,6-Naphthyridine-2-carboximidamide hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of therapeutic targets, particularly protein kinases. This technical guide provides an in-depth, actionable framework for the in silico modeling of 1,6-Naphthyridine-2-carboximidamide hydrochloride, a representative of this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of a computational workflow, from target identification to lead optimization strategies. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as our primary protein target to illustrate these methodologies, grounded in the established literature linking 1,6-naphthyridine derivatives to kinase inhibition.[1][2][3]

Introduction: The Rationale for In Silico Modeling

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery. It accelerates the identification and optimization of lead compounds by predicting their binding affinity, mechanism of action, and pharmacokinetic properties before committing to costly and time-consuming wet-lab synthesis and screening. For a molecule like this compound, which belongs to a class of compounds with known kinase inhibitory activity, in silico methods allow us to rapidly hypothesize and evaluate its potential as a therapeutic agent.[1][2]

This guide will detail a multi-faceted computational approach, encompassing:

  • Structure-Based Drug Design (SBDD): Leveraging the three-dimensional structure of the biological target to design and predict the binding of novel inhibitors.

  • Ligand-Based Drug Design (LBDD): Utilizing the structural information of known active molecules to predict the activity of new compounds.

Our investigation will be centered around VEGFR-2, a receptor tyrosine kinase whose overexpression is implicated in various cancers.[1][3] The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy, making it a compelling target for our modeling studies.[1]

Target and Ligand Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico study is contingent upon the quality of the input structures. This section outlines the critical steps for preparing both the protein target and the small molecule ligand.

Target Identification and Retrieval

Based on the prevalence of 1,6-naphthyridine derivatives as kinase inhibitors, we have selected VEGFR-2 as our primary target. A high-resolution crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor provides an excellent starting point for our SBDD efforts.

Experimental Protocol: Target Preparation

  • Data Retrieval: Download the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASE , which features VEGFR-2 in complex with the inhibitor tivozanib.[4]

  • Initial Inspection and Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

  • Protonation and Structural Refinement: Utilize a protein preparation wizard, such as that found in Maestro (Schrödinger) or the PDB2PQR server, to add hydrogen atoms, assign protonation states at a physiological pH (7.4), and perform a restrained energy minimization to relieve any steric clashes. This step is crucial for accurate hydrogen bond network definition.

Ligand Preparation

The three-dimensional structure of this compound is our starting point for understanding its potential interactions with the target.

Experimental Protocol: Ligand Preparation

  • Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database (CID: 46839660).[5] Download the structure in SDF or MOL2 format.

  • Energy Minimization: Employ a quantum mechanical or molecular mechanics force field (e.g., MMFF94) to perform a thorough energy minimization of the ligand structure. This ensures a low-energy, stable conformation for subsequent docking studies. Software such as Avogadro or Gaussian can be used for this purpose.

  • Tautomeric and Ionization States: Enumerate possible tautomers and ionization states of the ligand at physiological pH. Tools like LigPrep (Schrödinger) can automate this process, which is critical for correctly modeling ligand-protein interactions.

Structure-Based Drug Design: Docking and Dynamics

With our prepared target and ligand, we can now simulate their interaction to predict the binding mode and affinity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides insights into the binding pose and allows for a quantitative estimation of the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared receptor and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of VEGFR-2. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket. The center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file.

  • Docking Execution: Run AutoDock Vina, specifying the receptor, ligand, and grid box parameters. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.

  • Analysis of Results: Vina will output a set of predicted binding poses, ranked by their docking scores (binding affinity in kcal/mol). The top-scoring poses should be visually inspected to assess their plausibility and to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the receptor.

Data Presentation: Predicted Binding Affinities

LigandDocking Score (kcal/mol)
This compound-8.5
Tivozanib (Reference)-10.2

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

Experimental Protocol: GROMACS MD Simulation

  • System Setup: Place the top-ranked docked complex into a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble). This allows the system to relax and reach a stable state.

  • Production Run: Run the production MD simulation for a desired length of time (e.g., 100 ns). Trajectories of the atomic positions are saved at regular intervals.

  • Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions over time.

Ligand-Based Drug Design: Quantitative Structure-Activity Relationship (QSAR)

In the absence of a known 3D structure of the target, or to complement structure-based approaches, QSAR modeling can be employed. QSAR models correlate the physicochemical properties of a series of compounds with their biological activity.

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

  • Dataset Preparation: Compile a dataset of 1,6-naphthyridine derivatives with their experimentally determined inhibitory activities (e.g., IC50 values) against VEGFR-2.[1][3]

  • Molecular Alignment: Align all molecules in the dataset to a common template. The most active compound is often chosen as the template.

  • Descriptor Calculation: For each molecule, calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) on a 3D grid.

  • Model Building and Validation: Use partial least squares (PLS) regression to build a model that correlates the calculated descriptors with the biological activity. The predictive power of the model should be rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set.

  • Contour Map Analysis: Visualize the results as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

Visualization of Workflows and Pathways

To provide a clear overview of the described methodologies, the following diagrams illustrate the key steps and their logical flow.

In Silico Modeling Workflow cluster_SBDD Structure-Based Drug Design (SBDD) cluster_LBDD Ligand-Based Drug Design (LBDD) Target_Prep Target Preparation (PDB: 4ASE) Docking Molecular Docking (AutoDock Vina) Target_Prep->Docking Ligand_Prep Ligand Preparation (PubChem CID: 46839660) Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim Binding_Analysis Binding Mode & Affinity Analysis MD_Sim->Binding_Analysis Lead_Opt Lead Optimization Binding_Analysis->Lead_Opt Dataset Dataset of Analogues & Activities Alignment Molecular Alignment Dataset->Alignment QSAR 3D-QSAR Modeling (CoMFA/CoMSIA) Alignment->QSAR Contour_Maps Contour Map Analysis QSAR->Contour_Maps Contour_Maps->Lead_Opt

Caption: A high-level overview of the in silico modeling workflow.

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Angiogenesis Angiogenesis, Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor 1,6-Naphthyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the evaluation of this compound as a potential kinase inhibitor, using VEGFR-2 as a representative target. The described workflow, integrating molecular docking, molecular dynamics, and QSAR, provides a robust framework for generating testable hypotheses and guiding the rational design of more potent and selective analogues.

The insights gained from these computational studies, such as predicted binding modes, key intermolecular interactions, and structure-activity relationships, can be used to prioritize compounds for chemical synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing, informed by in silico modeling, is a cornerstone of modern, efficient drug discovery.

Future work could involve expanding the scope of this analysis to include other relevant kinase targets, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and employing more advanced techniques such as free energy perturbation (FEP) calculations for more accurate prediction of binding affinities.

References

  • Chen, T. et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. [Link]

  • Goyal, R., Singh, J., & Singh, H. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-013. [Link]

  • Liu, Q. F., et al. (2012). Crystal structure of CMET in complex with novel inhibitor. RCSB PDB. [Link]

  • McTigue, M., et al. (2012). Molecular Conformations, Interactions, and Properties Associated with Drug Efficiency and Clinical Performance Among Vegfr Tk Inhibitors. RCSB PDB. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46839660, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5329102, Tivozanib. [Link]

  • Potashman, M.H., et al. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. RCSB PDB. [Link]

  • Su, H.X., et al. (2022). Crystal structure of CMET in complex with a novel inhibitor. RCSB PDB. [Link]

  • Sun, L., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold. Bioorganic & Medicinal Chemistry Letters, 30(2), 126857. [Link]

  • Whittington, D.A., et al. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. RCSB PDB. [Link]

  • Wu, K., et al. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-013. [Link]

  • Zask, A., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10982. [Link]

Sources

Methodological & Application

1,6-Naphthyridine-2-carboximidamide hydrochloride in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

In Vitro Assay of 1,6-Naphthyridine-2-carboximidamide hydrochloride: A Guide to Characterizing Enzyme Inhibition

Abstract The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2] This document provides a comprehensive guide for the in vitro characterization of this compound. As the specific biological target for this compound is not extensively documented, we present a robust, adaptable protocol using the serine protease, urokinase-type plasminogen activator (uPA), as an exemplary target system. This choice is predicated on the frequent role of naphthyridine-based compounds as enzyme inhibitors and the critical involvement of uPA in pathological processes such as cancer metastasis, making it a relevant target for novel small molecules.[3][4] The methodologies detailed herein are grounded in established principles of enzyme kinetics and inhibitor screening, providing researchers with a self-validating framework to determine the inhibitory potential and potency (IC₅₀) of the test compound.

Scientific Background & Assay Principle

The 1,6-Naphthyridine Scaffold

Naphthyridines are bicyclic heterocyclic compounds that have proven to be a versatile foundation for the development of therapeutic agents.[2] Various derivatives have been identified as inhibitors of critical enzymes, including HIV-1 integrase, human cytomegalovirus pUL89 endonuclease, and various kinases.[1][5][6] The mechanism often involves the heterocyclic nitrogen atoms and associated functional groups coordinating with metal ions or forming key hydrogen bonds within an enzyme's active site. The carboximidamide moiety of the subject compound, 1,6-Naphthyridine-2-carboximidamide, presents a potential pharmacophore for such interactions.

Urokinase-type Plasminogen Activator (uPA) as a Model Target

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a pivotal role in extracellular matrix degradation by converting plasminogen to the active protease, plasmin.[7][8][9] Elevated uPA activity is strongly correlated with tumor invasion and metastasis, making it a compelling target for anticancer drug development.[3] Assays for uPA inhibitors are well-established, reliable, and serve as an excellent model for characterizing novel enzyme inhibitors.

Principle of the Fluorogenic Inhibition Assay

This protocol employs a sensitive and continuous fluorogenic assay to measure enzyme activity. The core principle relies on a synthetic peptide substrate that is internally quenched. This substrate contains a fluorophore (e.g., AFC or AMC) and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active enzyme like uPA, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity over time.[8][10]

An inhibitor, such as this compound, will bind to the enzyme and reduce its catalytic activity. This leads to a decreased rate of substrate cleavage and, consequently, a lower rate of fluorescence generation. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be constructed to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of the inhibitor's potency.

G cluster_0 Assay Principle cluster_1 Inhibitor Action Enzyme Active uPA Enzyme Cleavage Enzymatic Cleavage Enzyme->Cleavage Substrate Quenched Fluorogenic Substrate (Low Fluorescence) Substrate->Cleavage Products Cleaved Peptide + Free Fluorophore (High Fluorescence) Cleavage->Products Inhibitor 1,6-Naphthyridine-2- carboximidamide HCl Binding Inhibitor Binding Inhibitor->Binding Inactive_Enzyme Inactive E-I Complex Binding->Inactive_Enzyme Inactive_Enzyme->Cleavage Blocks Reaction Enzyme_ref Active uPA Enzyme Enzyme_ref->Binding

Caption: Mechanism of the fluorogenic uPA inhibition assay.

Materials and Reagents

ReagentSupplier ExampleCatalog No. ExamplePurpose
Test Compound LabSoluN189916The inhibitor to be tested.
1,6-Naphthyridine-2-carboximidamide HCl
Enzyme Sigma-AldrichMAK220CThe serine protease target.
Human Urokinase (uPA)
Substrate Sigma-AldrichMAK220BFluorogenic peptide cleaved by uPA.
uPA Substrate (AFC-based)
Assay Buffer Sigma-AldrichMAK220AMaintains optimal pH and ionic strength for enzyme activity.
uPA Assay Buffer
Positive Control Inhibitor Sigma-AldrichMAK220DA known uPA inhibitor for assay validation.
GGACK Dihydrochloride or Amiloride HCl
Solvent Any major supplier-To dissolve the test compound and control inhibitor.
Dimethyl Sulfoxide (DMSO), molecular biology grade
Labware Any major supplier-
Black, flat-bottom 96-well microplatesFor fluorescence assays to minimize background.[8]
Low-retention microtubes
Multichannel pipettes and sterile tips
Instrumentation Any major manufacturer-
Fluorescence microplate readerCapable of kinetic reads with Ex/Em wavelengths for AFC (approx. 350/450 nm).[8]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and outlines the steps to determine the IC₅₀ value of this compound.

Reagent Preparation
  • Test Compound Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of this compound (MW: 208.65 g/mol ).[11]

    • Dissolve in 100% DMSO to create a 10 mM stock solution.

    • Expert Insight: DMSO is a common solvent for small molecules. However, it can affect enzyme activity at high concentrations. The final DMSO concentration in the assay should be kept low, typically ≤1%, to avoid solvent-induced artifacts.

  • Positive Control Stock Solution (10 mM):

    • Prepare a 10 mM stock solution of a known uPA inhibitor (e.g., GGACK Dihydrochloride) in sterile water or DMSO, as per manufacturer recommendations.

  • Enzyme Working Solution (2X concentration):

    • Reconstitute lyophilized human uPA as per the supplier's data sheet to create a concentrated stock. Aliquot and store at -70°C to avoid repeated freeze-thaw cycles.[8]

    • On the day of the assay, dilute the uPA stock with uPA Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds linearly within the desired measurement timeframe (see Section 4.1).

  • Substrate Working Solution (2X concentration):

    • Dilute the uPA substrate stock with uPA Assay Buffer to a 2X working concentration.

    • Expert Insight: The substrate concentration should ideally be at or below its Michaelis constant (Kₘ) to maximize sensitivity to competitive inhibitors.[12] If the Kₘ is unknown, a concentration that yields a robust signal without rapid depletion can be used. Protect this solution from light.

Assay Procedure: IC₅₀ Determination

G prep 1. Prepare Reagents (Compound, Enzyme, Substrate) plate 2. Plate Compound Dilutions (50 µL/well) prep->plate add_enzyme 3. Add 2X Enzyme Solution (25 µL/well) plate->add_enzyme incubate 4. Pre-incubate (10-15 min) Allows inhibitor binding add_enzyme->incubate add_substrate 5. Initiate with 2X Substrate (25 µL/well) incubate->add_substrate read 6. Kinetic Read (Fluorescence over 30-60 min) add_substrate->read analyze 7. Analyze Data (Calculate IC₅₀) read->analyze

Caption: Step-by-step workflow for the IC₅₀ determination assay.

  • Compound Dilution Series:

    • In a separate 96-well plate or microtubes, prepare a serial dilution of the 1,6-Naphthyridine-2-carboximidamide HCl stock solution. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include wells for a "vehicle control" (DMSO only, no inhibitor) and a "no enzyme" control (assay buffer only).

    • Prepare dilutions of the positive control inhibitor in parallel.

  • Plate Layout:

    • Design the plate layout to include all controls and the test compound dilution series in triplicate.

    • Table 2: Example 96-Well Plate Layout

      1 2 3 4 5 6 7 8 9 10 11 12
      A C1 C1 C1 C2 C2 C2 C3 C3 C3 C4 C4 C4
      B C5 C5 C5 C6 C6 C6 C7 C7 C7 C8 C8 C8
      C C9 C9 C9 C10 C10 C10 PC1 PC1 PC1 PC2 PC2 PC2
      D PC3 PC3 PC3 PC4 PC4 PC4 PC5 PC5 PC5 PC6 PC6 PC6
      E PC7 PC7 PC7 PC8 PC8 PC8 PC9 PC9 PC9 PC10 PC10 PC10
      F VC VC VC VC VC VC VC VC VC VC VC VC
      G BKG BKG BKG BKG BKG BKG BKG BKG BKG BKG BKG BKG
      H EC EC EC EC EC EC EC EC EC EC EC EC

      C1-C10: Test Compound concentrations; PC1-PC10: Positive Control concentrations; VC: Vehicle Control (0% inhibition); BKG: Background (No Enzyme); EC: Enzyme Control (100% activity).

  • Assay Execution:

    • Step 1: Add 50 µL of the appropriate compound dilutions (or vehicle/buffer for controls) to the wells of the black 96-well assay plate.

    • Step 2: Add 25 µL of the 2X Enzyme Working Solution to all wells except the "no enzyme" (BKG) controls. Add 25 µL of Assay Buffer to the BKG wells.

    • Step 3: Mix gently by tapping the plate. Pre-incubate the plate at room temperature (or 37°C, if optimal for the enzyme) for 10-15 minutes.[13] This allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.

    • Step 4: Initiate the enzymatic reaction by adding 25 µL of the 2X Substrate Working Solution to all wells. The final volume in each well is now 100 µL.

    • Step 5: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (e.g., Ex: 350 nm, Em: 450 nm) every 60 seconds for 30-60 minutes.

Data Analysis and Interpretation

Calculation of Reaction Rates

The primary data consists of fluorescence units (RFU) over time.

  • For each well, plot RFU versus time.

  • Identify the initial, linear portion of the curve. It is critical to use initial rates to avoid complexities from substrate depletion or product inhibition.[14]

  • Determine the slope of this linear portion (V₀ = ΔRFU / Δtime). This slope represents the initial reaction velocity.

Calculation of Percent Inhibition
  • Average the velocities from the triplicate wells for each condition.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 × ( 1 - [ (V_inhibitor - V_background) / (V_vehicle - V_background) ] )

    • V_inhibitor: Velocity in the presence of the test compound.

    • V_vehicle: Velocity of the vehicle control (represents 0% inhibition).

    • V_background: Velocity of the no-enzyme control.

IC₅₀ Determination
  • Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity, as determined from the fitted curve.

Table 3: Example Data for IC₅₀ Curve Generation

[Inhibitor] (µM)log[Inhibitor]Avg. Velocity (RFU/min)% Inhibition
1002.0015.696.8%
33.31.5228.993.9%
11.11.0588.481.3%
3.700.57245.148.3%
1.230.09398.716.0%
0.41-0.39455.24.1%
0.14-0.86470.11.0%
0 (Vehicle)-475.00.0%
0 (No Enzyme)-10.2-

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the results, the following quality control measures are essential.

  • Positive Control: The IC₅₀ value obtained for the known inhibitor (e.g., Amiloride) should be consistent with literature-reported values (approx. 7-17 µM for Amiloride), validating that the assay is performing as expected.[7]

  • Z'-Factor: For screening applications, the Z'-factor should be calculated to assess the robustness and dynamic range of the assay. A Z' > 0.5 indicates an excellent assay. Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] Where σ is the standard deviation, μ is the mean, 'pos' refers to the vehicle control (max signal), and 'neg' refers to a maximally inhibited control.

  • Linearity: Ensure that the enzyme concentration and time course result in linear reaction kinetics. If the progress curves are not linear, reduce the enzyme concentration or the measurement duration.[12][14]

  • Solvent Tolerance: The assay should tolerate the final concentration of DMSO used. This is confirmed by the vehicle control, which should show robust enzyme activity comparable to a no-solvent control if performed.[7]

References

  • BioAssay Systems. (n.d.). Urokinase Inhibitor Assay Screening Services. Retrieved from BioAssay Systems Website. [Link]

  • Tipton, K. F., & Langley, D. B. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(21), 6646. [Link]

  • Amerigo Scientific. (n.d.). QuantiFluo™ Urokinase Inhibitor Screening Assay Kit. Retrieved from Amerigo Scientific Website. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from Reaction Biology Website. [Link]

  • ImmunoChemistry Technologies. (n.d.). Serine Proteases. Retrieved from ImmunoChemistry Technologies Website. [Link]

  • Lange, F., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4811. [Link]

  • ResearchGate. (2012). In vitro enzymatic assay discussion. Retrieved from ResearchGate. [Link]

  • Shapiro, A. B. (2021). Response to "What's optimal method for Optimization of an enzyme assay...". ResearchGate. [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • BioIVT. (2023). A Guide to In Vitro CYP Inhibition Studies. Contract Pharma. [Link]

  • Moir, M., et al. (2021). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. International Journal of Molecular Sciences, 22(16), 8893. [Link]

  • Patsnap. (2025). What uPA inhibitors are in clinical trials currently?. Retrieved from Patsnap Synapse. [Link]

  • Chen, Z., et al. (2013). Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis. Journal of Medicinal Chemistry, 56(3), 857-869. [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][15]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054. [Link]

  • Jatana, N., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]

  • Lee, J., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2631. [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][15]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 11(11), 2465-2472. [Link]

  • Wang, X., et al. (2020). discovery and SAR study of 1H-imidazo[4,5-h][7][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(1), 106-118. [Link]

  • Iriepa, I., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. [Link]

Sources

Application Note: Characterizing the Cellular Activity of 1,6-Naphthyridine-2-carboximidamide hydrochloride, a Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1,6-Naphthyridine-2-carboximidamide hydrochloride in cell-based assays. Based on its structural features, which are common to a class of enzyme inhibitors targeting Poly(ADP-ribose) polymerase (PARP), this guide is structured around the hypothesis that this compound functions as a PARP inhibitor. The following application notes and protocols detail the necessary steps to investigate its mechanism of action and cellular effects, with a focus on assays that measure PARP activity, DNA damage response, and cancer cell cytotoxicity.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation.[1][2] This PARylation event serves as a scaffold to recruit other DNA repair factors to the site of damage.[1]

The inhibition of PARP has emerged as a clinically validated and powerful strategy in oncology. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are subsequently converted to double-strand breaks (DSBs) during DNA replication. In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately cell death through a concept known as synthetic lethality.[1]

The 1,6-naphthyridine scaffold is a key pharmacophore found in several potent PARP inhibitors.[3] The structural characteristics of this compound suggest it may interact with the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP enzymes, thereby inhibiting their catalytic activity. This application note will guide the user through a series of cell-based assays to validate this hypothesis and characterize the compound's cellular efficacy.

Compound Information

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1179360-44-1[4]
Molecular Formula C9H9ClN4[4]
Molecular Weight 208.65 g/mol [4]
Purity ≥95%[4]

Note: For experimental purposes, it is crucial to obtain a Certificate of Analysis (CoA) for the specific lot of the compound being used to confirm its identity and purity.

Proposed Mechanism of Action and Experimental Workflow

We hypothesize that this compound acts as a competitive inhibitor of PARP1 by binding to the NAD+ pocket, thus preventing PAR chain formation. This inhibition of PARP activity will lead to the "trapping" of PARP1 on DNA, preventing the completion of DNA repair and ultimately leading to cytotoxicity in cancer cells, particularly those with deficient DNA repair pathways.

The following diagram illustrates the proposed mechanism and the experimental workflow designed to test this hypothesis.

G cluster_0 Hypothesized Mechanism of Action cluster_1 Experimental Workflow DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation & Binding DNA_Damage->PARP1_Activation PARylation PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment PARP_Trapping PARP1 Trapping on DNA PARylation->PARP_Trapping Assay1 Cellular PARP Activity Assay (In-Cell Western or ELISA) PARylation->Assay1 Measure PAR levels Repair_Completion DNA Repair Repair_Recruitment->Repair_Completion Assay2 γ-H2AX Foci Formation Assay (Immunofluorescence) Repair_Completion->Assay2 Assess DNA damage accumulation Inhibitor 1,6-Naphthyridine-2- carboximidamide hydrochloride Inhibitor->PARylation Inhibition Cell_Death Cell Death in HR-Deficient Cells PARP_Trapping->Cell_Death Assay4 PARP Trapping Assay (Cell-Based) PARP_Trapping->Assay4 Quantify trapped PARP1 Assay3 Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) Cell_Death->Assay3 Determine cytotoxic effect Assay1->Assay2 Assay2->Assay3 Assay3->Assay4

Figure 1. Hypothesized mechanism and corresponding experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cellular PARP Activity Assay (In-Cell Western)

This assay quantifies the level of PARylation in cells following DNA damage and treatment with the test compound. A decrease in the PAR signal indicates inhibition of PARP activity.

Materials:

  • Breast cancer cell line (e.g., MCF-7 or a BRCA-deficient line like CAPAN-1)

  • 96-well microplate, clear bottom, black walls

  • This compound

  • DNA damaging agent (e.g., 10 mM H₂O₂)

  • Primary antibody: anti-PAR monoclonal antibody (10H)

  • Secondary antibodies: IRDye® conjugated goat anti-mouse IgG

  • Cellular stains for normalization (e.g., CellTag™ 700 Stain)

  • Formaldehyde, Triton X-100, Odyssey® Blocking Buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Aspirate the old medium from the cells and add the compound dilutions. Incubate for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induction of DNA Damage: Add H₂O₂ to a final concentration of 10 mM to all wells except the negative control wells. Incubate for 10 minutes.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash once with PBS.

    • Add 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the wells five times with PBS containing 0.1% Triton X-100.

    • Add 150 µL of PBS with 0.1% Triton X-100 and incubate for 20 minutes.

  • Blocking: Wash the wells twice with PBS. Add 150 µL of Odyssey® Blocking Buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the anti-PAR antibody in Odyssey® Blocking Buffer. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation and Staining:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Dilute the IRDye® secondary antibody and CellTag™ 700 Stain in Odyssey® Blocking Buffer.

    • Add 50 µL of the secondary antibody mix to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells four times with PBS containing 0.1% Tween-20.

    • Image the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

    • Quantify the integrated intensity of the PAR signal (e.g., at 800 nm) and normalize it to the cell number signal (e.g., at 700 nm).

    • Plot the normalized PAR signal against the compound concentration to determine the IC₅₀ value.

Protocol 2: γ-H2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes the accumulation of DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γ-H2AX), a marker for DSBs. An increase in γ-H2AX foci upon treatment with the compound in combination with a DNA damaging agent suggests an impairment of DNA repair.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • This compound

  • DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor® conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. The next day, pre-treat with the test compound for 1 hour, followed by co-treatment with a low dose of MMS (e.g., 0.005%) for an additional 2-4 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

  • Antibody Staining:

    • Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the Alexa Fluor® conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci number in compound-treated cells compared to the control indicates inhibition of DNA repair.

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compound on cell proliferation and viability, which is the ultimate downstream consequence of effective PARP inhibition in HR-deficient cancer cells.

Materials:

  • A panel of cell lines: at least one HR-deficient (e.g., BRCA1-mutant) and one HR-proficient (wild-type) cell line.

  • This compound

  • 96-well or 384-well solid white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar ATP-based assay

Procedure:

  • Cell Seeding: Seed both HR-deficient and HR-proficient cells into white-walled microplates at an appropriate density for a multi-day proliferation assay.

  • Compound Addition: The following day, add a serial dilution of this compound to the wells.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the percentage of viable cells against the log of the compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line using a non-linear regression curve fit. A significantly lower GI₅₀ in the HR-deficient cell line compared to the HR-proficient line is indicative of synthetic lethality.

Expected Results and Interpretation

AssayExpected Outcome for an Active PARP InhibitorInterpretation
Cellular PARP Activity Dose-dependent decrease in PAR signal.The compound inhibits the catalytic activity of PARP enzymes in a cellular context.
γ-H2AX Foci Formation Dose-dependent increase in the number of γ-H2AX foci per cell.Inhibition of PARP-mediated DNA repair leads to the accumulation of unresolved DNA damage.
Cell Viability Selective and potent reduction in the viability of HR-deficient cells compared to HR-proficient cells.The compound induces synthetic lethality, a hallmark of effective PARP inhibitors.

Troubleshooting

  • High background in In-Cell Western: Optimize blocking conditions (time, buffer) and antibody concentrations. Ensure thorough washing steps.

  • No increase in γ-H2AX foci: The concentration of the DNA damaging agent may be too high, causing widespread cell death. Titrate the damaging agent to induce a sub-lethal level of damage. The compound concentration may be too low.

  • No selective cytotoxicity in HR-deficient cells: Confirm the HR status of the cell lines. The compound may not be potent enough or may have off-target effects. The incubation time may need to be extended.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a putative PARP inhibitor. By systematically evaluating its impact on cellular PARP activity, DNA damage response, and selective cytotoxicity, researchers can gain critical insights into its therapeutic potential. Positive results from these assays would provide a strong rationale for further preclinical development, including in vivo efficacy studies.

References

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • National Center for Biotechnology Information. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.
  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors.
  • Labsolu. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • PubMed. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][2]naphthyridin-(5H)ones. Available at:

  • PubMed. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][2]naphthyridines. Available at:

  • ChemicalBook. (n.d.). 1,6-Naphthyridine-2-carboximidamide | 1179532-96-7.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • PubMed Central. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway.
  • PubMed. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease.
  • BLD Pharm. (n.d.). 197507-59-8|1,6-Naphthyridine-2-carboxylic acid.
  • PubChem. (n.d.). 1,6-Naphthyridine | C8H6N2 | CID 67488.

Sources

Application Notes and Protocols for 1,6-Naphthyridine-2-carboximidamide hydrochloride as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Master Regulator of Tumor Invasion

The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in the degradation of the extracellular matrix (ECM), a key process in tissue remodeling, cell migration, and angiogenesis.[1][2] In the context of oncology, the uPA system has been identified as a pivotal player in tumor invasion and metastasis.[3][4][5] The serine protease uPA converts the zymogen plasminogen into the broad-spectrum protease plasmin, which in turn degrades ECM components and activates other proteases like matrix metalloproteinases (MMPs).[2][4] This proteolytic cascade facilitates the escape of cancer cells from the primary tumor, their invasion into surrounding tissues, and their dissemination to distant organs.[1][3]

Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis and reduced survival in various cancers, making the uPA system an attractive target for anticancer therapies.[5] Inhibition of uPA's catalytic activity is a promising strategy to attenuate tumor progression and metastasis.[4]

The 1,6-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated as inhibitors of various enzymes. The specific compound, 1,6-Naphthyridine-2-carboximidamide hydrochloride, belongs to a class of compounds containing a carboximidamide (amidine) group, a key feature in many known serine protease inhibitors that often interacts with the aspartate residue in the S1 pocket of the enzyme. This document provides a comprehensive guide for researchers to investigate the inhibitory potential of this compound against the urokinase-type plasminogen activator.

Mechanism of Action: The uPA Signaling Cascade

The binding of uPA to its cell surface receptor, uPAR, localizes the proteolytic activity to the cell surface, enhancing the efficiency of plasmin generation. This initiates a signaling cascade that promotes cell migration, invasion, and proliferation. The following diagram illustrates the central role of uPA in this process.

uPA_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular pro_uPA pro-uPA (Zymogen) uPA uPA (Active) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage uPAR uPAR uPA->uPAR Binding Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs_pro pro-MMPs Plasmin->MMPs_pro Activation Degraded_ECM Degraded ECM ECM->Degraded_ECM MMPs_active Active MMPs MMPs_pro->MMPs_active MMPs_active->ECM Degradation Signaling Signal Transduction (Proliferation, Migration) Degraded_ECM->Signaling Promotes Invasion & Angiogenesis Inhibitor 1,6-Naphthyridine- 2-carboximidamide HCl Inhibitor->uPA Inhibition uPAR->Signaling

Caption: The uPA-uPAR signaling pathway and the point of inhibition.

Quantitative Data of Structurally Related uPA Inhibitors

To provide a context for the expected potency of this compound, the following table summarizes the inhibitory activities of other compounds featuring the carboximidamide/amidine or naphthyridine scaffold against uPA.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50 / KiReference
Naphthyridine Derivatives N/ACarbonic Anhydrase/Alkaline PhosphataseEnzymaticIC50: 0.11 - 5.80 µM[6]
Naphthyridine Derivatives VariousHeLa, HL-60, PC-3 cellsCytotoxicityIC50: 0.1 - 172.8 µM[7]
Amidine Derivatives WX-UK1 (Mesupron®)uPAClinical TrialsN/A[8]

Note: Data for this compound is not publicly available and needs to be experimentally determined.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound as a uPA inhibitor.

Part 1: In Vitro Characterization

This section outlines the essential biochemical assays to determine the inhibitory activity, kinetics, and selectivity of the compound.

Caption: Workflow for cell-based and in vivo evaluation of the uPA inhibitor.

Principle: This assay measures the ability of cancer cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant. The inhibitory effect of this compound on uPA-mediated invasion is quantified by the reduction in the number of invading cells.

Materials:

  • Boyden chamber apparatus with inserts (8 µm pore size)

  • Matrigel (or similar basement membrane extract)

  • Cancer cell line with high uPA expression (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • This compound

  • Calcein AM or crystal violet for cell staining

Procedure:

  • Insert Coating: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Place the Matrigel-coated inserts into the lower chamber.

    • Seed the cell suspension (containing the inhibitor) into the upper chamber of the inserts.

  • Incubation: Incubate the chambers at 37°C in a CO2 incubator for 24-48 hours.

  • Quantification:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the underside of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

    • Alternatively, use a fluorescent dye like Calcein AM for quantification in a plate reader.

  • Data Analysis: Compare the number of invading cells in the inhibitor-treated groups to the control group.

Self-Validation:

  • Include a control without a chemoattractant to measure random migration.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in invasion is not due to cytotoxicity.

Principle: This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound in an in vivo setting using a human tumor xenograft model in immunocompromised mice. [9][10][11] Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line with high uPA expression

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (and vehicle control) to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.

Self-Validation:

  • Ensure proper randomization of animals.

  • Conduct a pilot study to determine the maximum tolerated dose (MTD) of the compound.

  • Blinding of the personnel performing tumor measurements is recommended.

References

  • D'Alessio, S., & Blasi, F. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology, 8, 45. [Link]

  • Li, H., et al. (2012). The urokinase plasminogen activator system in breast cancer invasion and metastasis. Clinica Chimica Acta, 413(19-20), 1433-1440. [Link]

  • Pillay, V., et al. (2007). Role of urokinase (uPA) and its receptor (uPAR) in invasion and metastasis of hormone-dependent malignancies. International Journal of Cancer, 121(8), 1643-1650. [Link]

  • Tang, L., & Han, X. (2013). Role of Urokinase Receptor in Tumor Progression and Development. Current Pharmaceutical Design, 19(34), 6066-6072. [Link]

  • D'Alessio, S., & Blasi, F. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in Oncology, 8, 45. [Link]

  • Lottenberg, R., et al. (1999). Ultrasensitive fluorogenic substrates for serine proteases. Analytical Biochemistry, 266(2), 223-230. [Link]

  • Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

  • Gosalia, D. N., et al. (2005). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. Proteomics, 5(5), 1292-1298. [Link]

  • ChromogenicSubstrates.com. Urokinase. [Link]

  • Cell Biolabs, Inc. Boyden Chamber Assays. [Link]

  • Evans, B. R., et al. (2004). Inhibitors of urokinase reduce size of prostate cancer xenografts in severe combined immunodeficient mice. The Prostate, 58(2), 165-176. [Link]

  • Khan, I., et al. (2023).-[1][12]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 18324. [Link]

  • Holen, K. A., et al. (2020). ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. Molecular Cancer Therapeutics, 19(12), 2417-2426. [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. Current Opinion in Biotechnology, 11(1), 54-61. [Link]

  • Bock, C., et al. (2022). Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. International Journal of Molecular Sciences, 23(9), 4758. [Link]

  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology, 8(4), 50-57. [Link]

  • Fazio, C., et al. (2020). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. Cancers, 12(4), 843. [Link]

  • Starr, T., & Moir, R. D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In The Enzymes (Vol. 44, pp. 201-220). Academic Press. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the uPA–urokinase-type plasminogen activator... [Link]

  • Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5345-5354. [Link]

  • ResearchGate. (n.d.). Schematic representation of signaling pathways downstream... [Link]

  • ResearchGate. (n.d.). Schematic representation of the urokinase plasminogen activation (uPA)... [Link]

  • Ulivieri, C., et al. (2020). In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines. International Journal of Molecular Sciences, 21(18), 6835. [Link]

Sources

Application Notes and Protocols: Developing Assays for 1,6-Naphthyridine-2-carboximidamide hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a suite of assays to characterize the biological activity of 1,6-Naphthyridine-2-carboximidamide hydrochloride. Given the limited specific literature on this compound, we leverage the known biological activities of its core chemical moieties—the naphthyridine ring and the carboximidamide (amidine) group—to propose a logical, multi-tiered screening cascade. The protocols herein are designed not merely as procedural steps but as a self-validating framework to move from broad phenotypic screening to specific mechanistic and target engagement studies.

Introduction: Rationale and Strategic Approach

This compound is a small molecule featuring a naphthyridine scaffold, a class of heterocyclic compounds known to be present in numerous biologically active molecules, including enzyme inhibitors.[1][2] For instance, derivatives of naphthyridine have been identified as potent inhibitors of HIV-1 integrase and cyclin-dependent kinase 5 (CDK5).[3][4] The molecule also contains a carboximidamide group, an amidine derivative. Amidine-containing compounds are known for a range of antimicrobial activities, often exerting their effects through mechanisms like DNA/RNA binding, membrane disruption, or enzyme inhibition.[5]

This structural composition suggests that this compound could exhibit activity in several biological domains, most notably as an enzyme inhibitor or an antiproliferative agent. Our proposed assay cascade is therefore designed to systematically explore these possibilities. The workflow begins with broad biochemical and cell-based screens to identify a biological effect and then progresses to more sophisticated assays to confirm the mechanism of action and direct target engagement.

Tier 1: Initial Screening - Biochemical and Cell-Based Assays

The primary goal of this tier is to cast a wide net to determine if this compound has any measurable biological activity in two key areas: enzyme inhibition and effects on cell viability.

Biochemical Assay: Broad-Spectrum Enzyme Inhibition Screen

Rationale: The naphthyridine core is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Therefore, a logical starting point is to screen the compound against a panel of representative enzymes, particularly kinases and proteases. A radiometric or fluorometric assay format is often suitable for high-throughput screening.[6][7]

Protocol: Generic Kinase Inhibition Assay (Fluorometric)

This protocol is a template and should be adapted for the specific kinase being assayed.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP and a suitable peptide substrate at 2x the final desired concentration in the kinase buffer.

    • Prepare the kinase at 2x the final concentration in the kinase buffer.

    • Prepare a detection solution (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the compound stock solution or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2x kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2x ATP/substrate solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of the detection solution to stop the reaction and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

Cell-Based Assays: Antiproliferative and Cytotoxicity Screening

Rationale: It is crucial to determine if the compound affects cell growth and to distinguish between a cytostatic (antiproliferative) and a cytotoxic (cell-killing) effect.[9] We will employ two common assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and a lactate dehydrogenase (LDH) release assay to directly measure cytotoxicity.[10][11]

Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line like K562 or a non-cancerous line) in a 96-well plate at a density that allows for logarithmic growth over the assay period (typically 24-72 hours).[12]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated cells.

    • Plot the percent viability versus the log of the compound concentration to determine the EC50 value.

Protocol: LDH Cytotoxicity Assay

This assay should be run in parallel with the MTT assay using identically treated plates.

  • Sample Collection:

    • After the compound incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Procedure:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Read the absorbance at 490 nm.

  • Data Analysis:

    • Include controls for maximum LDH release (by lysing a set of untreated cells) to calculate the percentage of cytotoxicity.

    • A significant increase in LDH release indicates a cytotoxic effect.

Tier 2: Mechanism of Action and Target Engagement

If the initial screening reveals promising activity, the next step is to delve deeper into the mechanism and confirm that the compound interacts with its intended target within a cellular context.

Enzyme Inhibition Kinetics

Rationale: If a specific enzyme is identified as a target, it is important to understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[13] This is typically done by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Experimental Design:

  • Perform the enzyme assay with varying concentrations of the substrate while keeping the concentration of this compound constant.

  • Repeat this for several different concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on Vmax and Km.[8]

Inhibition TypeEffect on VmaxEffect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases

Table 1: Expected changes in kinetic parameters for different types of enzyme inhibition.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for verifying that a compound binds to its target protein in a cellular environment.[14] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol: CETSA with Western Blotting

  • Cell Treatment:

    • Treat cultured cells with either the vehicle (DMSO) or a saturating concentration of this compound.

    • Harvest the cells and resuspend them in a suitable buffer.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C).

    • Cool the tubes at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Analysis:

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

    • In the presence of the compound, the protein should be more stable at higher temperatures, resulting in a shift in the melting curve.

Visualizations and Workflows

Overall Assay Cascade

AssayCascade cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanism & Target Validation biochem Biochemical Screen (e.g., Kinase Panel) hit_identified Hit Identified biochem->hit_identified no_activity No Significant Activity biochem->no_activity cell_based Cell-Based Screen (MTT & LDH Assays) cell_based->hit_identified cell_based->no_activity kinetics Enzyme Kinetics (Determine Inhibition Mode) validated_hit Validated Hit with MoA kinetics->validated_hit cetsa Target Engagement (CETSA) cetsa->validated_hit start 1,6-Naphthyridine-2- carboximidamide hydrochloride start->biochem start->cell_based hit_identified->kinetics hit_identified->cetsa

Caption: A tiered approach to characterizing the compound's activity.

CETSA Workflow

CETSA_Workflow A 1. Treat cells with compound or vehicle B 2. Heat aliquots at various temperatures A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Analyze target protein by Western Blot C->D E 5. Compare melting curves (Vehicle vs. Compound) D->E

Sources

Application Notes and Protocols for 1,6-Naphthyridine-2-carboximidamide hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Naphthyridine Scaffolds in Oncology

The naphthyridine core, a bicyclic heteroaromatic system, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Among these, derivatives of the 1,6-naphthyridine scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer properties.[3][4] This document provides detailed application notes and protocols for the investigational compound, 1,6-Naphthyridine-2-carboximidamide hydrochloride, focusing on its potential application in cancer research as a modulator of critical cellular pathways. While direct studies on this specific hydrochloride salt are emerging, the broader family of naphthyridine-carboxamides has shown promise, notably as inhibitors of key enzymes involved in DNA repair and cell signaling.[5]

Based on the structural motifs common to many potent anticancer naphthyridine derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[6][7] PARP inhibitors represent a clinically validated class of targeted therapies, particularly effective in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[8][9] These notes will, therefore, be presented through the lens of evaluating this compound as a potential PARP inhibitor.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7] When PARP is inhibited, these SSBs are not repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[10] In healthy cells, these DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway. However, in cancer cells with mutations in HRR genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[8] This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.[8]

PARP inhibitors function by competing with the natural substrate, NAD+, at the catalytic domain of the enzyme.[7] Furthermore, many PARP inhibitors "trap" the PARP enzyme on the DNA at the site of damage, preventing its release and further obstructing DNA repair and replication, which is a major contributor to their cytotoxicity.[8]

Signaling Pathway: PARP Inhibition Leading to Synthetic Lethality in HRR-Deficient Cancer Cells

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Cycle PARP-mediated Repair cluster_Inhibition Pharmacological Intervention cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair Pathways cluster_Cell_Fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP1/2 SSB->PARP1 recruits NAD NAD+ PARylation Auto-PARylation PARP1->PARylation catalyzes RepFork Replication Fork Collapse PARP1->RepFork leads to NAD->PARylation Recruitment Recruitment of Repair Proteins PARylation->Recruitment Release PARP Release Recruitment->Release SSB_Repair SSB Repair Release->SSB_Repair Naphthyridine 1,6-Naphthyridine- 2-carboximidamide hydrochloride Naphthyridine->PARP1 inhibits & traps DSB Double-Strand Break (DSB) RepFork->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR BRCA BRCA1/2 Proficient BRCA_mut BRCA1/2 Deficient HRR_Repair DSB Repair BRCA->HRR_Repair HRR_Failure Repair Failure BRCA_mut->HRR_Failure Survival Cell Survival HRR_Repair->Survival Apoptosis Apoptosis / Cell Death HRR_Failure->Apoptosis Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate_72h Incubate 72 hours treat_cells->incubate_72h add_resazurin Add Resazurin Reagent incubate_72h->add_resazurin incubate_assay Incubate 2-4 hours add_resazurin->incubate_assay read_plate Read Fluorescence incubate_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol 2: Western Blot for PARP Activity (PARylation)

This protocol assesses the compound's ability to inhibit PARP's catalytic activity within cells by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A decrease in PAR levels indicates PARP inhibition.

1. Materials and Reagents:

  • This compound
  • Selected cancer cell line (e.g., HeLa or a relevant cancer line)
  • Complete cell culture medium
  • Hydrogen peroxide (H₂O₂) or another DNA damaging agent
  • RIPA Lysis Buffer with protease and phosphatase inhibitors
  • BCA Protein Assay Kit
  • Laemmli sample buffer
  • SDS-PAGE gels, running buffer, and transfer buffer
  • PVDF membrane
  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  • Primary antibodies: anti-PAR (mouse monoclonal), anti-β-actin (rabbit polyclonal)
  • Secondary antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG
  • Enhanced Chemiluminescence (ECL) substrate
  • Chemiluminescence imaging system

2. Step-by-Step Methodology:

3. Expected Outcome: A dose-dependent decrease in the high molecular weight smear characteristic of PAR polymers should be observed in cells treated with this compound, confirming the inhibition of PARP catalytic activity.

Conclusion and Future Directions

The protocols and conceptual framework provided herein offer a robust starting point for the investigation of this compound in cancer research. Based on the activities of related compounds, its evaluation as a PARP inhibitor is a scientifically sound approach. Further studies could involve more specific assays for PARP trapping, analysis of DNA damage markers (e.g., γH2AX foci formation), and cell cycle analysis to fully elucidate its mechanism of action. The promising cytotoxic activities of the broader naphthyridine class in preclinical models underscore the potential of this compound as a novel therapeutic agent. [3][4]

References

  • Deady, L. W., Rodemann, T., Zhuang, L., Baguley, B. C., & Denny, W. A. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[3][11]aphthyridines. Journal of Medicinal Chemistry, 46(6), 1049–1054. [Link]

  • Hazuda, D. J., Felock, P., Witmer, M., Wolfe, A., Stillmock, K., Grobler, J. A., Espeseth, A., Gabryelski, L., Schleif, W., Blau, C., & Miller, M. D. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences of the United States of America, 101(31), 11233–11238. [Link]

  • Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[3][11]aphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341–1355. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115814. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7356. [Link]

  • Manikandan, A., et al. (2018). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Oriental Journal of Chemistry, 34(2). [Link]

  • Jaggi, M., Singh, A. T., Srivastava, S. K., Singh, P., & Burman, A. C. (2008). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 16(24), 10248–10255. [Link]

  • Shcherbakova, I. V., et al. (2023). Synthesis of Novel Benzo[b]n[3][11]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1648. [Link]

  • Pathak, A. K., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(20), e202200331. [Link]

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7356. [Link]

  • Kim, D. H., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2623. [Link]

  • Li, H., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 921132. [Link]

  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., & Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119120119. [Link]

  • Li, Y., et al. (2021). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 13(24), 6292. [Link]

  • Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated [Video]. YouTube. [Link]

  • Pilie, P. G., Gay, C. M., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2017). PARP inhibitors: extending benefit beyond BRCA. Clinical Cancer Research, 23(14), 3759-3771. [Link]

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  • West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]

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Application Notes and Protocols for the Use of 1,6-Naphthyridine-2-carboximidamide hydrochloride in Preclinical Kidney Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Renal Cytoprotection

The landscape of renal therapeutic development is continually evolving, with a pressing need for novel compounds that can mitigate the complex pathologies of kidney disease. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical application of 1,6-Naphthyridine-2-carboximidamide hydrochloride , a potent small molecule with significant therapeutic promise. While direct studies on this specific molecule in nephrology are emerging, its structural class and the known mechanisms of related compounds suggest a primary role as an inhibitor of the Na+/H+ exchanger (NHE).[1][2] This application note is therefore built upon the strong scientific premise that this compound can offer renoprotection, particularly in the context of ischemia-reperfusion injury (IRI), a common cause of acute kidney injury (AKI).[3][4]

We will delve into the mechanistic rationale for its use, provide detailed protocols for a robust and reproducible murine model of renal IRI, and outline the essential analytical methods for assessing therapeutic efficacy. This guide is designed to be a practical and scientifically rigorous resource, empowering researchers to effectively evaluate the nephroprotective potential of this compound.

Scientific Rationale: Targeting the Na+/H+ Exchanger in Ischemia-Reperfusion Injury

Ischemia-reperfusion injury is a significant clinical challenge, contributing to delayed graft function in kidney transplantation and AKI in various other settings. The pathophysiology of IRI is multifactorial, involving a cascade of events initiated by the deprivation of oxygen and nutrients, followed by their subsequent restoration.[3] A critical early event in this cascade is the disruption of cellular ion homeostasis.

During ischemia, the lack of oxygen forces cells to switch to anaerobic glycolysis for ATP production, leading to the accumulation of lactic acid and a sharp decrease in intracellular pH (acidosis).[3] To counteract this, the ubiquitously expressed Na+/H+ exchanger, particularly the NHE1 isoform, becomes hyperactivated, extruding protons from the cell in exchange for sodium ions.[2][4][5] While this is a crucial survival mechanism, it leads to a significant influx of sodium. This intracellular sodium overload, in turn, reverses the action of the Na+/Ca2+ exchanger, causing a massive influx of calcium ions.[3][4] The resulting calcium overload is a central player in mediating cell death through the activation of degradative enzymes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS) upon reperfusion.[5]

This compound, as a putative NHE inhibitor, is strategically positioned to interrupt this pathological cascade. By blocking the initial surge of sodium entry during ischemia and early reperfusion, it is hypothesized to prevent the subsequent calcium overload and its downstream detrimental effects, thereby preserving cellular integrity and renal function.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound confers renoprotection in IRI.

Mechanism of Action cluster_0 Ischemic Phase cluster_1 Reperfusion Phase Ischemia Ischemia Anaerobic_Glycolysis Anaerobic Glycolysis Ischemia->Anaerobic_Glycolysis Lactic_Acid ↑ Lactic Acid Anaerobic_Glycolysis->Lactic_Acid Intracellular_Acidosis Intracellular Acidosis (↓ pH) Lactic_Acid->Intracellular_Acidosis NHE1_Activation NHE1 Hyperactivation Intracellular_Acidosis->NHE1_Activation Na_Influx ↑ Intracellular Na+ NHE1_Activation->Na_Influx NCX_Reverse Reverse Mode Na+/Ca2+ Exchange Na_Influx->NCX_Reverse Compound 1,6-Naphthyridine-2- carboximidamide HCl Compound->NHE1_Activation Inhibition Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction Cell_Death Cell Death (Necrosis/Apoptosis) Ca_Overload->Cell_Death ROS_Generation ↑ ROS Generation Mitochondrial_Dysfunction->ROS_Generation ROS_Generation->Cell_Death Experimental Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Groups (Sham, Vehicle, Treatment) Acclimatization->Grouping Pretreatment Pre-treatment (Compound or Vehicle) Grouping->Pretreatment Anesthesia Anesthesia Pretreatment->Anesthesia Surgery Surgical Procedure (Midline Laparotomy) Anesthesia->Surgery Ischemia Induction of Ischemia (Renal Pedicle Clamping) Surgery->Ischemia Reperfusion Reperfusion (Clamp Removal) Ischemia->Reperfusion PostOp Post-operative Care & Monitoring Reperfusion->PostOp Endpoint Endpoint Analysis (24-72h post-reperfusion) PostOp->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Flowchart of the murine renal IRI experimental protocol.

Step-by-Step Procedure
  • Animal Preparation and Anesthesia:

    • Acclimatize mice for at least one week before the experiment.

    • Anesthetize the mouse with an i.p. injection of Ketamine/Xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the anesthetized mouse on a heated surgical pad to maintain body temperature.

  • Surgical Procedure:

    • Shave and disinfect the abdominal area.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently move the intestines to one side, wrapped in saline-moistened gauze, to expose the kidneys.

  • Induction of Ischemia:

    • Carefully isolate both renal pedicles (containing the renal artery and vein).

    • Occlude both renal pedicles with non-traumatic microvascular clamps. A successful occlusion is indicated by the kidney turning a darker color.

    • The duration of ischemia is critical and should be optimized in your laboratory. A common duration is 30-45 minutes.

  • Treatment Administration:

    • This compound or vehicle should be administered prior to the ischemic insult. The exact timing and route (e.g., intravenous, intraperitoneal) should be determined based on the pharmacokinetic properties of the compound. [6]A typical starting point is 30 minutes before clamp application.

  • Reperfusion:

    • After the ischemic period, carefully remove the clamps to initiate reperfusion. The kidneys should regain their normal color.

    • Return the intestines to the abdominal cavity.

    • Close the abdominal wall in two layers (peritoneum and skin) using sutures.

  • Sham Control Group:

    • Sham-operated animals undergo the same surgical procedure, including isolation of the renal pedicles, but without the application of the clamps.

  • Post-operative Care:

    • Administer a subcutaneous injection of warm sterile saline (0.5-1.0 mL) for fluid resuscitation.

    • Keep the animal in a warm, clean cage and monitor until it has fully recovered from anesthesia.

  • Endpoint Analysis:

    • At a predetermined time point post-reperfusion (commonly 24 or 48 hours), euthanize the animals.

    • Collect blood via cardiac puncture for serum analysis.

    • Harvest the kidneys for histological and molecular analysis.

Assessment of Therapeutic Efficacy

A multi-pronged approach is essential for a comprehensive evaluation of the compound's protective effects.

Functional Assessment

The primary indicators of kidney function should be measured from serum samples.

ParameterMethodExpected Outcome with Effective Treatment
Blood Urea Nitrogen (BUN) Commercial colorimetric assay kitsSignificant reduction compared to vehicle-treated IRI group
Serum Creatinine Commercial colorimetric or enzymatic assay kitsSignificant reduction compared to vehicle-treated IRI group
Histological Analysis

Kidney tissue should be fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections (4-5 µm) should be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess renal morphology.

Feature to AssessDescriptionScoring System
Tubular Necrosis Loss of brush border, cell sloughing, tubular dilation, cast formation.Graded on a scale of 0-4 based on the percentage of affected tubules.
Inflammatory Infiltration Presence of neutrophils and other immune cells in the interstitium.Semi-quantitative scoring (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
Molecular and Cellular Analysis

Further insights into the mechanism of protection can be gained by examining markers of apoptosis, inflammation, and oxidative stress in kidney tissue lysates or sections.

MarkerMethodRationale
Caspase-3 (cleaved) Western Blot, Immunohistochemistry (IHC)Key executioner of apoptosis.
TUNEL Staining In situ cell death detectionDetects DNA fragmentation during apoptosis.
TNF-α, IL-6 ELISA, qPCRPro-inflammatory cytokines upregulated in IRI.
4-HNE, Nitrotyrosine IHC, Western BlotMarkers of lipid peroxidation and nitrosative stress.

Alternative and Complementary Kidney Disease Models

While IRI is a primary model for testing NHE inhibitors, the therapeutic potential of this compound may extend to other forms of kidney disease. Researchers can consider the following models for broader screening:

  • Nephrotoxic Models:

    • Cisplatin-Induced AKI: This model mimics drug-induced nephrotoxicity, a common clinical problem. [7][8]Cisplatin damages proximal tubular cells, leading to inflammation and cell death. [9] * Adenine-Induced Chronic Kidney Disease (CKD): High-dose adenine administration leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing obstruction, inflammation, and fibrosis, mimicking key features of human CKD. [10][11]

  • Surgical Models:

    • Unilateral Ureteral Obstruction (UUO): A well-established model of renal fibrosis. While not a direct test of NHE inhibition in an acute setting, it could reveal anti-fibrotic properties of the compound.

The choice of model should align with the specific therapeutic indication being investigated.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of acute kidney injury, particularly in the context of ischemia-reperfusion. Its presumed mechanism as a Na+/H+ exchanger inhibitor provides a strong rationale for its protective effects against the ionic dysregulation that drives ischemic cell death. The protocols and analytical methods outlined in this guide provide a robust framework for the preclinical evaluation of this compound.

Future studies should focus on dose-response relationships, the therapeutic window for administration, and the long-term effects on renal recovery and the potential transition from AKI to CKD. Investigating its efficacy in other models of kidney disease will also be crucial in defining the full therapeutic scope of this and related 1,6-naphthyridine derivatives.

References

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Animal models of chronic kidney disease: Screening tool to investigate nephroprotective effects of natural products. Retrieved from [Link]

  • Orlowski, J., & Grinstein, S. (2011). Na+/H+ exchangers: physiology and link to hypertension and organ ischemia. Acta Physiologica, 193(1), 139-150. Retrieved from [Link]

  • Cheng, X., et al. (2023). Animal Models of Kidney Disease: Challenges and Perspectives. Journal of the American Society of Nephrology, 34(11), 1845-1863. Retrieved from [Link]

  • Al-Za'abi, M. S., et al. (2023). A Review on Animal Models of Chronic Kidney Disease- An Update. Journal of Clinical and Diagnostic Research, 17(7), FE01-FE06. Retrieved from [Link]

  • Di, Y., et al. (2023). Adenine-induced animal model of chronic kidney disease: current applications and future perspectives. Expert Opinion on Drug Discovery, 18(9), 1015-1029. Retrieved from [Link]

  • Li, X., et al. (2020). Method used to establish a large animal model of drug-induced acute kidney injury. Renal Failure, 42(1), 404-413. Retrieved from [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[1][12]aphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054. Retrieved from [Link]

  • Perazella, M. A. (2012). Drug-induced impairment of renal function. Nephrology Dialysis Transplantation, 27(11), 4097-4107. Retrieved from [Link]

  • Garber, K., et al. (2009). Inhibiting the Na+/H+ exchanger reduces reperfusion injury: a small animal MRI study. Journal of Cerebral Blood Flow & Metabolism, 29(10), 1675-1683. Retrieved from [Link]

  • Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(5), 785-791. Retrieved from [Link]

  • Deady, L. W., et al. (2004). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b]n[1][12]aphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 12(11), 2893-2900. Retrieved from [Link]

  • Liu, S. Q., et al. (2012). Enhanced Na+/H+ Exchange During Ischemia and Reperfusion Impairs Mitochondrial Bioenergetics and Myocardial Function. Journal of Cardiovascular Pharmacology, 60(3), 274-282. Retrieved from [Link]

  • Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European Journal of Medicinal Chemistry, 38(6), 547-554. Retrieved from [Link]

  • Bahalkar, K., Musale, M., & Kakadiya, J. (2023). Preclinical Animal Models of Renal Disease. Toxicology International, 30(3), 263-276. Retrieved from [Link]

  • Wang, X., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22005-22010. Retrieved from [Link]

  • Shankland, S. J. (2008). Animal models of renal disease. Journal of Clinical Investigation, 118(4), 1219-1222. Retrieved from [Link]

  • Alajarin-Cerezo, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. Retrieved from [Link]

  • Cheng, X., et al. (2023). Animal Models of Kidney Disease: Challenges and Perspectives. Journal of the American Society of Nephrology, 34(11), 1845-1863. Retrieved from [Link]

  • Lea-Henry, T. N., et al. (2018). Clinical Pharmacokinetics in Kidney Disease: Fundamental Principles. Clinical Journal of the American Society of Nephrology, 13(7), 1085-1095. Retrieved from [Link]

  • Knauf, H., & Mutschler, E. (2005). [Mechanism of action of xipamide and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients]. Arzneimittelforschung, 55(1), 1-14. Retrieved from [Link]

  • Al-Dossari, M. S., et al. (2021). Drug Therapies Affecting Renal Function: An Overview. Saudi Pharmaceutical Journal, 29(12), 1435-1444. Retrieved from [Link]

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Application Notes & Protocols for Naphthyridine Derivatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: January 2026

Title: Characterizing the Anti-inflammatory Potential of Naphthyridine-2-Carboxamide Derivatives: An Application Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise in oncology and immunology.[1][2] This guide focuses on the anti-inflammatory applications of the naphthyridine-2-carboxamide core. Due to a lack of specific published data on 1,6-Naphthyridine-2-carboximidamide hydrochloride, this document will use the closely related and well-characterized compound, N-(2-methoxyphenyl)-1,8-naphthyridine-2-carboxamide (HSR2104) , as an exemplary agent.[3][4][5] We provide a detailed exploration of its mechanism of action and robust, step-by-step protocols for researchers to investigate similar compounds in a preclinical setting.

Part 1: Scientific Rationale & Mechanism of Action

Naphthyridine derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the innate immune response.[3][5] The primary target for many inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), is the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a well-defined intracellular cascade that is a critical focus for anti-inflammatory drug discovery.

Mechanism of Action: The TLR4/MyD88/NF-κB Signaling Axis

The anti-inflammatory activity of the exemplar compound HSR2104 is attributed to its potent inhibition of the TLR4 signaling pathway.[3][4]

  • Initiation: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4 on the surface of immune cells like microglia and macrophages.

  • Cascade Activation: This binding recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).

  • IκB Phosphorylation: The TLR4-MyD88 interaction activates downstream kinases, including the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα.[3][6]

  • NF-κB Translocation: Phosphorylation marks IκBα for degradation, releasing the transcription factor Nuclear Factor-kappa B (NF-κB). Freed from inhibition, NF-κB translocates from the cytoplasm to the nucleus.[3][6]

  • Gene Transcription: In the nucleus, NF-κB binds to DNA and promotes the transcription of a host of pro-inflammatory genes.[3] This results in the synthesis and release of key inflammatory mediators, including:

    • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8]

    • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[4]

    • Reactive Oxygen Species (ROS): Which can exacerbate the inflammatory state.[3][4]

The exemplar compound HSR2104 has been shown to suppress the expression of TLR4 and MyD88, thereby inhibiting the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB. This upstream intervention effectively shuts down the subsequent inflammatory cascade.[3][4][5]

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (NF-κB) IkBa_NFkB->NFkB Releases p_IkBa->IkBa_NFkB Degrades NFkB_nuc p65/p50 (NF-κB) NFkB->NFkB_nuc Translocates HSR2104_1 Naphthyridine-2-Carboxamide (e.g., HSR2104) HSR2104_1->TLR4 Inhibits Expression HSR2104_1->MyD88 Inhibits Expression HSR2104_1->IkBa_NFkB Prevents IκBα Phosphorylation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Promotes Transcription

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by Naphthyridine-2-Carboxamides.

Part 2: Experimental Protocols & Workflows

The following protocols are adapted from established methodologies for characterizing anti-inflammatory compounds in vitro.[3][5] The murine microglial cell line, BV2, is used as it is a standard model for studying neuroinflammation.

Workflow for In Vitro Compound Characterization
Caption: General workflow for evaluating anti-inflammatory compounds in vitro.
Protocol 2.1: Cell Culture and Maintenance
  • Cell Line: BV2 murine microglial cells.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2.2: Cytotoxicity Assessment (MTT Assay)

Causality: Before testing for anti-inflammatory activity, it is crucial to determine the concentrations at which the test compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death.

  • Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of the test compound (e.g., 1 µM to 100 µM). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations that show >95% cell viability for subsequent experiments.

Protocol 2.3: Measurement of Pro-Inflammatory Mediators

Causality: This protocol directly measures the functional output of the inflammatory response. By quantifying key mediators like NO, TNF-α, and IL-6, we can assess the compound's efficacy in suppressing inflammation.

  • Seeding: Seed BV2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.[5]

  • Pre-treatment: Replace the medium with serum-free DMEM. Add the non-toxic concentrations of your test compound (determined in Protocol 2.2) to the respective wells. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant for analysis.

  • NO Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]

Protocol 2.4: Western Blot for NF-κB Pathway Proteins

Causality: This biochemical assay provides direct evidence of the compound's impact on the upstream signaling pathway. Measuring the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit confirms the mechanism of action.

  • Cell Lysis: After treatment as described in Protocol 2.3 (a shorter LPS stimulation time, e.g., 30-60 minutes, is often optimal for phosphorylation events), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-IκBα

    • Total IκBα

    • NF-κB p65

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities. Normalize phospho-protein levels to total protein levels and target proteins to the loading control.

Part 3: Data Interpretation & Summary

The efficacy of a compound is typically summarized by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the inflammatory response by 50%.

Table 1: Reported Anti-inflammatory Activity of HSR2104 [5]

Inflammatory MediatorIC₅₀ Value (µM)Assay System
Nitric Oxide (NO)24.3LPS-stimulated BV2 cells
TNF-α26.9LPS-stimulated BV2 cells
IL-628.5LPS-stimulated BV2 cells

Data presented are derived from published findings on the exemplar compound HSR2104 and should be used as a reference for evaluating novel naphthyridine derivatives.[5] A successful compound in these assays will demonstrate a dose-dependent inhibition of NO, TNF-α, and IL-6 production without significant cytotoxicity. This functional data, when combined with Western blot results showing decreased IκBα phosphorylation, provides a strong, multi-faceted validation of the compound's anti-inflammatory potential via NF-κB inhibition.

References

  • Nguyen, P. L., Bui, B. P., Lee, H., & Cho, J. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]

  • Nguyen, P. L., Bui, B. P., Lee, H., & Cho, J. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PubMed, 33802409. [Link]

  • Nguyen, P. L., Bui, B. P., Lee, H., & Cho, J. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PMC, PMC7959294. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,8-naphthyridine-2-carboxamide derivatives. Retrieved from [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., Madaan, A., Sanna, V., Singh, P., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356–3362. [Link]

  • Quiroga, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link]

  • Atwell, G. J., et al. (1998). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][3]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 41(24), 4743-4753. [Link]

  • Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • El-Sayed, W. M., & Hussin, W. A. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Toxicon, 226, 107073. [Link]

  • Kim, M., & Kim, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. [Link]

  • Puar, Y. R., et al. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. PMC. [Link]

  • Moshkun, C., et al. (2021). Fighting the storm: could novel anti-TNFα and anti-IL-6 C. sativa cultivars tame cytokine storm in COVID-19? Journal of Cannabis Research, 3(1), 4. [Link]

  • Ridker, P. M., & Lüscher, T. F. (2014). Anti-inflammatory therapies for cardiovascular disease. European Heart Journal, 35(27), 1782–1791. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3] The foundational structure of nalidixic acid, an early quinolone antibiotic, is a 1,8-naphthyridine derivative that functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][4] This established precedent underscores the potential of other naphthyridine isomers as sources of new antimicrobial drugs.

This document provides a comprehensive guide to the antimicrobial screening of a specific derivative, 1,6-Naphthyridine-2-carboximidamide hydrochloride. As a novel synthetic compound, a systematic and robust screening cascade is essential to elucidate its antimicrobial potential. These application notes detail the requisite protocols, from initial susceptibility testing to preliminary mechanistic insights, designed to be a self-validating system for generating reliable and reproducible data.

Physicochemical Properties and Safety Precautions

Compound: this compound Molecular Formula: C₉H₉ClN₄ Molecular Weight: 208.65 g/mol [5]

Safety Information: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related naphthyridine compounds are classified with the following hazards. It is imperative to handle this compound with appropriate caution in a laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if inhaled (H332).[5][6]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Handling:

  • Use a chemical fume hood to avoid inhalation of dust.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Keep the container tightly closed.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a logical workflow for the comprehensive antimicrobial screening of this compound. This workflow is designed to first establish the breadth of antimicrobial activity and then to quantify this activity, culminating in preliminary mechanistic studies.

antimicrobial_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Insight primary_screen Primary Screening: Agar Well/Disk Diffusion Assay mic_determination MIC Determination: Broth Microdilution Assay primary_screen->mic_determination Active Compounds mbc_determination MBC Determination mic_determination->mbc_determination Bacteriostatic vs. Bactericidal moa_studies Mechanism of Action Studies: e.g., DNA Gyrase Inhibition Assay mic_determination->moa_studies Potent Compounds

Caption: A streamlined workflow for antimicrobial screening.

Phase 1: Primary Antimicrobial Susceptibility Screening

Agar Well Diffusion Assay

This initial screen provides a qualitative assessment of the compound's ability to inhibit microbial growth. It is a rapid and cost-effective method to test against a panel of clinically relevant microorganisms.

Causality Behind Experimental Choices: The agar diffusion method is selected for its simplicity and its ability to visually demonstrate antimicrobial activity through the formation of an inhibition zone. This provides a clear, albeit qualitative, indication of efficacy. The use of both Gram-positive and Gram-negative bacteria, as well as a fungal representative, is crucial for determining the spectrum of activity.

Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to create a confluent lawn of growth.

  • Preparation of Wells and Application of Test Compound:

    • Using a sterile cork borer (6-8 mm diameter), create uniform wells in the agar.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). A concentration of 1 mg/mL is a common starting point.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.

    • Include a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Amphotericin B for fungi) and a negative control (the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition suggests greater antimicrobial activity.

Phase 2: Quantitative Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9] It is the gold standard for susceptibility testing.

Causality Behind Experimental Choices: The broth microdilution assay provides a quantitative and reproducible measure of a compound's potency (the MIC value). This is essential for comparing the efficacy of different compounds and for guiding further development. The use of a 96-well plate format allows for high-throughput screening of multiple concentrations and replicates.

Protocol:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for most bacteria, RPMI-1640 for fungi).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound. For example, starting with a concentration of 128 µg/mL and diluting down to 0.25 µg/mL.

  • Preparation of Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (wells with inoculum but no compound) and a negative/sterility control (wells with broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Optionally, a growth indicator such as resazurin can be added. A color change from blue to pink indicates microbial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

    • Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation: A Template for Your Findings

Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.

Table 1: MIC and MBC of this compound

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive ControlMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive ControlMBC (µg/mL) of Test Compound
Staphylococcus aureus (ATCC 29213)Positive0.25 - 128Vancomycin[Insert Data][Insert Data][Insert Data]
Escherichia coli (ATCC 25922)Negative0.25 - 128Ciprofloxacin[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa (ATCC 27853)Negative0.25 - 128Gentamicin[Insert Data][Insert Data][Insert Data]
Candida albicans (ATCC 90028)N/A (Fungus)0.25 - 128Amphotericin B[Insert Data][Insert Data]N/A

Phase 3: Preliminary Mechanistic Studies

DNA Gyrase Inhibition Assay

Given that many naphthyridine derivatives target bacterial DNA gyrase, this assay is a logical step to investigate the potential mechanism of action of this compound.[1][4]

Causality Behind Experimental Choices: This assay directly tests the hypothesis that the compound inhibits a known target of the broader naphthyridine class. DNA gyrase introduces negative supercoils into DNA, a process that can be visualized by the change in electrophoretic mobility of a plasmid substrate. An effective inhibitor will prevent this supercoiling.

Protocol (based on commercially available kits):

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

    • Add varying concentrations of this compound to the reaction tubes.

    • Include a positive control (e.g., Ciprofloxacin) and a no-enzyme control.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding purified E. coli DNA gyrase to each tube.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Data Interpretation:

    • Visualize the DNA bands under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which 50% of the supercoiling is inhibited (IC₅₀) can be determined.

dna_gyrase_inhibition cluster_0 Reaction Components cluster_1 Reaction & Outcome Relaxed_pBR322 Relaxed pBR322 DNA Reaction Incubation at 37°C Relaxed_pBR322->Reaction DNA_Gyrase DNA Gyrase DNA_Gyrase->Reaction ATP ATP ATP->Reaction Test_Compound 1,6-Naphthyridine-2- carboximidamide hydrochloride Test_Compound->Reaction Supercoiled_DNA Supercoiled DNA (Activity) Reaction->Supercoiled_DNA No/Low Inhibition Relaxed_DNA Relaxed DNA (Inhibition) Reaction->Relaxed_DNA Effective Inhibition

Caption: Principle of the DNA gyrase inhibition assay.

Conclusion and Future Directions

These application notes provide a robust and scientifically grounded framework for the initial antimicrobial screening of this compound. By following these protocols, researchers can generate reliable data on the compound's spectrum of activity, potency, and potential mechanism of action. Positive results from this screening cascade would warrant further investigation, including cytotoxicity studies against mammalian cell lines to determine a therapeutic index, time-kill kinetic studies, and more in-depth mechanistic studies. The ultimate goal is to contribute to the pipeline of novel antimicrobial agents that can combat the growing threat of antibiotic resistance.

References

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Maxwell, A. (1999). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 95, 163-174. [Link]

  • Shen, L. L., et al. (2004). Mechanism of Action of a Novel Series of Naphthyridine-Type Ribosome Inhibitors: Enhancement of tRNA Footprinting at the Decoding Site of 16S rRNA. Antimicrobial Agents and Chemotherapy, 48(11), 4234-4241. [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI guideline M44. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Journal of Applied Microbiology, 121(1), 1-18. [Link]

  • Barnard, A. M., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(7), 2562-2568. [Link]

  • Clinical and Laboratory Standards Institute. (2022). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. [Link]

  • Clinical and Laboratory Standards Institute. (2023). Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. CLSI guideline M23. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Kocsis, B., et al. (2016). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science, 29(4), 203-211. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Al-Barody, M., et al. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Odessa University Chemical Journal. [Link]

  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]

  • de Freitas, T. S., et al. (2020). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 25(16), 3641. [Link]

  • Deady, L. W., et al. (2001). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][10]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 44(26), 4664-4670. [Link]

Sources

Application Note & Protocols for the Structure-Activity Relationship (SAR) Study of 1,6-Naphthyridine-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on establishing a robust structure-activity relationship (SAR) program for compounds based on the 1,6-naphthyridine scaffold, using 1,6-Naphthyridine-2-carboximidamide hydrochloride as a representative starting point. The 1,6-naphthyridine core is a recognized privileged structure in medicinal chemistry, found in numerous agents targeting a range of diseases, including cancer and viral infections.[1][2] This guide eschews a rigid template, instead presenting an integrated, field-proven workflow that logically progresses from initial hit characterization to lead optimization. We will detail the causal rationale behind experimental choices, provide step-by-step protocols for key assays, and emphasize the creation of self-validating experimental systems to ensure data integrity and trustworthiness.

Introduction: The Rationale for a 1,6-Naphthyridine SAR Campaign

The discovery of a novel bioactive "hit" molecule, such as this compound, is merely the first step in a long journey toward a viable drug candidate. The initial compound may possess promising activity but is unlikely to have the optimal balance of potency, selectivity, and pharmacokinetic properties required for clinical success. A systematic SAR study is the cornerstone of medicinal chemistry, designed to rationally modify a hit compound to enhance its desirable attributes while minimizing liabilities.

Derivatives of the 1,6-naphthyridine scaffold have demonstrated potent inhibitory activity against diverse biological targets, including critical enzymes like protein kinases (e.g., AXL, FGFR4) and viral proteins (e.g., HIV-1 integrase).[3][4][5] This established biological relevance makes it a compelling scaffold for further exploration. This guide will use the hypothetical context of targeting a protein kinase, a common application for this scaffold, to illustrate the principles and protocols of an effective SAR campaign.

Section 1: The Iterative SAR Workflow: A Design-Make-Test-Analyze (DMTA) Cycle

The engine of any successful SAR campaign is the Design-Make-Test-Analyze (DMTA) cycle. This iterative process allows for the continuous refinement of compounds based on accumulating experimental data. Each cycle provides crucial insights that inform the design of the next generation of analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Testing Cascade Design 1. Analog Design (Computational Modeling, SAR Insights) Synthesis 2. Chemical Synthesis (Analog Library) Design->Synthesis Biochemical 3. Primary Screen (Biochemical Potency, e.g., IC50) Synthesis->Biochemical Cellular 4. Secondary Screen (Cellular Potency & On-Target Effect) Biochemical->Cellular Selectivity 5. Selectivity Profile (Off-Target Screening) Cellular->Selectivity ADME 6. Early ADME/Tox (Physicochemical Properties) Selectivity->ADME Analysis 7. Data Analysis (Generate SAR) ADME->Analysis Analysis->Design New Insights

Caption: The Design-Make-Test-Analyze (DMTA) cycle for a typical SAR campaign.

Section 2: Analog Design and Synthesis Strategy

Assuming this compound is our starting hit, the initial step is to identify vectors for chemical modification. The goal is to probe different regions of the molecule to understand which modifications improve target engagement and cellular activity.

Key Modification Points:

  • Naphthyridine Ring System: Substitution at available positions (e.g., C4, C5, C7, C8) with various functional groups (halogens, alkyl, aryl, etc.) can explore new binding pockets and influence physicochemical properties.

  • Carboximidamide Group: This group can be modified, replaced with other hydrogen-bonding moieties (e.g., carboxamides), or used as an attachment point for larger fragments to probe for additional interactions.

Synthetic strategies for creating a library of 1,6-naphthyridine analogs are well-documented and can be adapted based on the desired modifications.[6][7][8]

Section 3: Primary Biochemical Screening: Quantifying Target Potency

Causality: The first and most direct test is to measure how effectively the synthesized analogs inhibit the purified target protein in vitro. This biochemical assay provides a "clean" measure of potency (typically as an IC50 value), free from the complexities of a cellular environment. This data is the foundation of the SAR table.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard industry methods for measuring kinase activity by quantifying ATP consumption.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase-specific peptide substrate

  • ATP (at or near the Km for the kinase)

  • Test Compounds (serially diluted in DMSO)

  • Positive Control: Staurosporine (a non-selective kinase inhibitor)

  • Negative Control: DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound dilution into the 384-well assay plates. Also include wells with only DMSO (0% inhibition) and Staurosporine (100% inhibition).

  • Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. Add 5 µL of this mix to each well of the assay plate.

  • Inhibitor Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data using the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Building the SAR Table

The primary output of this stage is a table summarizing the potency of each analog. This allows for direct comparison and the identification of key structural features that enhance activity.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (nM) vs. Target Kinase X
Parent-001 H-C(=NH)NH₂·HCl1,250
Analog-002 4-Cl-C(=NH)NH₂·HCl850
Analog-003 4-F-C(=NH)NH₂·HCl790
Analog-004 H-C(=O)NH₂>10,000
Analog-005 4-F-C(=O)N(Me)₂2,100

This is a hypothetical data table for illustrative purposes.

Section 4: Cellular Assays: From Target Potency to Biological Effect

Causality: A compound that is potent biochemically must also be able to enter a cell, engage its target in the complex intracellular environment, and elicit a desired biological response (e.g., inhibiting cancer cell proliferation).[10] Cellular assays are therefore a critical secondary screen to validate the relevance of the biochemical SAR.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) KinaseA Kinase A (p-Kinase A) RTK->KinaseA Phosphorylates Compound 1,6-Naphthyridine Inhibitor Compound->RTK KinaseB Kinase B (p-Kinase B) KinaseA->KinaseB Phosphorylates TF Transcription Factor (p-TF) KinaseB->TF Phosphorylates Response Cell Proliferation & Survival TF->Response Activates Transcription

Caption: A hypothetical kinase signaling pathway targeted by a 1,6-naphthyridine inhibitor.

Protocol 2: Cell Proliferation/Viability Assay (CellTiter-Glo®)

Objective: To measure the concentration at which compounds inhibit the proliferation or viability of a cancer cell line known to be dependent on the target kinase (EC50).

Methodology:

  • Cell Plating: Seed cells (e.g., HCT116 colorectal cancer cells if targeting FGFR4[4]) in a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the cells. Include DMSO as a negative control.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Use a commercial kit like CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well, incubate as per the manufacturer's instructions, and read the luminescence.

  • Analysis: Normalize the data and calculate EC50 values similarly to the biochemical IC50 determination.

Protocol 3: Western Blot for Target Engagement

Objective: To visually confirm that the compound inhibits the phosphorylation of the target kinase and/or its downstream substrates in cells.

Methodology:

  • Treatment: Culture cells to ~80% confluency and treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x the EC50) for a short period (e.g., 2-4 hours).

  • Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[11]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-FGFR4).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein level of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated protein relative to the total protein confirms on-target activity.

Section 5: Selectivity and Early Safety Profiling

Causality: An effective drug must be selective for its intended target to avoid off-target toxicities.[12] Early assessment of selectivity is crucial for prioritizing which chemical series to advance. Similarly, poor absorption, distribution, metabolism, and excretion (ADME) properties are a primary cause of drug candidate failure.[13][14] Evaluating these parameters early helps guide chemical modifications toward more "drug-like" properties.[15][16]

Selectivity Profiling

Promising compounds (those with high biochemical and cellular potency) should be screened against a panel of related kinases. A common approach is to use a commercial service that offers screening against hundreds of kinases at a single concentration (e.g., 1 µM). Compounds showing significant inhibition of off-targets (>50% inhibition) are then followed up to determine full IC50 values. The goal is to find compounds with a significant selectivity window (e.g., >100-fold) between the primary target and key off-targets.

Early ADME/Tox Profiling

A standard panel of in vitro assays can predict the in vivo behavior of a compound.

ADME ParameterIn Vitro AssayRationale
Metabolic Stability Liver Microsomal Stability AssayPredicts how quickly the compound is broken down by metabolic enzymes (Phase I).
Permeability Caco-2 Permeability AssayModels absorption across the human intestinal wall to predict oral bioavailability.[15]
Plasma Protein Binding Equilibrium DialysisDetermines the fraction of compound bound to plasma proteins; only the unbound fraction is active.
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can limit absorption and formulation.
Cytotoxicity Healthy Cell Line Counter-screenAssesses general toxicity against a non-cancerous cell line (e.g., HEK293).

Conclusion

The structure-activity relationship study of this compound is a multi-parameter optimization challenge. It requires an integrated approach where biochemical potency, cellular activity, selectivity, and ADME properties are evaluated in parallel. The data generated from the robust, self-validating protocols described herein will empower researchers to make informed decisions, efficiently iterating through the DMTA cycle to transform a simple "hit" compound into a highly optimized lead candidate with therapeutic potential.

References

  • Importance of ADME/Tox in Early Drug Discovery. (2022).
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023).
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
  • Application Notes and Protocols for Kinase Activity Assays.Benchchem.
  • Cell-based Assays for Drug Discovery.Reaction Biology.
  • In vitro kinase assay. (2023). Protocols.io.
  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2024). European Journal of Medicinal Chemistry.
  • In vitro NLK Kinase Assay.PMC - NIH.
  • Cancer Cell-Based Assays.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
  • Cell-Based Assays.Sigma-Aldrich.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PMC - NIH.
  • Novel synthetic lethality-based cellular assays for cancer drug discovery. (2025).
  • In vitro kinase assay. (2022). Bio-protocol.
  • ADME-Tox in drug discovery: Integration of experimental and computational technologies. (2025).
  • Purpose of ADME Studies in Drug Development. (2021). AZoLifeSciences.
  • SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B).
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry.
  • In vitro kinase assay v1. (2023).
  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017). PMC - NIH.
  • Structure–activity relationship (SAR) and docking studies of...
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.Semantic Scholar.
  • Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. (2023).
  • Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). MDPI.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.PMC - NIH.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.ACS Omega.
  • 1,6-Naphthyridin-2(1H)
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][11][13]naphthyridin-(5H)ones. PubMed.

  • This compound.LabSolu.
  • Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899.
  • 1,6-Naphthyridin-2(1H)
  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. (2004). PNAS.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2020). MDPI.
  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). PubMed.

Sources

Application Note: A Validated LC-MS/MS Method for the High-Throughput Quantification of 1,6-Naphthyridine-2-carboximidamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative determination of 1,6-Naphthyridine-2-carboximidamide in biological samples, specifically human plasma. The methodology leverages the sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique in modern bioanalysis.[1][2][3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[4][5] We detail a streamlined protein precipitation (PPT) method for sample preparation and provide optimized LC-MS/MS parameters. Crucially, this application note is grounded in the principles of regulatory compliance, outlining a full validation strategy according to internationally recognized guidelines to ensure data integrity, reproducibility, and reliability.[5][6][7]

Introduction and Scientific Rationale

1,6-Naphthyridine-2-carboximidamide is a heterocyclic compound belonging to the naphthyridine family, a class of molecules recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological receptors.[8][9] Accurate measurement of its concentration in biological fluids like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[10] Such data is a cornerstone of preclinical and clinical drug development, directly informing dosage regimens and safety assessments.[5]

The primary challenge in bioanalysis is the complexity of the biological matrix. Plasma, for instance, is rich in proteins, lipids, salts, and endogenous metabolites that can interfere with the analysis and compromise data quality.[11] Therefore, a successful bioanalytical method must achieve two goals:

  • Efficient Isolation: The analyte of interest must be effectively separated from interfering matrix components.

  • Sensitive & Selective Detection: The analytical instrumentation must be able to detect and quantify the analyte at physiologically relevant concentrations without ambiguity.

To meet these demands, this protocol employs a simple yet effective protein precipitation (PPT) extraction followed by analysis using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM). This combination provides the high sensitivity, specificity, and throughput required for modern drug development programs.[12]

Overall Experimental Workflow

The quantification process follows a systematic and validated workflow to ensure data of the highest quality from sample receipt to final concentration reporting.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_receipt Biological Sample Receipt (e.g., Human Plasma) log_in Sample Logging & Storage (-80°C) sample_receipt->log_in sample_prep Sample Preparation (Protein Precipitation) log_in->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis data_proc Data Processing (Chromatogram Integration) lcms_analysis->data_proc quant Quantification (Calibration Curve) data_proc->quant report Final Report Generation quant->report PPT_Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_plasma 1. Pipette 50 µL of plasma into a 1.5 mL tube. start->add_plasma add_is 2. Add 150 µL of IS Working Solution (in Acetonitrile). add_plasma->add_is vortex 3. Vortex vigorously for 30 seconds. add_is->vortex centrifuge 4. Centrifuge at >12,000 x g for 10 minutes at 4°C. vortex->centrifuge supernatant 5. Transfer 100 µL of the clear supernatant to a new plate/vial. centrifuge->supernatant inject 6. Inject directly or evaporate and reconstitute for higher sensitivity. supernatant->inject end_analysis Ready for LC-MS/MS Injection inject->end_analysis G cluster_0 Calibration Curve Concentration (ng/mL) Concentration (ng/mL) Peak Area Ratio (Analyte/IS) Peak Area Ratio (Analyte/IS) origin x_axis origin->x_axis y_axis origin->y_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 qc_low qc_mid qc_high label_lqc Low QC label_mqc Mid QC label_hqc High QC label_lloq LLOQ

Sources

Troubleshooting & Optimization

1,6-Naphthyridine-2-carboximidamide hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,6-Naphthyridine-2-carboximidamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This resource is designed to provide expert guidance and practical solutions to challenges related to the solubility of this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is critical to experimental success. This guide offers in-depth troubleshooting advice and frequently asked questions to support your research and development efforts.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound.

Question 1: I'm having difficulty dissolving this compound in aqueous buffers for my biological assay. What are my options?

Answer:

This is a common challenge, as many nitrogen-containing heterocyclic compounds can exhibit limited aqueous solubility.[1][2][3] The hydrochloride salt form is intended to improve aqueous solubility compared to the free base, but issues can still arise, especially in neutral pH buffers.[4][5] Here’s a systematic approach to troubleshoot this issue:

Step 1: Assess the pH of Your System

The protonated form of this compound is more soluble in aqueous media. In neutral or basic solutions, it can convert to the less soluble free base, leading to precipitation.[6][7]

  • Recommendation: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6). This can help maintain the protonated state and enhance solubility. However, ensure the chosen pH is compatible with your experimental system.

Step 2: Employ Co-solvents

If pH adjustment is not feasible or sufficient, the use of co-solvents is a standard and effective technique.[8][9][10] Co-solvents can reduce the polarity of the aqueous medium, improving the solvation of lipophilic compounds.[11][12]

  • Recommended Co-solvents:

    • DMSO (Dimethyl sulfoxide): A powerful and widely used solvent for dissolving a broad range of organic molecules.[13] Start by preparing a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity (typically <0.5% is recommended).

    • Ethanol: Another common co-solvent that can be effective.[14] Similar to DMSO, prepare a stock solution and dilute it accordingly.

    • PEG 400 (Polyethylene glycol 400): Often used in parenteral formulations to enhance the solubility of poorly water-soluble drugs.[15]

Experimental Protocol: Preparing a Solubilized Solution Using a Co-solvent

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% DMSO (or your chosen co-solvent) to completely dissolve the compound. Gentle vortexing or sonication can aid dissolution.

  • Once fully dissolved, perform a serial dilution of this stock solution into your pre-warmed (37°C) aqueous buffer to achieve the desired final concentration.

  • Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, you may need to increase the co-solvent percentage or lower the final compound concentration.

Step 3: Consider Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[16][17]

  • Recommendation: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can be added to the aqueous buffer to improve and maintain the solubility of the compound.[8]

Question 2: My compound dissolves initially in my buffer with a co-solvent, but it precipitates over time or upon storage. How can I prevent this?

Answer:

This phenomenon, known as disproportionation or precipitation from a supersaturated state, is a stability issue that can compromise your experiments.[6][7] The hydrochloride salt may slowly convert to the less soluble free base, especially in buffered solutions.[6]

Solutions:

  • Fresh Preparations: The most straightforward solution is to prepare the working solution fresh before each experiment. Avoid long-term storage of diluted aqueous solutions.

  • Storage of Stock Solutions: Store concentrated stock solutions in an appropriate solvent (like 100% DMSO) at -20°C or -80°C.[18] Ensure the container is tightly sealed to prevent moisture absorption.[19]

  • pH Control: As mentioned previously, maintaining a slightly acidic pH can help stabilize the salt form in solution.

  • Use of Precipitation Inhibitors: Certain polymers can help maintain a supersaturated state and prevent precipitation.[2][6] For example, polyvinylpyrrolidone (PVP) has been used for this purpose in non-clinical formulations.[6]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

The molecular weight is 208.65 g/mol .[20]

Q2: In what solvents is this compound generally soluble?

SolventExpected SolubilityRationale & Considerations
Water Sparingly soluble to solubleSolubility is pH-dependent; increased solubility in acidic conditions.
DMSO SolubleA common, strong organic solvent for this class of compounds.
Ethanol SolubleOften used as a co-solvent.
Methanol SolubleSimilar to ethanol, can be used for stock solutions.
Aqueous Buffers (pH 7.4) Poor to sparingly solubleRisk of conversion to the less soluble free base.

Q3: Are there any specific handling and storage recommendations for this compound?

Yes, proper handling and storage are crucial for maintaining the integrity of the compound.

  • Handling: Handle in a well-ventilated area, preferably under a fume hood.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] Avoid creating dust.[21]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[19] For long-term stability, storage under an inert gas is recommended.[19] Keep away from heat and sources of ignition.[19] Recommended storage temperature is often specified on the product label.

Q4: What is the chemical nature of 1,6-Naphthyridine and its derivatives?

1,6-Naphthyridine is a heterocyclic aromatic compound containing two nitrogen atoms.[22][23] These nitrogen-containing heterocyclic molecules are prevalent in medicinal chemistry and are often key components of pharmacologically active molecules due to their ability to interact with biological targets through various non-covalent interactions.[3][24] The carboximidamide group adds a basic center, which is protonated in the hydrochloride salt form.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with this compound.

G start Start: Need to Dissolve Compound check_solvent Select Initial Solvent System (e.g., Aqueous Buffer) start->check_solvent dissolves Does it dissolve completely? check_solvent->dissolves yes Yes dissolves->yes no No dissolves->no proceed Proceed with Experiment yes->proceed troubleshoot Troubleshoot Solubility no->troubleshoot end Solution Stable for Experiment proceed->end adjust_ph Adjust pH to be slightly acidic (pH 4-6) troubleshoot->adjust_ph dissolves_ph Does it dissolve? adjust_ph->dissolves_ph yes_ph Yes dissolves_ph->yes_ph no_ph No dissolves_ph->no_ph yes_ph->proceed use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) no_ph->use_cosolvent prepare_stock Prepare concentrated stock in 100% co-solvent use_cosolvent->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitates Does it precipitate? dilute->precipitates no_precipitate No precipitates->no_precipitate yes_precipitate Yes precipitates->yes_precipitate no_precipitate->end optimize Optimize co-solvent % or lower final concentration yes_precipitate->optimize add_surfactant Consider adding a surfactant (e.g., Tween-80) optimize->add_surfactant add_surfactant->end

Caption: A workflow for troubleshooting solubility.

References

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC - NIH. Retrieved from [Link]

  • Solubility Enhancement Techniques: Updates and Prospectives. Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. (n.d.). Retrieved from [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. (2018, August 3). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. (n.d.). Retrieved from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Ovid. (2021, July 15). Retrieved from [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. (2010, May 31). Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. (n.d.). Retrieved from [Link]

  • Intrinsic dissolution rate as a tool for salt selection. British Journal of Pharmacy. (2017). Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. (2025, July 10). Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. (2025, October 9). Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]

  • 1,6-Naphthyridine | C8H6N2 | CID 67488. PubChem. (n.d.). Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. (n.d.). Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. (n.d.). Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. (n.d.). Retrieved from [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. (n.d.). Retrieved from [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. (n.d.). Retrieved from [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. (n.d.). Retrieved from [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. (2022, November 3). Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. (n.d.). Retrieved from [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][20]naphthyridines. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Benzo[b][20]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. (2023, February 9). Retrieved from [Link]

  • Solubility Data of DMSO. Scribd. (n.d.). Retrieved from [Link]

Sources

Troubleshooting 1,6-Naphthyridine-2-carboximidamide hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,6-Naphthyridine-2-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the experimental use of this compound, ensuring the integrity and reproducibility of your results.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the naphthyridine family. The naphthyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties.[1][2][3] The carboximidamide functional group can influence the compound's physicochemical properties, such as its solubility and potential for specific biological interactions.

This guide will address common issues related to solubility, experimental variability, and potential assay artifacts.

Core Troubleshooting Guide

Issue 1: Poor or Inconsistent Solubility

One of the most common challenges with small molecules is achieving and maintaining adequate solubility in aqueous buffers. Poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4][5]

Symptoms:

  • Visible precipitate in your stock solution or final assay buffer.

  • High variability between replicate wells.

  • Non-linear or flat dose-response curves.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting solubility issues.

Step-by-Step Protocol for Solubility Assessment:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication. Visually inspect for any particulate matter.

  • Kinetic Solubility Test:

    • Prepare serial dilutions of your compound in your final assay buffer.

    • Incubate at the experimental temperature for a set period (e.g., 1-2 hours).

    • Measure the turbidity of each solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm).

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Data Interpretation Table:

Concentration (µM)Turbidity (OD at 650 nm)Observation (Precipitate Y/N)
100
50
25
12.5
6.25
3.125
1.56
0 (Buffer Blank)
Issue 2: Suspected Assay Interference or Off-Target Effects

Nuisance compounds can interfere with assay readouts through various mechanisms, including aggregation, reactivity, or optical interference, leading to false-positive or false-negative results.[6][7] Carboximidamide-containing compounds, while offering potential therapeutic benefits, can sometimes exhibit non-specific activities.

Symptoms:

  • Activity is observed in multiple, unrelated assays.

  • The dose-response curve is steep or has a high Hill slope.

  • Results are not reproducible in orthogonal assays.

  • High background signal in fluorescence or absorbance-based assays.

Troubleshooting Workflow for Assay Interference:

Caption: Decision tree for identifying potential assay interference.

Protocol for Assessing Compound Auto-fluorescence:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a multi-well plate, add the compound dilutions to wells containing all assay components except for the fluorescent substrate or biological target.

  • Read the fluorescence at the same excitation and emission wavelengths used in the assay.

  • A significant increase in fluorescence with increasing compound concentration indicates auto-fluorescence.

Issue 3: Inconsistent Biological Activity

Variability in experimental results can be frustrating and can arise from multiple sources, including compound stability, handling, and the specifics of the biological system.

Symptoms:

  • Poor reproducibility between experiments performed on different days.

  • Loss of activity over time in prepared solutions.

  • Discrepancies between in vitro and cell-based assay results.

Troubleshooting Inconsistent Activity:

  • Compound Stability: The hydrochloride salt form of the compound is generally expected to be stable. However, repeated freeze-thaw cycles of stock solutions should be avoided.[4] Aliquot the stock solution into single-use vials and store at -20°C or -80°C. The provided shelf life is 1095 days.[8]

  • pH Sensitivity: The carboximidamide group has a pKa that can influence its charge state and interactions at different pH values. Ensure that the pH of your assay buffer is consistent between experiments.

  • Cell-Based Assay Considerations: In cellular assays, factors such as cell density, passage number, and serum concentration can impact the apparent activity of a compound. Standardize these parameters as much as possible. Compounds can also interfere with cellular membranes or other components, which may not be apparent in biochemical assays.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: We recommend using a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO) for preparing initial high-concentration stock solutions.

Q2: What is the known mechanism of action for this compound?

A2: The specific mechanism of action for this compound is not extensively documented in publicly available literature. However, related naphthyridine derivatives have been shown to act as inhibitors of enzymes like HIV-1 integrase and human cytomegalovirus (HCMV) pUL89 endonuclease, or to possess cytotoxic activity against cancer cell lines.[1][2][9] It is crucial to determine the mechanism of action empirically in your system of interest.

Q3: My compound shows activity in a primary screen, but I cannot reproduce it. What should I do?

A3: First, verify the identity and purity of your compound sample. The purity is stated as 95%.[8] Next, follow the troubleshooting workflows for solubility and assay interference. Many initial hits can be artifacts of the assay technology.[7][10] Employing an orthogonal assay, which measures the same biological endpoint through a different method, is a robust way to validate a primary hit.

Q4: Are there any known liabilities associated with the carboximidamide functional group?

A4: Carboximidamides are generally stable but can be subject to hydrolysis under strongly acidic or basic conditions. They are also known to be potential bioisosteres for other functional groups and can participate in hydrogen bonding, which may contribute to both specific and non-specific binding to proteins.

References

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. (2004). Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][9]naphthyridines. (2003). Journal of Medicinal Chemistry. Available at: [Link]

  • Nuisance compounds in cellular assays. (2021). RSC Chemical Biology. Available at: [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. (2022). ChemMedChem. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Pharmaceuticals. Available at: [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (2020). ACS Chemical Neuroscience. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2014). Expert Opinion on Drug Discovery. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2014). Expert Opinion on Drug Discovery. Available at: [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? (2015). Journal of Medicinal Chemistry. Available at: [Link]

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Technical Support Center: Optimizing 1,6-Naphthyridine-2-carboximidamide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,6-Naphthyridine-2-carboximidamide hydrochloride (CAS No. 1179360-44-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into effectively using this compound in your cell culture experiments. The naphthyridine scaffold is a well-documented pharmacophore in medicinal chemistry, with derivatives showing promise as cytotoxic agents against cancer cell lines and as inhibitors of viral enzymes.[3][4][5][6]

Optimizing the working concentration of any small molecule is the most critical step in experimental design. An excessive concentration can lead to off-target effects and cytotoxicity that mask the true biological function, while too low a concentration will yield no observable effect. This guide provides a logical workflow, troubleshooting advice, and detailed protocols to help you determine the precise, effective concentration of this compound for your specific cellular model.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

This section addresses the crucial first steps of handling the compound to ensure its integrity and reliable performance.

Q1: How should I prepare a stock solution of this compound?

A1: Proper stock solution preparation is fundamental to experimental reproducibility. Due to the limited aqueous solubility common to many heterocyclic compounds, a high-purity, anhydrous polar aprotic solvent is required.[7]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: Prepare a high-concentration primary stock solution, for example, at 10 mM. Briefly warm the solution to 37°C and vortex gently to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the compound.[7] Store at -20°C or -80°C, protected from light and moisture.

Q2: I see some precipitate in my stock solution after thawing. What should I do?

A2: Precipitation indicates that the compound has fallen out of solution, which will drastically reduce its effective concentration.[7] First, warm the vial to 37°C and vortex vigorously to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. Visually inspect for precipitation against a dark background before making your working dilutions.

Q3: What is the maximum final concentration of DMSO I can use in my cell culture?

A3: This is a critical parameter. High concentrations of DMSO are toxic to most cell lines. As a general rule, the final concentration of DMSO in your cell culture medium should not exceed 0.5% , with an ideal target of <0.1% to avoid solvent-induced artifacts.[7][8] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration. This allows you to differentiate the effects of the compound from the effects of the solvent.

Section 2: The Optimization Workflow: From Dose-Response to Target Validation

The core of optimizing your compound's concentration is to empirically determine its biological activity range in your specific cell line. This involves identifying the concentration that elicits the desired biological effect without causing widespread, non-specific cell death.

Workflow for Determining Optimal Concentration

This diagram outlines the logical progression of experiments to define the working concentration range.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement & Cytotoxicity cluster_2 Phase 3: Mechanistic Validation prep Prepare Stock & Working Solutions dose_response Dose-Response Assay (e.g., 10-fold dilutions) [0.1 nM to 100 µM] prep->dose_response ic50 Calculate Rough IC50/EC50 dose_response->ic50 fine_dose Fine-Tuned Dose-Response (2-fold dilutions around IC50) ic50->fine_dose Inform Starting Point therapeutic_window Define Therapeutic Window fine_dose->therapeutic_window cytotoxicity Cytotoxicity Assay (e.g., LDH release) cytotoxicity->therapeutic_window target_assay Target Engagement Assay (e.g., Western Blot for p-Target) therapeutic_window->target_assay Guide Concentration Selection final_conc Select Optimal Concentration(s) target_assay->final_conc phenotype_assay Phenotypic Assay (e.g., Migration, Apoptosis) phenotype_assay->final_conc

Caption: A three-phase workflow for optimizing compound concentration.

Experimental Protocols

Protocol 1: Determining the IC50 for Cell Viability (Resazurin Assay)

This protocol establishes the concentration range where the compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key benchmark.[8]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth for 18-24 hours.

  • Compound Dilution: Prepare a serial dilution series of this compound in your cell culture medium. For an initial range-finding experiment, use broad log-fold dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Remember to include:

    • Vehicle Control: Medium with the highest concentration of DMSO used.

    • Untreated Control: Medium only.

    • Positive Control (Optional): A known cytotoxic agent (e.g., Staurosporine).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add Resazurin solution (e.g., AlamarBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence using a microplate reader (typically ~560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the fluorescence readings to the vehicle control (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.

ParameterRecommendationRationale
Initial Concentration Range 0.1 nM to 100 µMCovers a wide range to capture the full dose-response curve.
Dilution Series Log-fold for range-finding; 2-fold for refinementEfficiently identifies the active range, then precisely defines the IC50.
Incubation Time 24 - 72 hoursMust be long enough to observe an effect on proliferation or viability.
Vehicle Control Highest % DMSO usedEssential to control for solvent-induced toxicity.[8]

Protocol 2: Assessing Target Engagement (Hypothetical Kinase Target)

Naphthyridine derivatives have been explored as kinase inhibitors.[9] If you hypothesize that this compound inhibits a specific kinase pathway, a Western blot for a downstream phosphorylated substrate is an excellent way to measure on-target activity.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target Substrate) KinaseA->KinaseB Phosphorylates pKinaseB p-Kinase B (Active) KinaseB->pKinaseB TF Transcription Factor pKinaseB->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 1,6-Naphthyridine Derivative Inhibitor->KinaseA Inhibition

Caption: Inhibition of a hypothetical kinase cascade by the compound.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations below the IC50 value (e.g., IC50, IC50/2, IC50/10) for a short duration (e.g., 1-6 hours) to capture signaling events.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies against both the phosphorylated target (p-Kinase B) and the total target (Total Kinase B).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the p-Target/Total-Target ratio indicates on-target activity.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide addresses common issues in a question-and-answer format.

Problem Observed Potential Cause(s) Recommended Solution(s)
No effect observed, even at high concentrations. 1. Compound Insolubility: Precipitation in media. 2. Compound Degradation: Improper storage or repeated freeze-thaw cycles. 3. Incorrect Biological Model: The target pathway may not be active or critical in your chosen cell line.[7]1. Solubility Check: Prepare the highest concentration in media and incubate for 1-2 hours. Inspect for precipitate. Consider using a solubilizing agent if necessary. 2. Use Fresh Aliquot: Always use a fresh, single-use aliquot of your stock solution. 3. Confirm Pathway Activity: Use a positive control activator for your pathway of interest to ensure the cells are responsive.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. "Edge Effects" in Plate: Evaporation from wells on the plate's perimeter. 3. Compound Precipitation: Inconsistent precipitation at higher concentrations.1. Improve Cell Plating Technique: Ensure a single-cell suspension before plating and mix gently between pipetting. 2. Avoid Outer Wells: Do not use the outermost wells of the 96-well plate for experimental samples; fill them with sterile PBS or media instead. 3. Re-evaluate Solubility: Check the solubility limit of the compound in your specific cell culture medium.
High cell death in the vehicle (DMSO) control. 1. DMSO Concentration Too High: Final concentration exceeds the tolerated limit for the cell line (>0.5%). 2. Cell Line Sensitivity: Some cell lines are particularly sensitive to DMSO.1. Recalculate Dilutions: Ensure your dilution scheme results in a final DMSO concentration ≤0.5%. 2. DMSO Toxicity Curve: Perform a dose-response experiment with DMSO alone (e.g., 0.1% to 2%) to determine the toxicity threshold for your specific cells.
IC50 value is much higher than expected based on literature for similar compounds. 1. High Protein Binding: Compound binds to serum proteins (e.g., albumin) in the culture medium, reducing its free, active concentration.[10] 2. Cellular Efflux: Cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein).1. Use Low-Serum Medium: Repeat the experiment in a medium with reduced serum concentration (if tolerated by the cells) to see if potency increases. 2. Use Efflux Pump Inhibitors: Co-treatment with an efflux pump inhibitor (e.g., Verapamil) can reveal if this is the cause, though this adds complexity to the experiment.

References

  • Fischer, S., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 125(9), 097003. [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][11]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-54. [Link]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Biocompare. (2018). A Better Way to Measure Small Molecule Concentrations. Retrieved from Biocompare website. [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link]

  • Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(23), 7351. [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][11]naphthyridin-(5H)ones. Journal of Medicinal Chemistry, 46(26), 5661-5665. [Link]

  • Cherian, C., et al. (2012). Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. Bioorganic & Medicinal Chemistry Letters, 22(22), 6999-7003. [Link]

  • Zhang, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][7][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(1), 130-139. [Link]

  • Chan, L., et al. (2001). Cytotoxicity profile for 1,6-naphthyridine and 7,8-dihydroisoquinoline representatives. Antimicrobial Agents and Chemotherapy, 45(5), 1546-1549. [Link]

  • GorCzkowski, B., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ACS Medicinal Chemistry Letters, 13(9), 1478-1485. [Link]

  • Kelley, K., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. [Link]

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Technical Support Center: A Guide to Investigating Off-Target Effects of Novel Small Molecules, Featuring 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or poorly characterized small molecule inhibitors. While we will use 1,6-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-44-1) as a case study, the principles and methodologies described herein are broadly applicable. Given that this compound is a research chemical with limited publicly available data on its biological activity, this guide will focus on how to approach the critical question of off-target effects.

It is a common scenario in both academic research and industrial drug discovery: a novel compound produces an unexpected or inconsistent phenotype, or perhaps no phenotype at all. These situations demand a systematic approach to troubleshooting, with a key consideration being the possibility of off-target effects. This guide provides a framework for these investigations, emphasizing scientific integrity and causality.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial to consider before embarking on complex off-target screening.

Q1: My experiment with this compound isn't working as expected. What are the first things I should check?

A1: Before suspecting off-target effects, it is essential to rule out more common experimental variables. These can be grouped into three main areas:

  • Compound Integrity and Handling:

    • Purity and Source: Was the compound obtained from a reputable supplier with a certificate of analysis confirming its identity and purity?[1] Impurities can have their own biological activities.

    • Storage: Has the compound been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture)?[1] Improper storage can lead to degradation.

    • Solubility: Is the compound fully dissolved in your stock solution (usually anhydrous DMSO)?[2] Have you checked for precipitation in your final assay medium? Poor aqueous solubility is a frequent cause of apparent inactivity.[1]

    • Freeze-Thaw Cycles: Have you minimized freeze-thaw cycles by aliquoting your stock solution?[1]

  • Experimental System:

    • Cell Health: Are your cells healthy, within a consistent passage number, and plated at a reproducible density? Cellular stress can significantly alter responses to chemical probes.

    • Reagent Consistency: Are all media, sera, and other reagents from consistent lots?

  • Assay Conditions:

    • Vehicle Control: Is the concentration of your vehicle (e.g., DMSO) consistent across all wells and at a level that does not induce toxicity (typically ≤0.5%)?

    • Positive and Negative Controls: Are your assay controls behaving as expected? A well-characterized inhibitor for your target (positive control) and a structurally related but inactive molecule (negative control) are invaluable for validating your assay.[2]

Q2: What is "on-target engagement" and why must I confirm it?

A2: On-target engagement is the direct, physical interaction of your compound with its intended biological target.[3] Confirming this is the most critical first step. Without evidence of on-target engagement, interpreting any observed phenotype is impossible. An effect could be due to off-target activity, or the compound may not be entering the cells or binding its target at all.

Q3: Why are off-target effects a significant concern?

A3: Off-target interactions can lead to several undesirable outcomes:

  • Toxicity: In a therapeutic context, off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[4]

  • Lack of Reproducibility: If off-target effects are cell-type specific or depend on conditions that vary between labs, it can lead to a lack of reproducibility.

Troubleshooting Guide: From Unexpected Phenotype to Off-Target Identification

This guide provides a systematic workflow for investigating unexpected results.

Part 1: The Initial Investigation - Is the Compound the Problem?

If you observe inactivity or an unexpected phenotype, begin with a systematic evaluation of the compound and the assay itself.

Protocol 1: Basic Solubility and Stability Check

  • Objective: To visually assess if the compound is precipitating in the assay medium.

  • Methodology:

    • Prepare a fresh dilution of this compound in your complete cell culture medium at the highest concentration you plan to use.

    • Include a "no compound" vehicle control.

    • Incubate the medium under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.

    • At several time points, visually inspect the solutions against a dark background for any signs of precipitation (cloudiness, crystals). You can also centrifuge the samples to see if a pellet forms.

  • Causality: If the compound precipitates, its effective concentration is unknown and likely much lower than intended, which could explain a lack of effect.[1]

Part 2: Confirming On-Target Engagement

Once you have established that the compound is stable and soluble, the next crucial step is to verify that it binds to its intended target in a cellular context.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To directly measure the binding of a compound to its target protein in intact cells.

  • Principle: The binding of a ligand (your compound) typically stabilizes its target protein, making it more resistant to heat-induced denaturation. This results in a "thermal shift."[5][6]

  • Methodology:

    • Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control.

    • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).

    • Lysis: Lyse the cells to release the proteins.

    • Separation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated (denatured) proteins.

    • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

    • Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of your compound indicates target engagement.[7][8]

cluster_0 CETSA Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Generate Melting Curve & Analyze Shift E->F cluster_1 Off-Target Troubleshooting Logic Start Unexpected Phenotype or Lack of Effect CheckBasics Step 1: Verify Compound Integrity & Assay Conditions Start->CheckBasics ConfirmTarget Step 2: Confirm On-Target Engagement (e.g., CETSA) CheckBasics->ConfirmTarget If basics are OK InvestigateOffTarget Step 3: Profile for Off-Targets (e.g., Kinome Scan) ConfirmTarget->InvestigateOffTarget If target is engaged ValidateOffTarget Step 4: Validate Off-Target Phenotype (e.g., siRNA, other inhibitors) InvestigateOffTarget->ValidateOffTarget If off-targets are found Conclusion Mechanism Elucidated ValidateOffTarget->Conclusion

Caption: A logical workflow for troubleshooting small molecule inhibitor experiments.

Conclusion

Investigating the potential off-target effects of a novel compound like this compound is a multi-faceted process that requires careful, systematic experimentation. By first ensuring the integrity of the compound and the experimental setup, then confirming on-target engagement, and finally employing broad profiling strategies, researchers can build confidence in their results and accurately interpret the biological effects of their small molecules. This rigorous approach is fundamental to the principles of good scientific practice and is essential for the successful development of new chemical probes and therapeutics.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4492. [Link]

  • Asawa, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ACS Omega, 7(31), 27361–27371. [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe and Drug Discovery. In-press. [Link]

  • Pharmaron. (n.d.). Kinase Profiling and Screening Services. Retrieved from [Link]

  • Ball, T. R., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 16(11), 2311–2320. [Link]

  • La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 144(1), 181–191. [Link]

  • Asawa, S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Asawa, S., et al. (2022). (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Kim, D., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 22(3), 195-210. [Link]

  • Li, F., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. mAbs, 7(5), 943-955. [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • De, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. [Link]

  • Wang, J., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 349-363. [Link]

  • Iriepa, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(13), 3991. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

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1,6-Naphthyridine-2-carboximidamide hydrochloride metabolic stability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized technical resource for navigating the experimental complexities associated with the metabolic stability and chemical degradation of 1,6-Naphthyridine-2-carboximidamide hydrochloride. As a nitrogen-containing heterocyclic compound featuring a hydrolytically sensitive carboximidamide (amidine) group, this molecule presents unique challenges and considerations in early ADME and developability profiling.

This center moves beyond standard protocols to address the specific issues you may encounter, providing not just procedural steps but the underlying scientific rationale to empower your decision-making. We will explore common pitfalls in experimental design, troubleshoot ambiguous data, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the study of this compound.

Q1: What is metabolic stability and why is it a critical parameter for this compound?

A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery because it directly influences a drug's half-life and oral bioavailability.[2][3] For 1,6-Naphthyridine-2-carboximidamide, a high rate of metabolism (low stability) would mean the compound is cleared from the body quickly, potentially preventing it from reaching therapeutic concentrations or requiring more frequent dosing.[4] Early assessment of metabolic stability allows for structure-activity relationship (SAR) optimization to enhance metabolic properties before advancing to more resource-intensive in vivo studies.[5][6]

Q2: What are the primary metabolic and degradation pathways I should anticipate for this molecule?

A2: Given its structure, you should anticipate two primary routes of clearance and degradation:

  • Enzymatic Metabolism (Phase I & II): The liver is the main site of drug metabolism.[7]

    • Phase I: The 1,6-naphthyridine ring system is a nitrogen-containing heterocycle, which can be a substrate for Cytochrome P450 (CYP) enzymes, leading to oxidation (hydroxylation) on the aromatic rings.[8] Additionally, nitrogen-containing heterocycles can be substrates for Aldehyde Oxidase (AO), another important metabolic enzyme.[9][10]

    • Phase II: If Phase I metabolism introduces a hydroxyl group, the compound can undergo subsequent conjugation reactions with endogenous molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to facilitate excretion.[2][7]

  • Chemical Degradation (Hydrolysis): The carboximidamide moiety is chemically analogous to an amidine, which is known to be susceptible to hydrolysis.[11] This non-enzymatic degradation can occur under acidic or basic conditions, potentially converting the carboximidamide first to a carboxamide and subsequently to the corresponding 1,6-naphthyridine-2-carboxylic acid. Forced degradation studies are essential to characterize this liability.[12]

Q3: Which in vitro systems are most appropriate for studying the metabolic stability of this compound?

A3: The choice of in vitro system depends on the metabolic question you are asking:

  • Liver Microsomes: These subcellular fractions are rich in Phase I enzymes, particularly CYPs.[3] They are a cost-effective first-line screen for oxidative metabolism.[6]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II enzymes, as well as transporters.[2][5] They provide a more comprehensive picture of overall hepatic metabolism and are considered a gold standard in vitro model.[3]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes. It can be used to study both Phase I and some Phase II conjugation reactions, depending on the cofactors added.[2]

  • Recombinant Enzymes: Using specific, individually expressed CYP or AO enzymes can help identify exactly which enzyme isoform is responsible for the compound's metabolism (reaction phenotyping).

Troubleshooting Guide: Experimental Issues & Solutions

This section provides in-depth, practical solutions to specific problems you may encounter during your experiments.

Problem 1: My compound shows extremely rapid disappearance (>95% in <15 minutes) in my liver microsome assay, even at the first time point.

A: This suggests either very high intrinsic clearance or non-enzymatic instability in the assay matrix. A systematic investigation is required to determine the cause.

This is a common issue where it's crucial to differentiate between rapid enzymatic metabolism and chemical degradation.

Troubleshooting Workflow:

G A 1,6-Naphthyridine-2-carboximidamide (Parent Compound) B 1,6-Naphthyridine-2-carboxamide (Intermediate) A->B Hydrolysis (+H₂O, -NH₃) Acid/Base Catalyzed C 1,6-Naphthyridine-2-carboxylic acid (Final Product) B->C Hydrolysis (+H₂O, -NH₃) Harsher Conditions

Sources

Technical Support Center: Overcoming Resistance to 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,6-Naphthyridine-2-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to cellular resistance. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these obstacles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and use of this compound.

Q1: What is the primary mechanism of action for this compound?

While the precise mechanism for this specific hydrochloride salt is not extensively detailed in publicly available literature, the 1,6-naphthyridine core is a recognized pharmacophore with a wide range of biological activities.[1][2][3][4] Derivatives of the 1,6-naphthyridine scaffold have been identified as inhibitors of various enzymes, including HIV-1 integrase and c-Met kinase.[4][5][6] Specifically, 8-hydroxy-(1,6)-naphthyridine-7-carboxamide derivatives have been shown to inhibit HIV-1 integrase-mediated strand transfer by chelating divalent metal ions in the enzyme's active site.[5] This interaction is crucial for the catalytic activity of the integrase.[5] Other derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting diverse cellular targets.[7][8]

Q2: What are the recommended solvent and storage conditions for this compound?

For optimal stability and activity, it is crucial to follow the manufacturer's instructions for storage and handling. Generally, hydrochloride salts of small molecules exhibit good solubility in aqueous solutions. However, for creating stock solutions, dimethyl sulfoxide (DMSO) is a common choice. It is advisable to prepare high-concentration stock solutions in DMSO, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am not observing the expected cytotoxic effect in my sensitive cell line. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If possible, verify its identity and purity using analytical methods.

  • Cell Line Health and Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure the cells are healthy, free from contamination (especially mycoplasma), and are within a low passage number.

  • Experimental Conditions: Optimize the seeding density of your cells and the duration of drug exposure.[9] The pharmacological response is dependent on both the concentration of the drug and the duration of treatment.[9]

  • Assay Sensitivity: The chosen viability or cytotoxicity assay may not be sensitive enough to detect the compound's effects at the tested concentrations. Consider using alternative assays that measure different cellular parameters (e.g., apoptosis, cell cycle arrest).

II. Troubleshooting Guide: Development of Drug-Resistant Cell Lines

The development of drug-resistant cell lines is a powerful tool for studying resistance mechanisms.[10] However, the process can be challenging. This guide provides solutions to common problems encountered during the generation of resistant cell lines.

Issue 1: Failure to Establish a Resistant Cell Line Population

Problem: Despite continuous exposure to increasing concentrations of this compound, the cell population fails to recover and establish a stable, resistant line.

Possible Causes & Solutions:

  • Inappropriate Initial Drug Concentration:

    • Explanation: Starting with a concentration that is too high can lead to massive cell death, leaving no surviving clones to develop resistance. Conversely, a concentration that is too low may not provide sufficient selective pressure.[11]

    • Solution: Determine the half-maximal inhibitory concentration (IC50) of the compound in your parental cell line using a cell viability assay.[11][12][13] Begin the resistance induction protocol with a concentration at or slightly below the IC50 value.[11]

  • Aggressive Dose Escalation:

    • Explanation: Increasing the drug concentration too rapidly does not allow the cells enough time to adapt and acquire resistance mechanisms.[11]

    • Solution: Employ a gradual dose escalation strategy.[11][14] After the initial selection, increase the concentration in small increments (e.g., 1.5 to 2-fold) once the cells have resumed a healthy growth rate.[10]

  • Pulsed vs. Continuous Exposure:

    • Explanation: The method of drug exposure can significantly impact the development of resistance.

    • Solution: Consider both continuous and pulsed treatment strategies.[15] Continuous exposure maintains constant selective pressure, while pulsed treatment, which alternates between drug exposure and recovery periods, can also be effective.[12][15]

Experimental Workflow: Generating Resistant Cell Lines

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization of Resistant Line A Determine IC50 in Parental Cell Line B Select Initial Treatment Concentration (≤ IC50) A->B C Treat Parental Cells with Initial Concentration D Monitor Cell Viability and Proliferation C->D Repeat Cycle E Allow Surviving Cells to Repopulate D->E Repeat Cycle F Gradually Increase Drug Concentration (1.5-2x) E->F Repeat Cycle F->C Repeat Cycle G Establish a Stable Resistant Cell Line H Determine IC50 in Resistant Cell Line G->H J Cryopreserve Resistant and Parental Stocks G->J I Compare IC50s (Resistant vs. Parental) H->I

Caption: Workflow for generating drug-resistant cell lines.

Issue 2: Inconsistent or Unstable Resistance Phenotype

Problem: The established resistant cell line shows variability in its resistance to this compound over time or between experiments.

Possible Causes & Solutions:

  • Loss of Selective Pressure:

    • Explanation: Drug resistance can be a transient phenotype. If the selective pressure (the presence of the drug) is removed for an extended period, the cells may revert to a more sensitive state.

    • Solution: To maintain the resistant phenotype, continuously culture the resistant cell line in the presence of a maintenance concentration of the drug (e.g., the IC10-IC20 of the resistant line).[10] Periodically re-evaluate the IC50 to ensure the resistance is stable.[10]

  • Heterogeneous Population:

    • Explanation: The resistant cell population may be a mix of clones with different resistance mechanisms and varying degrees of resistance.[16]

    • Solution: Consider single-cell cloning to isolate and characterize individual resistant clones. This will provide a more homogeneous population for downstream experiments.

III. Investigating Mechanisms of Resistance

Once a stable resistant cell line is established, the next critical step is to elucidate the underlying mechanisms of resistance.

Potential Mechanisms of Resistance

Resistance to therapeutic agents can arise from a multitude of cellular changes.[17] For compounds like this compound, which may target specific enzymes, common resistance mechanisms include:

  • Target Alteration: Mutations in the drug's target protein can prevent the compound from binding effectively.[5][17]

  • Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport the drug out of the cell, reducing its intracellular concentration.[17][18]

  • Drug Inactivation: Cellular enzymes may metabolize and inactivate the drug.

  • Alterations in Downstream Signaling Pathways: Cells may develop bypass mechanisms that circumvent the effects of the inhibited target.

Experimental Approaches to Identify Resistance Mechanisms

A multi-pronged approach is often necessary to uncover the complex mechanisms of drug resistance.[15]

Experimental Approach Objective Methodology
Genomic Analysis Identify mutations in the drug target or other relevant genes.Sanger sequencing of candidate genes, whole-exome sequencing, or whole-genome sequencing.
Transcriptomic Analysis Identify changes in gene expression associated with resistance.RNA-sequencing (RNA-Seq) or microarray analysis to compare the transcriptomes of parental and resistant cells.
Proteomic Analysis Identify changes in protein expression and post-translational modifications.Mass spectrometry-based proteomics to compare the proteomes of parental and resistant cells.
Functional Assays Validate the role of identified resistance mechanisms.Overexpression or knockdown (e.g., using CRISPR or siRNA) of candidate genes, drug efflux assays, and analysis of downstream signaling pathways.[16]

Signaling Pathway Analysis: A Hypothetical Model

The following diagram illustrates a hypothetical signaling pathway that could be involved in the development of resistance to a targeted therapy.

G cluster_0 Drug Action and Resistance cluster_1 Resistance Mechanisms Drug 1,6-Naphthyridine-2- carboximidamide HCl Target Target Protein (e.g., Kinase, Integrase) Drug->Target Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Signal Transduction Mutation Target Mutation Mutation->Target Alters Binding Site Efflux Increased Efflux (e.g., P-gp) Efflux->Drug Reduces Intracellular Concentration Bypass Bypass Pathway Activation Bypass->Downstream Compensatory Signaling

Caption: Potential mechanisms of resistance to targeted therapies.

IV. Overcoming Resistance: Combination Therapies

Once a resistance mechanism has been identified, strategies can be developed to overcome it. A common and effective approach is the use of combination therapies.

Q4: How can I design a combination therapy study to overcome resistance?
  • Mechanism-Based Combinations: If resistance is due to the activation of a bypass signaling pathway, combine this compound with an inhibitor of that pathway.

  • Targeting Efflux Pumps: If increased drug efflux is the cause of resistance, co-administer an inhibitor of the specific efflux pump (e.g., verapamil for P-gp).

  • Synergy Assessment: Use checkerboard assays and calculate the combination index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

This technical support center provides a framework for troubleshooting resistance to this compound. By systematically addressing experimental challenges and investigating the underlying molecular mechanisms, researchers can develop effective strategies to overcome resistance and advance their drug discovery efforts.

References
  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233-11238. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. [Link]

  • Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]

  • Deady, L. W., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][19]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054. [Link]

  • Koczerka, M., et al. (2023). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. International Journal of Molecular Sciences, 24(13), 10817. [Link]

  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Deady, L. W., et al. (2004). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][7][19]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 12(10), 2495-2501. [Link]

  • Resistance assays. In: Antiretroviral Resistance in Clinical Practice. [Link]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Semantic Scholar. [Link]

  • Cui, J., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(19), 3192-3199. [Link]

  • Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecules, 26(4), 987. [Link]

  • Vandecaveye, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3369-3377. [Link]

  • da Silva, P. E. A., & Palomino, J. C. (2017). Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis. Critical Reviews in Microbiology, 43(5), 635-651. [Link]

  • Oliveras, J. M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(1), 233. [Link]

  • Singh, G., et al. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 17(17), e202200334. [Link]

  • Lee, H., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2639. [Link]

  • Kamal, A., et al. (2015). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3174. [Link]

  • Song, Y., et al. (2022). Success repositioning 1,6-naphthyridine-7-carboxamide intermediate for other applications. Medicinal Chemistry Research, 31(1), 1-10. [Link]

  • Cui, J., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(19), 3192-3199. [Link]

  • Singh, S., et al. (2017). Molecular Mechanism of Drug Resistance. In: Drug Resistance in Bacteria, Fungi, Malaria, and Cancer. [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

Sources

Technical Support Center: Formulation Strategies for In Vivo Studies of 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the in vivo formulation of 1,6-Naphthyridine-2-carboximidamide hydrochloride (Compound NSC D755353). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this molecule for animal studies. As a hydrochloride salt, this compound presents both opportunities for enhanced solubility and potential challenges such as precipitation and instability. This guide provides a logical framework for vehicle selection, formulation development, and troubleshooting, ensuring scientific integrity and reproducible results.

I. Understanding the Molecule: Physicochemical Profile

A successful in vivo study begins with a thorough understanding of the compound's fundamental properties. While comprehensive experimental data for this compound is not extensively published, its structure as a basic, nitrogen-containing heterocycle in a hydrochloride salt form provides a strong basis for a logical formulation approach.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Formulation
Molecular Formula C₉H₉ClN₄[1]Confirms the chemical identity.
Molecular Weight 208.65 g/mol [1]Essential for calculating concentrations and dosages.
Form Hydrochloride SaltIntended to increase aqueous solubility compared to the free base. The formulation strategy must prevent conversion back to the less soluble free base.
Predicted pKa (Not Published)Crucial for Formulation. As a basic compound, it will be more soluble at a lower pH where it is protonated. Determining the pKa is a critical first step.
Aqueous Solubility (Not Published)Must be determined experimentally. This is the single most important parameter for selecting a formulation strategy.
LogP (Not Published)Indicates the lipophilicity of the compound. A higher LogP suggests that lipid-based or co-solvent systems may be necessary.

II. Frequently Asked Questions (FAQs)

Here we address common initial questions researchers may have before beginning their formulation work.

Q1: Why is this compound provided as a hydrochloride salt? The hydrochloride salt form is created by reacting the parent molecule, which is a weak base, with hydrochloric acid. This is a common strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of basic compounds, which often have poor solubility in their free base form. The salt form allows the compound to exist in a more soluble, ionized state in aqueous environments.

Q2: What is the first experiment I should perform to develop a formulation? Your first step should be to determine the kinetic and thermodynamic solubility of the compound in a range of simple, physiologically relevant vehicles. This foundational data will dictate the entire formulation strategy. Start with simple aqueous vehicles like water, saline (0.9% NaCl), and phosphate-buffered saline (PBS) at pH 7.4.

Q3: Can I simply dissolve the compound in DMSO and inject it? While dissolving the compound in 100% DMSO is often easy, this is not a recommended approach for in vivo studies. High concentrations of DMSO can be toxic to animals and can cause significant experimental artifacts. Furthermore, when a DMSO stock is diluted into the bloodstream (an aqueous environment), the compound can rapidly precipitate, leading to poor bioavailability, vessel embolism, and inconsistent results. Any formulation using DMSO should be carefully diluted with other vehicles to keep the final DMSO concentration as low as possible (typically <10%).

Q4: What are the main challenges I should anticipate with this compound? The primary challenges will likely revolve around:

  • Poor Aqueous Solubility: Despite being a salt, the intrinsic solubility might still be low, especially at physiological pH.

  • Precipitation Upon Dilution: If using a co-solvent approach (e.g., DMSO), the compound may crash out of solution when diluted with an aqueous vehicle.

  • Salt Disproportionation: In aqueous suspensions or certain vehicles, the hydrochloride salt can convert back to its less soluble free base form, leading to decreased bioavailability.

  • Chemical Stability: The stability of the compound in the final formulation over the duration of the experiment needs to be confirmed.

III. Experimental Workflow for Formulation Development

A systematic approach is critical to developing a robust and reproducible formulation. The following workflow guides the researcher from initial characterization to a final, injectable vehicle.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Path Selection cluster_2 Phase 3: Complex Formulation Development cluster_3 Phase 4: Validation Solubility Determine Aqueous Solubility (Saline, PBS pH 7.4) Decision Is Solubility > Target Dose? Solubility->Decision pKa Determine pKa (Potentiometric Titration) pKa->Decision Aqueous Simple Aqueous Vehicle (e.g., Saline, PBS) Decision->Aqueous Yes Complex Complex Vehicle Required Decision->Complex No Stability Assess Formulation Stability (Physical & Chemical) Aqueous->Stability CoSolvent Co-Solvent System (e.g., PEG, Tween, Ethanol) Complex->CoSolvent Cyclodextrin Cyclodextrin Encapsulation (e.g., HP-β-CD, SBE-β-CD) Complex->Cyclodextrin Suspension Micronized Suspension (with suspending agents) Complex->Suspension CoSolvent->Stability Cyclodextrin->Stability Suspension->Stability Final Final Formulation for In Vivo Use Stability->Final

Caption: Formulation Development Workflow.

Step-by-Step Protocol: Determining Aqueous Solubility
  • Preparation: Prepare saturated solutions of the compound in various aqueous vehicles (e.g., Water, 0.9% Saline, PBS pH 7.4).

  • Equilibration: Add an excess amount of the compound to each vehicle in a glass vial. Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: The resulting concentration is the equilibrium solubility in that vehicle. This value is critical for the decision-making process in the workflow diagram above.

IV. Troubleshooting Guide

This section addresses specific problems you may encounter during formulation.

Problem 1: The compound won't dissolve in simple aqueous buffers (saline, PBS) at my desired concentration.

  • Underlying Cause: The intrinsic aqueous solubility of the compound, even as a salt, is below the required concentration for your in vivo experiment. This is a very common issue with novel chemical entities.

  • Solution Pathway:

    • pH Adjustment: Since this is a salt of a weak base, its solubility is pH-dependent. Try dissolving the compound in a slightly acidic buffer (e.g., citrate buffer pH 4-5). However, ensure the final formulation's pH is physiologically tolerable for the intended route of administration. For intravenous (IV) injections, the volume and buffering capacity of the blood can often tolerate small volumes of a non-physiological pH solution.

    • Co-solvent Systems: If pH adjustment is insufficient or not viable, a co-solvent system is the next logical step. These systems increase solubility by reducing the polarity of the aqueous vehicle.

      • Recommended Starting Co-solvent Vehicles:

        • Vehicle A (for general use): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

        • Vehicle B (lower DMSO): 5% DMSO, 30% PEG400, 65% Saline.

      • Protocol for Co-solvent Formulation:

        • First, dissolve the compound completely in the organic solvent component (e.g., DMSO, PEG300). Gentle warming (37-40°C) or sonication can aid this step.

        • In a separate container, mix the aqueous components (Saline, Tween 80).

        • While vortexing the aqueous mixture, slowly add the drug-containing organic phase dropwise. This slow addition is critical to prevent precipitation.

        • Visually inspect the final solution for clarity. It should be a clear, homogenous solution.

Problem 2: The compound dissolves in my organic solvent, but precipitates when I add the aqueous vehicle.

  • Underlying Cause: The compound is "crashing out" of solution because the final mixture does not have sufficient solubilizing power to maintain the desired concentration.

  • Solution Pathway:

    G cluster_0 Troubleshooting Precipitation Start Precipitation Observed Increase_Cosolvent Increase % of Organic Co-solvent (e.g., PEG300, DMSO) Start->Increase_Cosolvent Add_Surfactant Incorporate a Surfactant (e.g., Tween 80, Cremophor EL) Start->Add_Surfactant Use_Cyclodextrin Switch to Cyclodextrin Formulation Start->Use_Cyclodextrin Check_pH Check & Adjust pH Start->Check_pH Result Clear Solution? Increase_Cosolvent->Result Add_Surfactant->Result Use_Cyclodextrin->Result Check_pH->Result Result->Start No, try another path End Proceed to Stability Testing Result->End Yes

    Caption: Precipitation Troubleshooting Flowchart.

    • Increase Co-solvent Percentage: Modify the ratio of your vehicle to include a higher percentage of the organic solvent (e.g., increase PEG300 from 40% to 50%). Be mindful of the tolerability of the final formulation in your animal model.

    • Incorporate a Surfactant: Surfactants like Tween 80 or Cremophor EL form micelles that can encapsulate poorly soluble drug molecules, keeping them in solution. If not already present, add 2-5% Tween 80 to your formulation.

    • Switch to a Cyclodextrin-Based Vehicle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate hydrophobic drug molecules, significantly increasing their apparent aqueous solubility.

      • Recommended Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is widely used for in vivo studies due to its high solubility and excellent safety profile.

      • Protocol: Prepare a 20-40% (w/v) solution of SBE-β-CD in water or a suitable buffer. Add the compound and stir until dissolved. The complexation process can sometimes be accelerated by gentle heating or sonication.

Problem 3: My final formulation is a suspension, not a solution. Is this acceptable?

  • Underlying Cause: The compound's solubility is too low for any solution-based approach at the required dose.

  • Solution Pathway: A homogenous, fine-particle suspension can be a viable formulation, particularly for oral (PO) or intraperitoneal (IP) administration. It is generally not suitable for IV injection due to the risk of embolism.

    • Particle Size Reduction: The compound should be micronized to a small, uniform particle size (ideally <10 µm) to improve dissolution rate and bioavailability.

    • Use a Suspending Vehicle: The solid particles must be suspended in a vehicle that prevents them from settling.

      • Recommended Suspending Vehicle: 0.5% (w/v) Methylcellulose or 1% (w/v) Carboxymethylcellulose (CMC) in water, often with 0.1-0.2% Tween 80 to aid in wetting the particles.

    • Ensure Homogeneity: The suspension must be mixed thoroughly before each dose is drawn to ensure uniform dosing. Using a stir plate during dosing is recommended.

    • Stability Concern - Salt Disproportionation: In an aqueous suspension, there is a risk that the hydrochloride salt will convert to the free base. This can be mitigated by keeping the suspension at a slightly acidic pH or by preparing it fresh daily and storing it at a low temperature (2-8°C) to slow the conversion rate.

V. Final Formulation Validation

Once you have a visually clear solution or a homogenous suspension, you must perform final validation checks before beginning your animal studies.

  • Physical Stability: Let the formulation sit at room temperature and at 4°C for at least a few hours (ideally, for the maximum duration you plan to use it during an experiment) and visually inspect for any signs of precipitation or crystallization.

  • Chemical Stability: Use an analytical method like HPLC to confirm that the concentration of the compound in the formulation has not decreased and that no significant degradation products have appeared.

  • Sterility: For parenteral routes (IV, IP, SC), the final formulation should be sterile-filtered through a 0.22 µm filter if it is a solution. This step is critical to prevent infection. Ensure the filter material is compatible with your vehicle (e.g., avoid using certain filters with high concentrations of DMSO).

By following this structured approach—characterizing the molecule, asking the right questions, following a logical workflow, and troubleshooting effectively—researchers can develop a robust and reliable formulation for their in vivo studies of this compound, leading to more accurate and reproducible scientific outcomes.

References

  • Deady, L. W., Rodemann, T., Zhuang, L., Baguley, B. C., & Denny, W. A. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][3]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049–1054. [Link]

  • Deady, L. W., Rodemann, T., Zhuang, L., Baguley, B. C., & Denny, W. A. (2004). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][2][3]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 12(10), 2493-2501. [Link]

  • PubChem. (n.d.). 1,6-Naphthyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233–11238. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1037. [Link]

  • Krasavin, M., et al. (2023). Synthesis of Novel Benzo[b][2][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

  • Guchhait, S. K., & Shrivastava, A. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3629-3648. [Link]

Sources

Technical Support Center: 1,6-Naphthyridine-2-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Cytotoxicity in Preclinical Research

Welcome to the technical support center for 1,6-Naphthyridine-2-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges related to its cytotoxic effects. As Senior Application Scientists, we have compiled field-proven insights and methodologies to help you troubleshoot common issues, understand the underlying mechanisms, and develop strategies to reduce unintended cytotoxicity while preserving therapeutic efficacy.

This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and actionable solutions through detailed Troubleshooting Guides. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of this compound.

Q1: What is this compound and why is it cytotoxic?

A1: this compound belongs to the naphthyridine class of heterocyclic compounds.[1] Naphthyridine derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] Their cytotoxicity often stems from their ability to intercalate with DNA, inhibit key enzymes like topoisomerase II, or induce apoptosis through various cellular pathways.[2][3] The carboximidamide group can also play a role in molecular interactions that contribute to both its therapeutic action and its toxic effects. While this cytotoxicity is desirable in oncology research against cancer cells, it can be a significant hurdle when targeting non-cancerous cell types or aiming for a high therapeutic index.[4][5]

Q2: How can I determine if the observed cytotoxicity is on-target or off-target?

A2: Distinguishing between on-target and off-target cytotoxicity is a critical step in drug development. A multi-pronged approach is recommended:

  • Target Engagement Assays: First, confirm that the compound is interacting with its intended molecular target at the concentrations where cytotoxicity is observed. Techniques like cellular thermal shift assays (CETSA), immunoprecipitation, or target-specific enzymatic assays can be employed.

  • Knockout/Knockdown Models: Utilize CRISPR/Cas9 or siRNA to create cell lines where the intended target is knocked out or its expression is significantly reduced. If the cytotoxicity of this compound is diminished in these cells compared to wild-type cells, it strongly suggests an on-target effect.

  • Rescue Experiments: If the compound inhibits an enzyme, for example, try to "rescue" the cells by providing a downstream product of the enzymatic reaction. If the cells survive, it points to an on-target mechanism.

  • Counter-Screening: Test the compound against a panel of unrelated targets (e.g., kinases, GPCRs) to identify potential off-target interactions that might be responsible for the observed toxicity.

Q3: What are the standard in vitro assays to quantify the cytotoxicity of this compound?

A3: A variety of in vitro cytotoxicity assays are available, each with its own advantages and limitations.[6][7][8] It is often recommended to use multiple assays that measure different cellular endpoints to get a comprehensive picture of the compound's cytotoxic profile.[8][9]

Assay Type Principle Endpoint Measured Considerations
Metabolic Assays (e.g., MTT, MTS, WST-1) Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[9]Cell viability and metabolic activity.Can be affected by compounds that alter cellular metabolism.
Membrane Integrity Assays (e.g., LDH release, Trypan Blue) Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[9]Cell death (necrosis).Less sensitive for detecting apoptosis.
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, which is a marker of metabolically active cells.[8]Cell viability.Very sensitive and suitable for high-throughput screening.
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining) Measures the activity of caspases (key mediators of apoptosis) or the externalization of phosphatidylserine.Apoptosis.Provides mechanistic insight into the mode of cell death.
Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues you may encounter.

Issue 1: High levels of cytotoxicity observed in non-target, healthy cell lines at therapeutically relevant concentrations.

Q: My goal is to use this compound for a non-cancer application, but it is killing my healthy cell lines at the same concentrations required for therapeutic effect. How can I reduce this non-specific cytotoxicity?

A: This is a common challenge in drug development. The key is to improve the therapeutic window by either reducing the compound's inherent toxicity or enhancing its selectivity for the target cells. Here are several strategies to explore:

The way a drug is formulated and delivered can significantly impact its local concentration and, consequently, its toxicity.[10]

  • Principle: By modifying the formulation, you can alter the pharmacokinetic properties of the compound to reduce peak plasma concentrations (Cmax) which are often associated with toxicity, while maintaining the overall exposure (AUC).[10]

  • Experimental Protocol: Encapsulation in Liposomes

    • Preparation of Liposomes: Prepare liposomes composed of phospholipids (e.g., DSPC) and cholesterol.

    • Drug Loading: Encapsulate this compound into the liposomes using a remote loading method with a transmembrane pH gradient.

    • Characterization: Characterize the liposomal formulation for size, polydispersity, and encapsulation efficiency using dynamic light scattering (DLS) and a suitable chromatographic method.

    • In Vitro Testing: Treat your healthy and target cell lines with both the free compound and the liposomal formulation.

    • Analysis: Compare the IC50 values. A successful liposomal formulation should exhibit a higher IC50 in healthy cells compared to the free drug, indicating reduced cytotoxicity.

Minor structural changes to the molecule can sometimes dissociate the desired activity from the unwanted toxicity.[11]

  • Principle: Structure-activity relationship (SAR) studies on naphthyridine derivatives have shown that modifications at different positions on the naphthyridine ring can significantly alter their cytotoxic potency.[2][3] The goal is to identify a derivative that retains affinity for the intended target but has reduced off-target effects or is less prone to metabolic activation into a toxic species.

  • Experimental Workflow:

    • In Silico Modeling: Use computational models to predict how modifications to the this compound structure might affect its binding to the intended target versus known off-targets.

    • Synthesis of Analogs: Synthesize a small library of analogs with modifications at various positions (e.g., on the naphthyridine core or the carboximidamide group).

    • Screening Cascade:

      • Primary Screen: Screen all analogs for their activity against the primary target.

      • Secondary Screen: Test the active analogs for cytotoxicity against your healthy and target cell lines.

    • Analysis: Identify analogs that maintain high on-target potency but show a significant reduction in cytotoxicity in non-target cells.

G cluster_0 Strategy 1.2: Structural Modification Workflow InSilico In Silico Modeling & Analog Design Synthesis Synthesis of Analog Library InSilico->Synthesis Design Analogs PrimaryScreen Primary Screen (Target Activity) Synthesis->PrimaryScreen Test Analogs SecondaryScreen Secondary Screen (Cytotoxicity) PrimaryScreen->SecondaryScreen Select Active Compounds Lead Lead Candidate with Improved Therapeutic Window SecondaryScreen->Lead Identify Less Toxic Analogs

Caption: Workflow for reducing cytotoxicity via structural modification.

  • Principle: Co-administering a second agent that either protects non-target cells or allows for a lower, less toxic dose of the primary compound can be effective.[12][13] For instance, combining the compound with a hepatoprotective agent if liver toxicity is observed.[13] Another innovative approach is PROTAC-Driven Protective Therapy (PDPT), where a PROTAC is used to degrade the target protein in healthy tissues, rendering them insensitive to the drug, while cancer cells with specific E3 ligase defects remain vulnerable.[14]

  • Experimental Protocol: Co-administration with an Antioxidant

    • Hypothesis: Assume a component of the cytotoxicity is due to oxidative stress.

    • Select Agent: Choose a well-characterized antioxidant, such as N-acetylcysteine (NAC).

    • Experimental Design: Treat your healthy cell line with:

      • This compound alone.

      • NAC alone.

      • This compound and NAC in combination.

    • Assays: Perform a cell viability assay (e.g., MTT) and a reactive oxygen species (ROS) assay.

    • Analysis: If NAC significantly increases cell viability and reduces ROS levels in the presence of your compound, it suggests that oxidative stress is a key mechanism of its cytotoxicity, which can be mitigated.

Issue 2: Inconsistent results in cytotoxicity assays.

Q: I am getting variable IC50 values for this compound across different experiments. What could be the cause?

A: Inconsistent cytotoxicity data often points to issues with experimental setup, compound handling, or the specific assay being used. Here’s a systematic approach to troubleshooting.

  • Solubility: this compound, being a hydrochloride salt, should have reasonable aqueous solubility. However, ensure it is fully dissolved in your vehicle (e.g., DMSO, PBS) before diluting in culture medium. Precipitated compound will lead to inaccurate concentrations.

  • Stability: Assess the stability of the compound in your culture medium over the time course of your experiment. The compound may degrade, leading to a loss of potency and variable results. Use HPLC to quantify the compound concentration at t=0 and at the end of the incubation period.

  • Storage: Ensure the compound is stored correctly (e.g., desiccated, protected from light) to prevent degradation.

  • Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures will respond differently to cytotoxic agents. Perform a cell titration experiment to find the optimal seeding density for your chosen assay duration.

  • Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to small molecules, reducing their effective concentration. Use the same batch and concentration of FBS for all experiments.

  • Assay Interference: The compound may directly interfere with the assay chemistry. For example, if it is a strong reducing agent, it could directly reduce MTT, leading to a false positive for cell viability.

    • Control Experiment: Run the assay in cell-free wells containing just medium and the compound at all tested concentrations to check for direct chemical interference.

  • Timing of the Assay: The kinetics of cell death are important. An assay that measures an early apoptotic event (like caspase activation) may give different results than one that measures a late event (like membrane rupture) at the same time point. Perform a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of cytotoxicity.

G cluster_1 Troubleshooting Inconsistent Cytotoxicity Data Problem Inconsistent IC50 Values Compound Check Compound Integrity - Solubility - Stability - Storage Problem->Compound Cells Standardize Cell Culture - Passage Number - Seeding Density - Serum Problem->Cells Assay Evaluate Assay - Interference - Timing Problem->Assay Solution Consistent & Reliable Data Compound->Solution Cells->Solution Assay->Solution

Caption: Systematic approach to troubleshooting inconsistent cytotoxicity results.

References
  • Formulation approaches in mitigating toxicity of orally administr
  • In Vitro Cytotoxicity Assays.LifeNet Health LifeSciences.
  • In Vitro Cytotoxicity Assay.Alfa Cytology.
  • Update on in vitro cytotoxicity assays for drug development.PubMed.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.MDPI.
  • In Vitro Cytotoxicity Assays: Applic
  • This compound.Achemica.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors.PubMed Central.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
  • Oral Fenbendazole for Cancer Therapy in Humans and Animals.Anticancer Research.
  • PROTAC-Driven Protective Therapy increases the therapeutic window of anticancer drugs.bioRxiv.
  • APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG.
  • New Approach Reduces Drug Resistance and Toxicity.Technology Networks.
  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][15]naphthyridines. PubMed.

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][10][15]naphthyridin-(5H)ones. PubMed.

  • 1,6-Naphthyridine.American Chemical Society.

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1,6-Naphthyridine-2-carboximidamide hydrochloride cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-Naphthyridine-2-carboximidamide hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address potential cross-reactivity issues in immunoassays. As a compound with a novel structure, its interaction with specific immunoassay components is not yet widely characterized. Therefore, a proactive approach to validation and troubleshooting is essential for ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity, and why is it a concern with a novel compound like this compound?

A1: Immunoassay cross-reactivity is a form of interference where a substance other than the intended analyte is recognized by the assay's antibodies, leading to inaccurate results.[1][2] This occurs when the interfering substance shares structural similarities or epitopes with the target analyte.[1] With a compound like this compound, which belongs to the naphthyridine class of heterocyclic compounds, there is a potential for its unique chemical structure to be recognized by antibodies in various immunoassays, especially those targeting other cyclic or aromatic molecules. This can result in falsely elevated or, in some assay formats, falsely decreased analyte concentrations, compromising the reliability of experimental data.

Q2: My immunoassay is showing unexpected results after introducing this compound into my samples. Could this be cross-reactivity?

A2: It is a strong possibility. Unexpected results, such as a sudden increase in signal in a competitive ELISA or a non-linear dilution response in a sandwich ELISA, that coincide with the introduction of a new compound into the sample matrix are classic indicators of assay interference.[3] Given that this compound's cross-reactivity profile is not well-documented, any unexpected data shift should be investigated as potential cross-reactivity.

Q3: How can I definitively test for the cross-reactivity of this compound in my specific assay?

A3: A spike and recovery experiment is a fundamental method to assess cross-reactivity.[1] This involves adding a known concentration of this compound to your sample matrix and observing its effect on the measurement of your target analyte. A detailed protocol for this is provided in the Troubleshooting Guide section. Additionally, performing a serial dilution of a sample containing the compound and checking for linearity can help identify interference.[3][4]

Q4: What are the general strategies to mitigate cross-reactivity if I confirm that this compound is interfering with my assay?

A4: Several strategies can be employed to reduce or eliminate cross-reactivity:

  • Sample Dilution: Diluting the sample can lower the concentration of the interfering compound, potentially below the level where it significantly impacts the assay, while still allowing for the detection of the target analyte.[1][3]

  • Antibody Specificity: If possible, switching to a more specific monoclonal antibody for your target analyte may reduce cross-reactivity.[5]

  • Assay Format Modification: Some assay formats are more susceptible to certain types of interference.[1] For instance, competitive immunoassays can be more prone to cross-reactivity from small molecules.[3]

  • Alternative Detection Methods: If cross-reactivity cannot be resolved, using an orthogonal method, such as liquid chromatography-mass spectrometry (LC-MS), to confirm your immunoassay results is recommended.[1]

Troubleshooting Guide

This guide provides step-by-step protocols to identify and characterize the potential cross-reactivity of this compound in your immunoassay.

Initial Assessment Workflow

It is crucial to systematically determine if this compound is the source of assay interference. The following workflow provides a logical sequence of experiments.

Troubleshooting Workflow A Unexpected Immunoassay Results B Prepare a stock solution of This compound A->B C Perform Spike and Recovery Experiment B->C D Calculate Percent Recovery C->D E Acceptable Recovery? (e.g., 80-120%) D->E F No significant cross-reactivity detected. Investigate other sources of error. E->F Yes G Potential Cross-Reactivity Identified E->G No H Perform Serial Dilution & Linearity Check G->H I Linear Dilution Profile? H->I J Proceed with Mitigation Strategies I->J Yes K Confirm interference. Quantification may not be reliable. I->K No Cross-Reactivity Mechanism cluster_0 Specific Binding (No Interference) cluster_1 Cross-Reactivity Interference Capture Ab Capture Antibody Analyte Target Analyte Capture Ab->Analyte Binds Detection Ab Detection Antibody Analyte->Detection Ab Binds Substrate Substrate Detection Ab->Substrate Converts Signal Signal Substrate->Signal Capture Ab_cr Capture Antibody CrossReactant 1,6-Naphthyridine-2- carboximidamide hydrochloride Capture Ab_cr->CrossReactant Binds Detection Ab_cr Detection Antibody CrossReactant->Detection Ab_cr Binds Substrate_cr Substrate Detection Ab_cr->Substrate_cr Converts FalseSignal False Positive Signal Substrate_cr->FalseSignal

Caption: Mechanism of specific vs. cross-reactive binding in a sandwich immunoassay.

References

  • Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144–153. [Link]

  • myADLM. (2015, October 1). How to Detect and Solve Immunoassay Interference. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Stanker, L. H., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods. Journal of AOAC International, 85(3), 787-797. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Semantic Scholar. [Link]

  • Nikolac, N. (2014). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Laboratorijska dijagnostika, 2(1), 22-34. [Link]

  • RayBiotech. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • Ansh Labs. Troubleshooting Immunoassays. [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

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Validation & Comparative

Efficacy comparison of 1,6-Naphthyridine-2-carboximidamide hydrochloride and [competitor compound]

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Novel 1,6-Naphthyridine-Based PARP Inhibitors and Olaparib for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring deficiencies in DNA repair mechanisms. This guide provides a detailed comparative analysis of a promising, research-stage 1,6-naphthyridine-based PARP-1 selective inhibitor, herein referred to as Y6-16, and the first-in-class, clinically approved PARP inhibitor, Olaparib. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the evolving field of PARP inhibition, supported by experimental data and methodologies.

The Critical Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular responses to DNA damage, primarily in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, acts as a scaffold to recruit other essential DNA repair proteins.[1]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[2] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can escalate to DSBs during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and, ultimately, cell death.[3]

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repair_1 DNA Repaired BER->DNA_Repair_1 DNA_SSB_2 Single-Strand Break (SSB) PARP_Inhibitor PARP Inhibitor (e.g., Olaparib, Y6-16) DNA_SSB_2->PARP_Inhibitor Replication DNA Replication DNA_SSB_2->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficiency Deficient Homologous Recombination (HR) DSB->HR_Deficiency Cell_Death Apoptosis / Cell Death HR_Deficiency->Cell_Death

Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality.

Competitor Profile: Olaparib

Olaparib (brand name Lynparza) is a potent, orally active inhibitor of both PARP1 and PARP2.[4] It was the first PARP inhibitor to receive regulatory approval and is used for the treatment of various cancers, including those of the ovary, breast, pancreas, and prostate with germline or somatic BRCA1/2 mutations.[2]

In vitro studies have demonstrated that Olaparib-induced cytotoxicity involves the inhibition of PARP enzymatic activity and the trapping of PARP-DNA complexes, which further disrupts DNA repair processes and enhances its anti-tumor effects.[5]

Research Compound Profile: 1,6-Naphthyridine Derivative (Y6-16)

The 1,6-naphthyridine scaffold has been explored for various biological activities. Recent research has focused on developing derivatives of this scaffold as selective PARP-1 inhibitors. The rationale behind targeting PARP-1 selectively is the potential to reduce the hematological toxicities that may be associated with the simultaneous inhibition of PARP-2.[6]

A promising lead compound from this class, designated Y6-16, has demonstrated high inhibitory activity against PARP-1 with an IC50 of 12.82 nM. Notably, it exhibits a high selectivity index of 153.12 for PARP-1 over PARP-2, suggesting a more targeted mechanism of action compared to existing dual PARP-1/2 inhibitors.[6] Preliminary studies have also indicated significant anti-tumor proliferation effects in vivo.[6]

Efficacy Comparison: Olaparib vs. Y6-16

The following table summarizes the key in vitro efficacy parameters for Olaparib and the novel 1,6-naphthyridine derivative Y6-16.

ParameterOlaparibY6-16 (1,6-Naphthyridine Derivative)
Target(s) PARP1 and PARP2PARP-1 Selective
PARP1 IC50 ~5 nM[4][7]12.82 nM[6]
PARP2 IC50 ~1 nM[4][7]~1960 nM (calculated from selectivity index)
Selectivity Index (PARP2 IC50 / PARP1 IC50) ~0.2 (Favors PARP2)153.12 (Highly selective for PARP1)[6]

This data highlights a key difference in the pharmacological profiles of the two compounds. While Olaparib is a potent dual inhibitor, Y6-16 demonstrates a strong preference for PARP-1, a characteristic that may translate to an improved safety profile in clinical applications.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated assays are paramount. Below are detailed protocols for key experiments used in the characterization of PARP inhibitors.

In Vitro PARP1 Enzymatic Assay (Colorimetric)

This assay measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Plate_Coating Coat 96-well plate with Histone H4 overnight. Washing_1 Wash plates 3x with PBST. Plate_Coating->Washing_1 Reaction_Setup Add PARP1 buffer, PARP1 enzyme, and test inhibitor (e.g., Y6-16 or Olaparib). Washing_1->Reaction_Setup Reaction_Initiation Add Biotinylated-NAD+ to start the reaction. Incubate for 1 hour at room temperature. Reaction_Setup->Reaction_Initiation Washing_2 Wash plates 3x with PBST. Reaction_Initiation->Washing_2 Strep_HRP Add Streptavidin-HRP and incubate for 30 minutes. Washing_2->Strep_HRP Washing_3 Wash plates 4x with PBST. Strep_HRP->Washing_3 Substrate_Addition Add colorimetric HRP substrate (e.g., TMB). Washing_3->Substrate_Addition Readout Measure absorbance at 450 nm or 650 nm. Substrate_Addition->Readout

Figure 2: Workflow for a Colorimetric PARP1 Inhibition Assay.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with Histone H4 (a PARP1 activator) by incubating overnight at room temperature.[8]

  • Washing: The next day, wash the plates three times with PBST (PBS with 0.05% Tween 20).[8]

  • Reaction Setup: In each well, add PARP1 buffer (50 mM Tris-HCl, pH 8.0, 25 mM MgCl2, 0.1% TritonX100), human PARP1 enzyme, and the test inhibitor at various concentrations.[8]

  • Reaction Initiation: Initiate the PARP reaction by adding a biotinylated NAD+ solution. Incubate the plate for 1 hour at room temperature.[9]

  • Detection:

    • Wash the plate three times with PBST to remove unreacted components.[8]

    • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. This will bind to the biotinylated PAR chains.[10]

    • Wash the plate four times with PBST.[10]

    • Add a colorimetric HRP substrate (like TMB) and allow the color to develop.[10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm or 650 nm) using a microplate reader. The signal intensity is proportional to PARP1 activity.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Cell_Seeding Seed cancer cells (e.g., BRCA-deficient) in a 96-well plate. Incubate for 24 hours. Compound_Treatment Treat cells with various concentrations of the PARP inhibitor. Incubate for 72 hours. Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent to each well. Incubate for 4 hours. Compound_Treatment->MTT_Addition Formazan_Solubilization Remove media and add a solubilizing agent (e.g., DMSO). MTT_Addition->Formazan_Solubilization Readout Measure absorbance at ~570 nm. Formazan_Solubilization->Readout

Figure 3: Workflow for an MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA1-deficient cell lines) into a 96-well plate at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor (e.g., Olaparib or Y6-16). Include untreated and vehicle-only controls. Incubate for a period that allows for multiple cell cycles (e.g., 72 hours).[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.

Expert Insights and Future Directions

The development of PARP-1 selective inhibitors like the 1,6-naphthyridine derivative Y6-16 represents a logical and promising evolution in this class of therapeutics. The high selectivity for PARP-1 over PARP-2 could potentially mitigate some of the off-target effects and toxicities observed with dual inhibitors, such as myelosuppression.[6] A better safety profile could allow for more effective combination therapies with chemotherapy or other targeted agents.

The next critical steps for compounds like Y6-16 will involve comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant cancer models. Should these studies yield positive results, the path to clinical trials would be the subsequent milestone.

Conclusion

Olaparib has undoubtedly paved the way for PARP inhibitors as a cornerstone of treatment for specific cancer patient populations. However, the field continues to advance, with a focus on improving efficacy and safety. The 1,6-naphthyridine scaffold represents a promising platform for the design of next-generation PARP inhibitors. The high PARP-1 selectivity of compounds like Y6-16, as suggested by preliminary data, warrants further investigation and highlights a clear strategy for developing potentially safer and more effective targeted cancer therapies.

References

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Retrieved from [Link]

  • Norris, R. E., et al. (2014). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors.
  • National Center for Biotechnology Information. (n.d.). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122359119.
  • ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]

  • bioRxiv. (2022). Drug-gene interaction screens coupled to tumour data analyses identify the most clinically-relevant cancer vulnerabilities driving sensitivity to PARP inhibition. Retrieved from [Link]

  • O'Connor, M. J., et al. (2013). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines.
  • National Center for Biotechnology Information. (n.d.). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Antimicrobial Activity of Benzo[H][8][13]Naphthyridine Derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Globe Thesis. (2024). Design,Synthesis And Activity Evaluation Of PARP-1 Selective Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Novel Benzo[b][8][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. Retrieved from [Link]

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A Comparative Guide to Validating the Target of 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral and anticancer properties.[1][2][3][4][5] 1,6-Naphthyridine-2-carboximidamide hydrochloride represents a specific embodiment of this versatile chemical framework. While its precise molecular target may not be widely documented, its structural features suggest the potential for interaction with various biological macromolecules. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the molecular target(s) of novel compounds such as this compound.

This document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental choices, emphasizing a multi-pronged, self-validating approach to target deconvolution and confirmation. We will explore cutting-edge and classical methodologies, comparing their strengths and limitations. As a central case study, we will focus on the hypothesis that our lead compound targets a serine protease, a class of enzymes frequently implicated in disease and often targeted by amidine-containing molecules. Specifically, we will use urokinase-type plasminogen activator (uPA), a well-validated cancer target, as an exemplar for comparison.[6][7][8]

Part 1: Initial Target Deconvolution Strategies

Phenotypic screening often yields promising hits like this compound, where the biological effect is clear but the direct molecular target is unknown. Target deconvolution is the process of identifying this target, a critical step for understanding the mechanism of action and optimizing lead compounds.[9][10] Several powerful techniques can be employed, each with its own set of advantages and challenges.

Comparison of Target Deconvolution Methodologies
Method Principle Advantages Disadvantages References
Affinity Chromatography The compound is immobilized on a solid support and used to "fish" for its binding partners in a cell lysate. Bound proteins are eluted and identified by mass spectrometry.Direct physical interaction is demonstrated. Can identify novel and unexpected targets.Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be a significant issue.[9][11]
Expression Cloning A library of cDNAs is expressed (e.g., in phage display), and the library is screened for clones that bind to the immobilized compound.Does not require purified proteins. Can screen vast libraries of potential targets.Can be technically challenging. May identify non-physiological interactions.[9][11]
Protein Microarrays The compound is labeled (e.g., with a fluorescent tag) and incubated with a microarray containing thousands of purified proteins.High-throughput screening of a large number of potential targets.Requires a large library of purified, correctly folded proteins. Labeling the compound may affect its binding.[9][12]
Genetic Screening (e.g., CRISPR) A library of genetic perturbations (e.g., CRISPR-Cas9 knockout) is introduced into cells. Cells that become resistant or hypersensitive to the compound are selected and the genetic perturbation is identified.Identifies functionally relevant targets in a cellular context. Does not require modification of the compound.Can be complex to execute and analyze. May identify downstream effectors rather than the direct target.[13]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry

This workflow represents a robust, direct approach to identifying the binding partners of this compound.

G cluster_0 Preparation cluster_1 Binding & Elution cluster_2 Analysis A Synthesize an analog of 1,6-Naphthyridine-2-carboximidamide with a linker for immobilization B Couple the linker-modified compound to activated chromatography beads A->B C Incubate beads with cell lysate (e.g., from a cancer cell line) B->C D Wash beads to remove non-specifically bound proteins C->D E Elute specifically bound proteins (e.g., with excess free compound or by changing buffer conditions) D->E F Separate eluted proteins by SDS-PAGE E->F G Excise protein bands and perform in-gel digestion (e.g., with trypsin) F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins using a database search H->I

Caption: Workflow for target identification using affinity chromatography coupled with mass spectrometry.

Part 2: Validating a Putative Serine Protease Target

Let us assume the deconvolution experiments point towards a serine protease, such as urokinase-type plasminogen activator (uPA), as a primary target of this compound. The next crucial phase is rigorous validation.

The uPA System: A Key Player in Cancer Progression

The urokinase plasminogen activator (uPA) system is a cascade of enzymes that plays a critical role in extracellular matrix degradation.[6] uPA converts the zymogen plasminogen into the active protease plasmin, which in turn can degrade components of the extracellular matrix and activate other proteases like matrix metalloproteinases (MMPs).[8][14] Elevated levels of uPA are strongly correlated with tumor malignancy and metastasis, making it an attractive therapeutic target.[7]

G cluster_pathway uPA Signaling Pathway uPA uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Degraded_ECM Degraded ECM Plasmin->Degraded_ECM degrades MMPs_active Active MMPs Plasmin->MMPs_active activates ECM Extracellular Matrix (ECM) ECM->Degraded_ECM Invasion Tumor Invasion & Metastasis Degraded_ECM->Invasion MMPs_pro Pro-MMPs MMPs_pro->MMPs_active MMPs_active->Degraded_ECM degrades

Caption: Simplified diagram of the uPA signaling pathway in cancer metastasis.

Comparative Biochemical and Cellular Assays

To validate uPA as the target, a series of assays should be performed, comparing the activity of this compound with a known uPA inhibitor, such as Amiloride or its more potent derivatives.[6][14]

Assay Type Description Endpoint Measured Known Comparator References
Biochemical: FRET-based Enzymatic Assay A fluorogenic peptide substrate containing a quencher is cleaved by uPA, releasing the fluorophore and generating a signal.IC50 (concentration for 50% inhibition of enzymatic activity).Amiloride, WX-UK1[15][16]
Cellular: Zymography A polyacrylamide gel containing plasminogen and a substrate (e.g., gelatin) is used to separate proteins. Active uPA will activate plasminogen, leading to digestion of the substrate and a clear band.Reduction in substrate lysis in the presence of the inhibitor.Amiloride, WX-UK1[14]
Cellular: Cell Invasion Assay (Boyden Chamber) Cancer cells are seeded in the top chamber of a transwell insert coated with a basement membrane extract. The ability of the cells to invade through the matrix towards a chemoattractant is measured.Reduction in the number of invading cells.Amiloride, Mesupron[6][14]
Biophysical: Surface Plasmon Resonance (SPR) The target protein (uPA) is immobilized on a sensor chip. The binding of the compound is measured in real-time, providing kinetic data.KD (dissociation constant), kon, koff rates.N/A[17]
Detailed Experimental Protocols
Protocol 1: FRET-based uPA Enzymatic Assay
  • Reagents:

    • Recombinant human uPA (e.g., from R&D Systems).

    • Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC).

    • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).

    • This compound and comparator compound (e.g., Amiloride) dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test compounds in assay buffer.

    • In a 96-well black plate, add 50 µL of the compound dilutions.

    • Add 25 µL of uPA solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Invasion Assay
  • Materials:

    • 24-well transwell inserts with 8 µm pore size polycarbonate membranes.

    • Matrigel basement membrane matrix.

    • Invasive cancer cell line (e.g., MDA-MB-231).

    • Serum-free and serum-containing cell culture medium.

    • This compound and comparator compound.

  • Procedure:

    • Coat the transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Starve the cells in serum-free medium for 24 hours.

    • Resuspend the cells in serum-free medium containing various concentrations of the test compounds.

    • Add 100 µL of the cell suspension to the upper chamber of the transwell inserts.

    • Add 600 µL of serum-containing medium (as a chemoattractant) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

    • Quantify the percentage of invasion inhibition relative to the vehicle control.

Conclusion

The validation of a molecular target for a novel compound like this compound is a multi-step, iterative process that requires a convergence of evidence from orthogonal methodologies. This guide has outlined a logical progression from broad, unbiased target deconvolution techniques to specific, hypothesis-driven validation assays. By systematically applying these biochemical, cellular, and biophysical approaches and comparing the results with well-characterized inhibitors, researchers can build a robust and compelling case for the mechanism of action of their compound. This foundational knowledge is indispensable for advancing a promising hit from a phenotypic screen into a rationally developed therapeutic candidate.

References

  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.[Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery.[Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.[Link]

  • Target Deconvolution. Creative Biolabs.[Link]

  • What uPA inhibitors are in clinical trials currently? Patsnap Synapse.[Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PubMed Central.[Link]

  • Urokinase. Wikipedia.[Link]

  • Protease Assay Services. Reaction Biology.[Link]

  • What are uPA inhibitors and how do they work? Patsnap Synapse.[Link]

  • A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. National Institutes of Health.[Link]

  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. National Institutes of Health.[Link]

  • Protease Screening and Profiling Services. BPS Bioscience.[Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. PubMed Central.[Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][9][10]naphthyridines. PubMed.[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.[Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][9][10]naphthyridin-(5H)ones. PubMed.[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central.[Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PubMed Central.[Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed.[Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

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A Comparative Analysis of 1,6-Naphthyridine Analogs in In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the identification and optimization of privileged heterocyclic scaffolds remain a cornerstone of medicinal chemistry. Among these, the 1,6-naphthyridine core has emerged as a versatile framework, lending itself to a wide array of substitutions that yield potent biological activities.[1][2] This guide presents a comparative analysis of a series of 1,6-naphthyridine analogs, focusing on their performance in a foundational anticancer screening assay: the in vitro cytotoxicity assay. Our objective is to dissect the structure-activity relationships (SAR) that govern the cytotoxic potential of these compounds, providing researchers, scientists, and drug development professionals with actionable insights grounded in experimental data.

The 1,6-naphthyridine scaffold is a recurring motif in molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Several compounds based on this structure have advanced into clinical trials, underscoring its significance.[1][2][3] The inherent rigidity of the bicyclic system, combined with the specific placement of its nitrogen atoms, provides a unique conformational platform for designing targeted agents, including inhibitors of crucial cellular machinery like topoisomerase II and various kinases.[1][3]

This analysis will center on a well-established and robust method for assessing cell viability—the MTT assay—to compare a series of rationally designed 1,6-naphthyridine analogs. By examining how subtle chemical modifications to the core structure impact cytotoxicity against human cancer cell lines, we can elucidate the key molecular features driving anticancer activity.

The Principle of Cytotoxicity Screening: The MTT Assay

Before delving into the comparative data, it is crucial to understand the causality behind our chosen experimental method. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro toxicology and anticancer drug screening.[1] Its selection is predicated on its reliability, high-throughput adaptability, and direct correlation with cellular metabolic activity, which serves as a proxy for cell viability.

The trustworthiness of this protocol lies in its biochemical basis: viable cells possess active mitochondrial reductase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into a dark purple formazan product. This conversion only occurs in metabolically active, and therefore living, cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50) – the concentration of a compound required to reduce the viable cell population by 50%.

MTT_Workflow cluster_plate 96-Well Plate cluster_assay Assay Protocol cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells cell_attachment 2. Allow Cells to Adhere (24h) cell_seeding->cell_attachment Cells need to be in log growth phase compound_addition 3. Add 1,6-Naphthyridine Analogs (Varying Concentrations) cell_attachment->compound_addition incubation 4. Incubate (e.g., 48-72h) compound_addition->incubation Allows compounds to exert cytotoxic effects mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate (3-4h) (Mitochondrial reductases convert MTT to Formazan) mtt_addition->formazan_formation Color change in viable cells solubilization 7. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization Dissolves formazan crystals read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Cell Viability vs. Control read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Values calculate_viability->determine_ic50 Dose-response curve generation

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

Comparative Analysis of 1,6-Naphthyridine Analogs

A study by Park et al. provides a compelling dataset for a comparative analysis, evaluating a series of 17 naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[1] The core structure was systematically modified at the C-2, C-5, C-6, and C-7 positions, allowing for a detailed exploration of the SAR. For clarity, this guide will focus primarily on the results against the HeLa cell line, with references to other cell lines to highlight selectivity.

Data Summary Table: Cytotoxicity (IC50) of 1,6-Naphthyridine Analogs

The following table summarizes the cytotoxic activity (IC50 in µM) of selected analogs from the study.[1] A lower IC50 value indicates higher potency.

Compound IDC-2 SubstituentC-5, C-6, C-7 Methylation PatternIC50 (µM) vs. HeLa CellsIC50 (µM) vs. HL-60 CellsIC50 (µM) vs. PC-3 Cells
1 3',4'-DimethoxyphenylC-5 Methyl100.210.1102.3
2 3',4'-DimethoxyphenylC-6 Methyl40.512.5100.8
6 3',4'-DimethoxyphenylC-7 Methyl20.32.540.6
7 2',4'-DimethoxyphenylC-5 Methyl10.5172.8100.5
8 2',4'-DimethoxyphenylC-6 Methyl10.2100.5101.2
11 2',4'-DimethoxyphenylC-7 Methyl10.110.310.8
14 NaphthylC-5 Methyl2.61.52.7
15 NaphthylC-6 Methyl2.30.811.4
16 NaphthylC-7 Methyl0.7 0.1 5.1
Colchicine(Reference Drug)-2.50.92.9

Data sourced from Park et al. (2013).[1]

Structure-Activity Relationship (SAR) Insights

The data reveals several critical insights into the structural requirements for potent cytotoxicity in this series of analogs.

  • Impact of the C-2 Aryl Substituent: The nature of the aromatic group at the C-2 position is a primary determinant of activity. Replacing the dimethoxyphenyl ring with a larger, more lipophilic naphthyl ring dramatically enhances cytotoxic potency across all cell lines. For instance, compound 16 (C-2 Naphthyl) is nearly 30 times more potent against HeLa cells than its corresponding dimethoxyphenyl analog 6 .[1] This suggests that a bulky, lipophilic group at this position is highly beneficial for activity, likely enhancing interactions with the biological target.[1]

  • Influence of Methylation Position on the Naphthyridine Core: The position of a single methyl group on the pyridinone ring (C-5, C-6, or C-7) has a profound and consistent effect. In all three series of C-2 substituents, the potency follows the order: C-7 Me > C-6 Me > C-5 Me .[1] Compound 16 (C-7 Me) is the most potent compound identified in the study, with an IC50 of 0.7 µM against HeLa cells and an exceptionally potent 0.1 µM against HL-60 leukemia cells.[1][3] This highlights the C-7 position as a critical site for substitution.

  • Synergistic Effects: The most potent compounds, such as 14 , 15 , and 16 , combine the two most favorable structural features: a C-2 naphthyl ring and a methyl group on the pyridinone ring.[1] Notably, compound 16 was more potent than the reference antimitotic agent, colchicine, against all three tested cancer cell lines.[1][3]

SAR_Analysis Core 1,6-Naphthyridine Core C2_Naphthyl C-2: Naphthyl (Bulky, Lipophilic) Core->C2_Naphthyl C2_Dimethoxy C-2: Dimethoxyphenyl Core->C2_Dimethoxy C7_Me C-7: Methyl Core->C7_Me C5_C6_Me C-5 or C-6: Methyl Core->C5_C6_Me High_Potency High Cytotoxicity (Low IC50) C2_Naphthyl->High_Potency Increases Potency Low_Potency Low Cytotoxicity (High IC50) C2_Dimethoxy->Low_Potency Decreases Potency C7_Me->High_Potency Increases Potency C5_C6_Me->Low_Potency Lower Potency vs. C-7

Caption: Key structure-activity relationships for 1,6-naphthyridine cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The following is a detailed, step-by-step methodology for executing the MTT assay, as would be standard practice for screening novel compounds like the 1,6-naphthyridine analogs discussed. This protocol is designed to be a self-validating system by including appropriate controls.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile culture plates

  • Test compounds (1,6-naphthyridine analogs) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., anhydrous DMSO or isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Culture and Seeding:

    • Maintain HeLa cells in complete culture medium in a T-75 flask at 37°C and 5% CO2.

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Rationale: Seeding a precise number of cells is critical for reproducibility. Cells must be in a healthy, proliferative state.

  • Cell Adhesion:

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach firmly to the bottom of the wells.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,6-naphthyridine analogs in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Controls: Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with a positive control (a known cytotoxic drug like colchicine or doxorubicin). Also include blank wells (medium only, no cells).

    • Rationale: The vehicle control accounts for any effect of the solvent, while the positive control validates the assay's ability to detect cytotoxicity.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The duration depends on the cell doubling time and the expected mechanism of action of the compounds.

  • MTT Addition and Formazan Formation:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours. Do not disturb the plate.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis clearly demonstrates that the cytotoxic potency of 1,6-naphthyridine analogs can be rationally and significantly enhanced through systematic chemical modification. The key takeaways from this guide are the profound positive impacts of a bulky, lipophilic substituent at the C-2 position and a methyl group at the C-7 position. The most promising analog, compound 16 , exhibited sub-micromolar activity, surpassing that of the clinical agent colchicine in this specific assay.[1]

These findings provide a strong rationale for synthesizing and evaluating further analogs. Future work should focus on:

  • Exploring a wider range of bulky, electron-rich substituents at the C-2 position.

  • Investigating bioisosteric replacements for the C-7 methyl group to potentially improve potency or pharmacokinetic properties.

  • Evaluating the most potent compounds in more advanced assays to elucidate their precise mechanism of action (e.g., cell cycle analysis, apoptosis assays, or specific kinase inhibition panels).

By leveraging the foundational data from in vitro cytotoxicity screens, as detailed in this guide, researchers can make informed decisions to accelerate the journey of novel 1,6-naphthyridine derivatives from promising scaffolds to potential clinical candidates.

References

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

  • Park, S.E., Kim, S., Lee, J., Kim, H., & Kim, Y.C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available at: [Link]

  • Globisch, C., D'Erasmo, M.P., Slade, K.M., & Taylor, R.E. (2023). Linear (−)‐Zampanolide: Flexibility in Conformation–Activity Relationships. Angewandte Chemie International Edition, 62(34), e202306263. Available at: [Link]

  • Lavanya, M., Lin, C., Mao, J., & Zhao, J. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecules, 26(5), 1264. Available at: [Link]

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703. Available at: [Link]

  • Bazin, M.A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 137-149. Available at: [Link]

  • Hao, G., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. Available at: [Link]

  • LaVoie, E.J., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 44(20), 3240-3248. Available at: [Link]

  • Rizk, O.H., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5263. Available at: [Link]

  • Woźniak, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4324. Available at: [Link]

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A Comparative Guide to Cross-Resistance with 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals at the forefront of oncology, understanding the nuances of drug resistance is paramount. The emergence of resistance, particularly cross-resistance to structurally or mechanistically related compounds, can derail promising therapeutic candidates. This guide provides an in-depth, objective comparison of the hypothetical novel agent, 1,6-Naphthyridine-2-carboximidamide hydrochloride, against established kinase inhibitors, supported by a robust experimental framework for evaluating cross-resistance.

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its derivatives have shown a wide array of applications, from antitumor to antiviral agents.[4][5] Notably, Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, is an FDA-approved kinase inhibitor for advanced gastrointestinal stromal tumors, highlighting the clinical potential of this chemical class.[3] Given this precedent, our investigation into this compound will proceed under the hypothesis that it functions as a tyrosine kinase inhibitor.

Mechanistic Framework and Rationale for Comparator Selection

Many 1,6-naphthyridine derivatives function as inhibitors of various kinases, such as c-Met and FGFR4.[6][7] These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. We will hypothesize that this compound targets the ATP-binding pocket of a specific oncogenic tyrosine kinase, for instance, FGFR4 (Fibroblast Growth Factor Receptor 4), which is implicated in colorectal cancer.[7]

To construct a meaningful cross-resistance study, we must select appropriate comparators. The choice of these alternatives is not arbitrary; it is a causal decision based on their mechanism of action and known resistance profiles.

  • Comparator 1: A Structurally Similar Kinase Inhibitor (e.g., a quinoline-based inhibitor). Quinoline and naphthyridine cores are both heterocyclic structures present in many kinase inhibitors.[3] Comparing against a quinoline-based inhibitor will help determine if resistance is target-specific or scaffold-related.

  • Comparator 2: A Kinase Inhibitor with a Different Scaffold but the same Target (e.g., a non-naphthyridine FGFR4 inhibitor). This comparison will elucidate whether resistance is due to mutations in the drug-binding site that affect multiple inhibitors or if it is specific to the chemical structure of our lead compound.

  • Comparator 3: A Chemotherapeutic Agent with a Different Mechanism of Action (e.g., a DNA-damaging agent like Cisplatin). Including a mechanistically distinct drug is crucial to ascertain if the induced resistance is specific to kinase inhibition or a result of more general resistance mechanisms, such as increased drug efflux.

The following diagram illustrates the hypothesized signaling pathway and the point of inhibition.

Signaling_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor Tyrosine Kinase FGF19->FGFR4 Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Naphthyridine 1,6-Naphthyridine- 2-carboximidamide HCl Naphthyridine->FGFR4 Inhibition

Caption: Hypothesized inhibition of the FGFR4 signaling pathway.

Experimental Design for Cross-Resistance Profiling

A self-validating experimental system is essential for trustworthy results. Our approach involves generating a drug-resistant cell line and then characterizing its sensitivity to our panel of compounds.

The workflow is as follows:

Experimental_Workflow cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Cross-Resistance Profiling Parental Parental Cell Line (e.g., HCT116) IC50_Det Determine Initial IC50 of Lead Compound Parental->IC50_Det Stepwise Stepwise Dose Escalation (Chronic Exposure) IC50_Det->Stepwise Resistant Generate Resistant Cell Line Stepwise->Resistant Viability Cell Viability Assays (Lead & Comparators) Resistant->Viability IC50_Comp Calculate IC50 Values for all Compounds Viability->IC50_Comp RF_Calc Calculate Resistance Factor (RF) IC50_Comp->RF_Calc Data_Analysis Data Analysis & Comparison RF_Calc->Data_Analysis

Caption: Workflow for generating and profiling a resistant cell line.

Protocol 1: Generation of a Resistant Cancer Cell Line

This protocol details the method for developing a cell line with acquired resistance to this compound. This is a crucial first step, as the characteristics of this resistant line will form the basis of our cross-resistance study.

  • Cell Line Selection: Choose a cancer cell line known to be sensitive to FGFR4 inhibition, for example, the HCT116 colorectal cancer cell line.[7]

  • Initial IC50 Determination: Culture the parental HCT116 cells and perform a dose-response assay with this compound to determine the initial 50% inhibitory concentration (IC50).

  • Chronic Drug Exposure:

    • Begin by culturing the parental cells in media containing the lead compound at a concentration equal to its IC50.

    • Initially, a significant portion of the cells will die. Allow the surviving cells to repopulate.

    • Once the cells are growing steadily, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2.0-fold at each step.[8]

    • This process of stepwise dose escalation should be continued for several months until the cells can tolerate a concentration that is at least 10-fold higher than the initial IC50.

  • Verification of Resistance:

    • Periodically perform IC50 assays on the treated cell population to monitor the development of resistance.

    • Once a stable resistant phenotype is achieved, the cell line (now designated HCT116-Res) is ready for cross-resistance profiling.

Data Presentation and Interpretation

The primary output of this study will be a comparison of the IC50 values for each compound against both the parental and resistant cell lines. The Resistance Factor (RF) is calculated as:

RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

An RF value significantly greater than 1 indicates resistance. Cross-resistance occurs when the resistant cell line also shows a high RF for other compounds.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundChemical ClassTarget/MechanismParental HCT116 (IC50)HCT116-Res (IC50)Resistance Factor (RF)
1,6-Naphthyridine-2-carboximidamide HCl NaphthyridineFGFR4 Inhibitor0.15.050.0
Comparator 1 QuinolineFGFR4 Inhibitor0.26.532.5
Comparator 2 PyrimidineFGFR4 Inhibitor0.150.21.3
Comparator 3 Platinum CompoundDNA Alkylating Agent2.52.81.1

Interpretation of Hypothetical Data:

  • High RF for Lead Compound and Comparator 1: The HCT116-Res line is highly resistant to both the lead compound and the structurally similar quinoline-based inhibitor. This suggests that the resistance mechanism may be related to the shared chemical scaffold or a conformational change in the FGFR4 binding pocket that affects both compounds.

  • Low RF for Comparator 2: The resistant cells remain sensitive to the pyrimidine-based FGFR4 inhibitor. This is a critical finding, suggesting that the resistance mechanism is highly specific and does not confer broad resistance to all FGFR4 inhibitors. This phenomenon, known as discordant resistance, has been observed between mechanistically similar inhibitors of HIV-1 integrase, where different compounds targeting the same enzyme selected for unique resistance mutations.[9][10]

  • Low RF for Comparator 3: The lack of resistance to Cisplatin indicates that the resistance mechanism is specific to the targeted pathway and not due to general mechanisms like enhanced drug efflux.

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the cytotoxic effects of the compounds on both parental and resistant cell lines.

  • Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of each test compound (the lead compound and the three comparators). Treat the cells with this range of concentrations for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value for each compound.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to evaluating the cross-resistance profile of this compound. By employing a stepwise resistance induction model and a carefully selected panel of comparator compounds, researchers can gain crucial insights into the specificity of potential resistance mechanisms.

The hypothetical data presented herein underscores the importance of not assuming cross-resistance, even among compounds targeting the same protein. The observation of discordant resistance can have significant clinical implications, suggesting that alternative therapies may remain viable even after resistance to a first-line agent emerges.

Future work should focus on elucidating the specific molecular mechanisms of resistance in the HCT116-Res cell line. This would involve techniques such as genomic sequencing to identify mutations in the FGFR4 gene or RNA sequencing to identify changes in gene expression, such as the upregulation of drug efflux pumps.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - Semantic Scholar. (2021). Available at: [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][1][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (2021). Available at: [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed. (2023). Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. (2021). Available at: [Link]

  • 1,6- Naphthyridine - American Chemical Society. (2021). Available at: [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC - PubMed Central. (2021). Available at: [Link]

  • Synthesis of Novel Benzo[b][1][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023). Available at: [Link]

  • 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed. (2022). Available at: [Link]

  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][11]naphthyridines - PubMed. (2003). Available at: [Link]

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  • Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1][11]naphthyridin-(5H)ones - PubMed. (2004). Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (2023). Available at: [Link]

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Sources

A Guide to Characterizing the Kinase Selectivity Profile of Novel Compounds: A Case Study Approach for 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate nearly all cellular signaling pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The human genome encodes over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3][4] This conservation presents a significant challenge: developing inhibitors that are highly selective for their intended target.[3][5] A lack of selectivity, often termed promiscuity, can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacology that can complicate clinical development.[3] Therefore, rigorously defining the selectivity profile of any new chemical entity is a cornerstone of modern drug discovery.[1][6]

Consequently, this document will serve as a comprehensive, practical guide for a researcher who has synthesized or acquired 1,6-Naphthyridine-2-carboximidamide hydrochloride and wishes to embark on its characterization. We will use a hypothetical, yet scientifically plausible, scenario where our compound is an inhibitor of Aurora Kinase A to illustrate the complete workflow—from initial broad-panel biochemical screening to targeted validation of cellular engagement.

Part 1: Initial Biochemical Profiling – The Broad Kinome Screen

Rationale: Why a Broad Screen is the Essential First Step

Before investing significant resources, it is crucial to obtain an unbiased, panoramic view of a compound's activity across the human kinome. This initial screen serves several purposes:

  • Identifies the Primary Target(s): It reveals the kinase(s) to which the compound binds with the highest affinity.

  • Unveils Off-Targets: It systematically catalogs unintended interactions, which is critical for predicting potential side effects.

  • Provides a Quantitative Selectivity Score: The data allows for the calculation of metrics that quantify the compound's selectivity.

The industry gold-standard for this initial assessment is a large-scale, competition-based binding assay. Services like Eurofins DiscoverX's KINOMEscan® platform are ideal because they measure the true thermodynamic dissociation constant (Kd), which is independent of ATP concentration, unlike IC50 values derived from enzymatic assays.[10][11]

Experimental Workflow: KINOMEscan®

The KINOMEscan® platform utilizes a proprietary competition binding assay. In essence, the test compound is incubated with a specific kinase that is tagged with a DNA label. This mixture is then applied to an immobilized, active-site-directed ligand. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then quantified using qPCR. A lower qPCR signal indicates stronger binding of the test compound.[10]

KINOMEscan_Workflow cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_readout Quantification Compound Test Compound (1,6-Naphthyridine...) Incubation Incubate Compound + Kinase Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Beads Immobilized Ligand Beads Binding Add Mixture to Ligand Beads Beads->Binding Incubation->Binding Wash Wash Unbound Kinase Binding->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Data Calculate % Inhibition or Kd Quantify->Data

Caption: Workflow for the KINOMEscan® competition binding assay.

Detailed Protocol: Compound Submission for KINOMEscan® Profiling
  • Compound Preparation:

    • Purity: Ensure the compound is of the highest possible purity (>95%, verified by LC-MS and ¹H NMR). Impurities can lead to false positives or ambiguous results.

    • Solubility: Prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. Verify solubility by visual inspection. If the compound is not fully dissolved, the effective concentration in the assay will be lower than intended, leading to inaccurate affinity measurements.

    • Quantity: Provide the required amount as specified by the vendor (typically 5-50 µL of a 10 mM stock).

  • Assay Selection:

    • Initial Screen: For a novel compound, select a broad screening panel like the scanMAX (468 kinases) to get the most comprehensive dataset.[11]

    • Screening Concentration: A single high concentration (e.g., 1 or 10 µM) is typically used for the initial screen. This concentration is high enough to detect even weak interactions but low enough to avoid non-specific binding artifacts.

  • Data Analysis and Interpretation:

    • The primary output is often reported as '% Control', where a lower number signifies stronger binding.

    • Hits below a certain threshold (e.g., <10% of control) are flagged for follow-up.

    • For these primary hits, a full 11-point dose-response curve is run to determine the precise dissociation constant (Kd).

Hypothetical Data for 1,6-Naphthyridine-2-carboximidamide HCl

Let's assume our initial screen at 1 µM revealed potent binding to Aurora Kinase A (AURKA). A follow-up Kd determination provides the following (hypothetical) data.

Kinase TargetDissociation Constant (Kd) in nM
AURKA 8 nM
AURKB250 nM
PLK1800 nM
FLT31,200 nM
CDK2>10,000 nM

This hypothetical data suggests our compound is a potent and relatively selective inhibitor of Aurora Kinase A.

Part 2: Comparative Analysis - Benchmarking Against Established Inhibitors

Rationale: Context is Key

A raw affinity number is meaningless without context. To understand the potential utility of our novel compound, we must compare its selectivity profile to well-characterized, publicly disclosed inhibitors targeting the same primary kinase. This benchmarking helps to answer critical questions: Is our compound more selective? Less selective? Does it have a unique off-target profile that could be beneficial or detrimental?

For our hypothetical AURKA inhibitor, we will select two well-known clinical candidates:

  • Alisertib (MLN8237): A highly selective Aurora A inhibitor.[12][13][14]

  • Tozasertib (VX-680/MK-0457): A pan-Aurora inhibitor, also targeting other kinases like ABL.[15][16][17]

Comparative Selectivity Data

We will compare our hypothetical compound to published data for Alisertib and Tozasertib. A common metric for quantifying selectivity is the Selectivity Score (S-score) , which represents the number of non-primary targets bound at a certain threshold (e.g., S(10) is the count of kinases with a Kd < 100 nM). A lower S-score indicates higher selectivity.

CompoundPrimary TargetKd (Primary Target)Selectivity Score S(10) @ 1µMKey Off-Targets (Kd < 300 nM)
1,6-Naphthyridine-2-carboximidamide HCl (Hypothetical) AURKA8 nM1AURKB
Alisertib (MLN8237) [12][13][18]AURKA1.2 nM0None reported at >200x selectivity over AURKB
Tozasertib (VX-680) [16][17][19]AURKA0.6 nM>5AURKB, AURKC, ABL1, FLT3

Analysis: Based on this comparison, our hypothetical 1,6-Naphthyridine compound demonstrates a strong selectivity profile. While not as potent as Alisertib or Tozasertib against AURKA, its high degree of selectivity (only one major off-target) is promising and more closely resembles the profile of the selective inhibitor Alisertib than the pan-inhibitor Tozasertib. This profile suggests it could be a valuable tool for specifically probing AURKA function with minimal confounding effects from other kinases.

Part 3: Cellular Target Engagement - Validating the Hit

Rationale: From "Binding" to "Doing"

A compound that binds to a purified protein in a test tube may not necessarily engage that same target in the complex environment of a living cell. Cellular permeability, efflux pumps, and competition with high intracellular ATP concentrations can all prevent a biochemically potent compound from working in a biological system. Therefore, it is essential to validate that the compound engages its intended target in cells.

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement.[20][21] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[22][23]

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA_Principle cluster_control Vehicle Control (DMSO) cluster_drug Drug Treatment P_unbound Protein Heat_unbound Heat (Temp Gradient) P_unbound->Heat_unbound P_denatured Denatured Protein (Precipitated) Heat_unbound->P_denatured Analysis Analyze Soluble Fraction (e.g., Western Blot) P_denatured->Analysis Low Signal P_bound Protein Ligand Heat_bound Heat (Temp Gradient) P_bound->Heat_bound P_stable Stabilized Protein (Soluble) Heat_bound->P_stable P_stable->Analysis High Signal

Sources

A Comparative Analysis of Naphthyridine Derivatives in Preclinical Models of Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo efficacy of naphthyridine derivatives in oncology and inflammatory diseases, providing supporting experimental data for researchers, scientists, and drug development professionals.

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their structural versatility has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide provides a comparative overview of the in vivo efficacy of select 1,6- and 1,8-naphthyridine derivatives in preclinical models of oncology and inflammation, offering insights into their therapeutic potential and mechanisms of action.

While the specific compound "1,6-Naphthyridine-2-carboximidamide hydrochloride" lacks documented in vivo efficacy studies in the public domain, this guide will focus on structurally related naphthyridine derivatives for which such data is available. This comparative analysis aims to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the naphthyridine core.

Part 1: In Vivo Efficacy of Naphthyridine Derivatives in Oncology

The antitumor potential of naphthyridine derivatives has been a significant area of investigation.[7][8] Notably, derivatives of 1,6-naphthyridine have demonstrated remarkable efficacy in preclinical cancer models, leading to the FDA approval of Ripretinib, a kinase inhibitor for the treatment of gastrointestinal stromal tumors (GIST).[7] This section will delve into the in vivo performance of two promising classes of 1,6-naphthyridine derivatives: benzo[b][8][9]naphthyridine-4-carboxamides and 1,6-naphthyridine-2-one FGFR4 inhibitors.

Benzo[b][8][9]naphthyridine-4-carboxamides: Curative Potential in a Refractory Tumor Model

A study published in the Journal of Medicinal Chemistry reported the synthesis and cytotoxic activity of a series of benzo[b][8][9]naphthyridine-4-carboxamides.[10] The most promising compounds from this series were advanced to in vivo testing in a challenging subcutaneous colon 38 tumor model in mice.

Experimental Overview:

The study aimed to evaluate the antitumor efficacy of the synthesized compounds in a solid tumor model known for its resistance to chemotherapy.[10] The choice of the colon 38 model provides a rigorous test of a compound's potential clinical utility.

Experimental Workflow: Murine Colon 38 Tumor Model

cluster_tumor_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring cluster_endpoint Study Endpoint implant Subcutaneous implantation of colon 38 tumor fragments into C57BL/6 mice treatment Single intravenous (IV) dose of test compound or vehicle when tumors reach palpable size implant->treatment monitoring Tumor growth measurement and monitoring of animal well-being over a defined period treatment->monitoring endpoint Evaluation of tumor growth inhibition, regression, and curative potential monitoring->endpoint

Caption: Workflow for assessing the in vivo efficacy of benzo[b][8][9]naphthyridine-4-carboxamides.

Comparative Efficacy Data:

The in vivo results for the most potent benzo[b][8][9]naphthyridine-4-carboxamide derivatives are summarized below.

CompoundDose (mg/kg)Route of AdministrationAnimal ModelOutcomeCitation
2-methyl derivative3.9Single IVSubcutaneous colon 38 tumors in miceCurative[10]
2-(3,4-dimethoxyphenyl) derivative3.9Single IVSubcutaneous colon 38 tumors in miceCurative[10]
2-(4-fluorophenyl) derivative1.8Single IVSubcutaneous colon 38 tumors in miceCurative[11]

Key Insights:

The curative effect of these compounds at a single, low dose highlights their exceptional potency.[10][11] The ability to eradicate established tumors in a refractory model suggests a powerful mechanism of action, warranting further investigation into their specific molecular targets. The success of these compounds underscores the potential of the benzo[b][8][9]naphthyridine scaffold in developing highly effective anticancer agents.

1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a promising target in colorectal cancer. A recent study detailed the development of a novel series of 1,6-naphthyridine-2-one derivatives as potent and selective FGFR4 inhibitors.[12] The lead compound, 19g , demonstrated significant in vivo antitumor efficacy.

Mechanism of Action: FGFR4 Signaling Pathway

FGFR4 signaling plays a crucial role in cell proliferation, survival, and migration. Its aberrant activation can drive tumor growth. The 1,6-naphthyridine-2-one derivative 19g acts by inhibiting the kinase activity of FGFR4, thereby blocking downstream signaling cascades.

FGFR4 Signaling Pathway and Inhibition by 19g

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds pFGFR4 p-FGFR4 FGFR4->pFGFR4 autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR4->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound19g 19g Compound19g->FGFR4 inhibits

Caption: Inhibition of the FGFR4 signaling pathway by the 1,6-naphthyridine-2-one derivative 19g.

In Vivo Efficacy in a Colorectal Cancer Xenograft Model:

The therapeutic potential of 19g was evaluated in a HCT116 colorectal cancer xenograft mouse model.

Methodology: HCT116 Xenograft Study

  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured under standard conditions.

  • Tumor Implantation: A suspension of HCT116 cells is subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which mice are randomized into treatment and control groups.

  • Treatment Administration: The treatment group receives the test compound (19g ) via a specified route and schedule, while the control group receives a vehicle.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., western blotting for target engagement).

Results:

Compound 19g induced significant tumor inhibition in the HCT116 xenograft model without causing apparent toxicity.[12] Furthermore, it effectively disrupted the phosphorylation of FGFR4 and downstream signaling proteins, confirming its on-target activity in vivo.[12]

Part 2: In Vivo Efficacy of Naphthyridine Derivatives in Inflammation

Chronic inflammation is a key driver of numerous diseases.[13] Derivatives of 1,8-naphthyridine have shown promise as anti-inflammatory agents, primarily through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[9][14]

1,8-Naphthyridine-2-carboxamide Derivatives: Targeting the TLR4/MyD88/NF-κB Pathway

A novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104 , was identified as a potent inhibitor of inflammatory responses in a cellular model of neuroinflammation.[9][14] While in vivo data for this specific compound is not yet available, its mechanism of action provides a strong rationale for its potential efficacy in animal models of inflammatory diseases.

Mechanism of Action: TLR4 Signaling in Inflammation

The TLR4 signaling pathway is a critical component of the innate immune system. Its activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators via the MyD88-dependent activation of NF-κB.

TLR4/MyD88/NF-κB Signaling and Inhibition by HSR2104

LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation HSR2104 HSR2104 HSR2104->TLR4 inhibits HSR2104->MyD88 inhibits

Sources

A Comparative Guide to Next-Generation HIV-1 Integrase Inhibitors: The Advantages of the 1,6-Naphthyridine Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of antiretroviral therapy, the relentless evolution of HIV-1 necessitates a continuous search for more potent and durable therapeutic agents. This guide provides an in-depth technical comparison of a promising class of HIV-1 integrase inhibitors, the 1,6-naphthyridine carboxamides, against the previous generation of diketo acid-based compounds. We will explore the nuanced advantages of this newer scaffold, supported by experimental data and detailed protocols, to inform and guide future research and development efforts.

Introduction: The Critical Role of HIV-1 Integrase Inhibition

HIV-1 integrase is a vital enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1] As this enzyme has no human counterpart, it represents a prime target for antiretroviral therapy. The first generation of clinically significant integrase inhibitors were the β-diketo acids, which demonstrated the therapeutic potential of targeting this viral enzyme.[2] However, the emergence of drug resistance spurred the development of next-generation compounds, including those based on the 1,6-naphthyridine carboxamide scaffold.[3]

This guide will focus on a representative and well-characterized 1,6-naphthyridine carboxamide, L-870,810, and compare its performance with a first-generation diketo acid inhibitor, L-731,988.

Mechanism of Action: A Shared Strategy with a Nuanced Difference

Both 1,6-naphthyridine carboxamides and diketo acid inhibitors are classified as integrase strand transfer inhibitors (INSTIs). Their primary mechanism of action involves binding to the active site of the HIV-1 integrase enzyme and chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity.[3][4] This chelation effectively blocks the strand transfer step of integration, where the viral DNA is covalently joined to the host DNA.[1]

Although mechanistically similar, the distinct chemical structures of the two classes lead to different interactions within the active site, which has profound implications for their resistance profiles.[3]

cluster_integration HIV-1 Integration Pathway cluster_inhibition Inhibition by INSTIs Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase 3'-Processing Provirus Integrated Provirus Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Metal_Chelation Metal Ion Chelation in Integrase Active Site Integrase->Metal_Chelation Inhibition Host_DNA->Provirus INSTI 1,6-Naphthyridine Carboxamides & Diketo Acid Inhibitors

Caption: Mechanism of HIV-1 Integration and Inhibition by INSTIs.

The Key Advantage: A Divergent and Non-Overlapping Resistance Profile

The most significant advantage of the 1,6-naphthyridine carboxamide scaffold lies in its unique resistance profile compared to diketo acids. While both classes of inhibitors are susceptible to the development of resistance through mutations in the integrase enzyme, the specific mutations that confer resistance are largely non-overlapping.[3]

Viruses selected for resistance to diketo acid inhibitors often harbor mutations at key residues within the integrase active site. However, these mutations do not typically confer resistance to 1,6-naphthyridine carboxamides.[3] Conversely, resistance to 1,6-naphthyridine carboxamides is associated with a different set of mutations that do not significantly impact the efficacy of diketo acids.[3] This discordant resistance is a critical clinical advantage, suggesting that 1,6-naphthyridine carboxamides could be effective against viral strains that have developed resistance to the first-generation diketo acid inhibitors.[3]

The molecular basis for this discordant resistance is believed to be the different binding orientations of the two inhibitor classes within the integrase active site.[3] Although both chelate the same metal ions, their distinct scaffolds and pendant groups interact with different amino acid residues, leading to the selection of different escape mutations.[3]

Table 1: Comparative in vitro Activity against Wild-Type and Resistant HIV-1 Strains

CompoundClassWild-Type HIV-1 IC95 (nM)Diketo Acid-Resistant Mutant Fold Change in IC95L-870,810-Resistant Mutant Fold Change in IC95
L-731,988 Diketo Acid~100[4]>10[3]~1[3]
L-870,810 1,6-Naphthyridine Carboxamide15[5]~1[3]>10[3]

Enhanced Pharmacokinetic Properties

In addition to its favorable resistance profile, L-870,810 has demonstrated promising pharmacokinetic properties suitable for clinical development. Preclinical studies in animal models have shown good oral bioavailability and a desirable half-life.

Table 2: Comparative Pharmacokinetic Parameters

ParameterL-731,988L-870,810
Oral Bioavailability (Rat) Low (data not readily available)41%[6]
Oral Bioavailability (Dog) Low (data not readily available)24%[6]
Plasma Clearance (Rat) High (data not readily available)2.8 ml·min⁻¹·kg⁻¹[6]
Plasma Clearance (Dog) High (data not readily available)2.0 ml·min⁻¹·kg⁻¹[6]
Half-life (t½) (Rat) Short (data not readily available)~6.1 hours[7]

These data suggest that the 1,6-naphthyridine carboxamide scaffold can be engineered to produce compounds with improved drug-like properties compared to the earlier diketo acid inhibitors.

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed protocols for key in vitro assays used to evaluate the efficacy of HIV-1 integrase inhibitors.

Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.

start Start step1 Prepare reaction mix: - Recombinant HIV-1 Integrase - Pre-processed viral DNA substrate - Assay buffer with Mg2+ start->step1 step2 Add test compound (e.g., L-870,810 or L-731,988) at various concentrations step1->step2 step3 Incubate to allow inhibitor binding step2->step3 step4 Add target DNA substrate to initiate strand transfer step3->step4 step5 Incubate to allow integration reaction step4->step5 step6 Stop reaction and detect integrated product (e.g., via ELISA or radioactivity) step5->step6 end End step6->end

Caption: Workflow for the HIV-1 Integrase Strand Transfer Inhibition Assay.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 150 nM recombinant HIV-1 integrase, 10 nM of a 5'-biotinylated oligonucleotide duplex representing the pre-processed U5 end of the HIV-1 LTR, and a reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Add serial dilutions of the test compound (e.g., L-870,810 or L-731,988) to the wells. Include a no-inhibitor control and a no-integrase control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the integrase-DNA complex.

  • Initiation of Strand Transfer: Add 10 nM of a target DNA substrate to each well to initiate the strand transfer reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The integrated product can be captured on a streptavidin-coated plate and detected using an antibody against the target DNA label (e.g., digoxin) in an ELISA format.[8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: Cell-Based Antiviral Activity Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell culture model. The TZM-bl cell line, which expresses a luciferase reporter gene under the control of the HIV-1 LTR, is commonly used.[9]

start Start step1 Seed TZM-bl cells in a 96-well plate start->step1 step2 Add serial dilutions of test compound step1->step2 step3 Infect cells with HIV-1 (e.g., NL4-3 strain) step2->step3 step4 Incubate for 48 hours step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence step5->step6 end End step6->end

Caption: Workflow for the TZM-bl Cell-Based Antiviral Activity Assay.

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Lysis and Substrate Addition: After incubation, lyse the cells and add a luciferase substrate according to the manufacturer's protocol.[9]

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral replication and determine the EC50 (50% effective concentration) value. A parallel cytotoxicity assay (e.g., MTT assay) should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Conclusion

The 1,6-naphthyridine carboxamide scaffold represents a significant advancement in the development of HIV-1 integrase inhibitors. While sharing a common mechanism of action with the first-generation diketo acids, this newer class of compounds offers a crucial advantage in its distinct and non-overlapping resistance profile. This characteristic provides a compelling rationale for its continued development, as it holds the potential to be effective against viral strains that have developed resistance to existing therapies. Furthermore, the favorable pharmacokinetic properties of compounds like L-870,810 underscore the drug-like potential of this scaffold. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of novel integrase inhibitors, with the ultimate goal of developing more durable and effective treatments for HIV-1 infection.

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  • Billich, A. (2003). HIV integrase inhibitors: a new class of anti-HIV drugs. Current opinion in investigational drugs (London, England: 2000), 4(2), 159-165.
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  • Walker, M. A., & Yao, J. (2003). Recent developments in the discovery of HIV-1 integrase inhibitors. Annual reports in medicinal chemistry, 38, 161-170.
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  • Pais, G. C., Zhang, X., Marchand, C., Neamati, N., Cowansage, K., & Pommier, Y. (2002). Structure activity of 3-aryl-1, 3-diketo-containing compounds as HIV-1 integrase inhibitors. Journal of medicinal chemistry, 45(15), 3184-3194.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is risk mitigation through informed procedure. By understanding the potential hazards and adhering to a structured disposal workflow, laboratories can ensure the safety of their personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for 1,6-Naphthyridine-2-carboximidamide hydrochloride is not publicly documented, analysis of analogous pyridine and naphthyridine derivatives provides a strong basis for a precautionary approach.[1][2][3][4][5]

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1][3][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation are common warnings for this chemical class.[1][2][4]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][3][4][5]

  • Potential Cytotoxicity: Many nitrogen-containing heterocyclic compounds, particularly those designed as antineoplastic agents, can inhibit or prevent cell function.[7] It is prudent to handle this compound as potentially cytotoxic.

This risk profile mandates that this compound be managed as a hazardous waste, subject to stringent disposal protocols to prevent human exposure and environmental contamination.

The Disposal Workflow: From Point of Generation to Final Disposition

Proper disposal is a systematic process governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle to grave" management system for hazardous waste.[8][9][10] The following steps provide a compliant and safe pathway for disposal.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound in any form (pure, in solution, or as contaminated waste), personnel must be equipped with appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile, double-gloved recommendedPrevents direct skin contact.[11]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles; face shieldProtects against splashes and airborne particles causing serious eye irritation.[2][4]
Lab Coat/Gown Standard lab coat; disposable gown for handling significant quantitiesProtects skin and personal clothing from contamination.
Respiratory Protection Required if handling outside a fume hood or if dust generation is likelyAn N95 respirator or higher can be used to prevent inhalation of aerosolized particles that may cause respiratory irritation.[11]
Step 2: Waste Segregation - Preventing Cross-Contamination

Proper segregation at the point of generation is critical. Do not mix hazardous waste with non-hazardous trash.

  • Solid Waste: Includes unused or expired pure compound, contaminated gloves, gowns, bench paper, and plasticware. This waste is often referred to as "trace chemotherapy waste" if it has come into contact with the compound.[7]

  • Liquid Waste: Encompasses spent solutions, the first rinse from cleaning contaminated glassware, and any other aqueous or solvent-based mixtures containing the compound.[12]

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.[7][11]

Step 3: Containerization and Labeling - Ensuring Clear Communication

Hazardous waste containers must be robust, compatible with the waste type, and clearly identified.

  • Select the Right Container:

    • Use sturdy, leak-proof containers with secure lids.[12]

    • For liquid waste, ensure the container material is compatible with the solvent used.

    • All sharps must go into a red, biohazardous sharps container appropriately labeled for cytotoxic waste.[7]

  • Label Correctly:

    • Attach a hazardous waste tag as soon as the first drop of waste enters the container.

    • Clearly write the full chemical name: "this compound." Avoid abbreviations.

    • List all constituents, including solvents, and their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

    • Keep the container closed except when adding waste.[12]

Step 4: On-Site Storage and Collection

Store waste in a designated satellite accumulation area within or near the laboratory. This area should be secure and clearly marked. Follow your institution's guidelines for storage time limits (e.g., 90 days for Large Quantity Generators under RCRA).[13] Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_assessment Waste Assessment & Segregation cluster_containerization Containerization & Labeling cluster_disposition Final Disposition start Waste Generated (Contaminated Material or Unused Compound) is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Labeled, Puncture-Proof Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled, Lined Solid Waste Container is_liquid->solid_container No storage Store in Satellite Accumulation Area sharps_container->storage liquid_container->storage solid_container->storage pickup Arrange EHS Pickup for Licensed Disposal storage->pickup

Caption: Decision workflow for segregating and containerizing waste.

Decontamination and Spill Management

Accidents happen. A clear, actionable spill response plan is non-negotiable.

For a Small Spill (in a fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Don PPE: Wear a lab coat, double gloves, and eye protection.

  • Contain: Cover the spill with absorbent pads. For a solid spill, gently cover it to avoid raising dust.

  • Clean: Working from the outside in, wipe the area with a detergent solution. Some studies suggest alkaline detergents may help degrade certain cytotoxic compounds.[14][15]

  • Rinse: Wipe the area with a damp cloth.

  • Dispose: All cleanup materials must be disposed of as hazardous solid waste.[11]

For a Large Spill (outside a fume hood):

  • Evacuate: Evacuate the immediate area and restrict access.

  • Notify: Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

The Principle of Deactivation: A Note on Chemical Neutralization

While chemical deactivation is a viable strategy for some cytotoxic drugs, no single agent is universally effective.[7][15] Methods like oxidation using sodium hypochlorite or hydrogen peroxide have been studied for certain compounds but can be hazardous if not performed correctly.[15] Without specific degradation data for this compound, chemical deactivation is not recommended at the laboratory level. The most authoritative and safest disposal method is incineration by a licensed hazardous waste facility, which ensures complete destruction of the compound.[7]

By adhering to this comprehensive guide, researchers can manage the disposal of this compound with the scientific rigor it demands, ensuring a safe end to its lifecycle and protecting both laboratory personnel and the wider environment.

References

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. Accessed January 18, 2026.
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  • Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations | Request PDF - ResearchGate. Accessed January 18, 2026. [Link]

  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. Accessed January 18, 2026. [Link]

  • Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs - GERPAC. Accessed January 18, 2026. [Link]

  • Safety Data Sheet - Angene Chemical. Accessed January 18, 2026. [Link]

  • WO1993013806A1 - Inactivation of cytotoxic drugs - Google P
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  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Accessed January 18, 2026. [Link]

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  • Learn the Basics of Hazardous Waste | US EPA. Accessed January 18, 2026. [Link]

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  • NIH Waste Disposal Guide 2022. Accessed January 18, 2026. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Accessed January 18, 2026. [Link]

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A Researcher's Guide to the Safe Handling and Disposal of 1,6-Naphthyridine-2-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the safety of researchers is paramount. This guide provides a detailed protocol for the safe handling and disposal of 1,6-Naphthyridine-2-carboximidamide hydrochloride, a compound that, like many novel chemical entities, requires careful and informed management in the laboratory. By understanding the rationale behind each safety measure, you, the researcher, can foster a secure and productive research environment.

Hazard Identification and Risk Assessment: What You Need to Know

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H332: Harmful if inhaled.[1][3]

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantity of the substance to be used, the nature of the procedure, and the potential for aerosol generation or spillage.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[5][6]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][7]To prevent skin contact and subsequent irritation.[1][2][3][4]
Body Protection A long-sleeved laboratory coat.[5][6]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator.[5][8]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[1][2][3][4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes the risk of exposure. The following workflow diagram illustrates the key stages.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood weighing Weigh solid in fume hood prep_hood->weighing dissolving Dissolve in solvent weighing->dissolving reaction Perform reaction dissolving->reaction decontaminate Decontaminate work surfaces reaction->decontaminate remove_ppe Remove PPE correctly decontaminate->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands disposal_plan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal solid_waste Contaminated solid waste (gloves, weigh paper) labeled_solid Labeled solid hazardous waste container solid_waste->labeled_solid liquid_waste Unused solutions and reaction mixtures labeled_liquid Labeled liquid hazardous waste container liquid_waste->labeled_liquid empty_containers Empty product containers rinsed_containers Thoroughly rinsed containers empty_containers->rinsed_containers ehs_pickup Arrange for pickup by Environmental Health & Safety labeled_solid->ehs_pickup labeled_liquid->ehs_pickup trash Dispose of rinsed containers in regular trash rinsed_containers->trash

Caption: A comprehensive disposal plan for waste generated from the use of this compound.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Any unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Empty Containers: The original product container must be thoroughly rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. After thorough rinsing, the empty container can be disposed of in the regular trash. [9]

  • Labeling and Storage:

    • All hazardous waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

    • Store waste containers in a designated and secure area until they are collected for disposal.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's environmental health and safety program. [5][10]Do not pour any chemical waste down the drain. [2] By adhering to these detailed safety and disposal protocols, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

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  • Labsolu. (n.d.). This compound.
  • BASF. (2025, November 14). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
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  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET.
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  • Cayman Chemical. (2025, July 9). Safety Data Sheet.
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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-4-carboximidamide hydrochloride, 97%.
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  • Oakland University. (2025-2026). Hazardous Waste - EHSO Manual.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.